Product packaging for 6-Bromo-5-chloronicotinic acid(Cat. No.:CAS No. 38185-54-5)

6-Bromo-5-chloronicotinic acid

Cat. No.: B2787572
CAS No.: 38185-54-5
M. Wt: 236.45
InChI Key: GWVTXYPCKUNVIZ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO2 B2787572 6-Bromo-5-chloronicotinic acid CAS No. 38185-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVTXYPCKUNVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-54-5
Record name 6-bromo-5-chloropyridine-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 6-bromo-5-chloronicotinic acid, a key building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromine, chlorine, and carboxylic acid functionalities on the pyridine ring makes it a versatile intermediate for a variety of cross-coupling and derivatization reactions. This document will focus on the most robust and well-documented synthetic route, providing detailed protocols, mechanistic insights, and a discussion of alternative theoretical pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its structural features, particularly the electron-withdrawing effects of the halogen substituents, significantly influence its reactivity.[1]

PropertyValue
CAS Number 38185-54-5[1]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
IUPAC Name 6-bromo-5-chloropyridine-3-carboxylic acid[1]
Synonyms 5-Bromo-6-chloronicotinic acid, 5-Bromo-6-chloropyridine-3-carboxylic acid
Physical Form Solid

Primary Synthesis Pathway: A Two-Step Approach from 6-Hydroxynicotinic Acid

The most prevalent and well-documented synthetic route to this compound commences with the commercially available 6-hydroxynicotinic acid. This pathway involves two key transformations: electrophilic bromination of the pyridine ring followed by a deoxychlorination reaction.

Synthesis_Pathway A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B Bromination (Br₂, H₂O) C This compound B->C Chlorination (POCl₃, (CH₃)₄NCl)

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position acts as an activating group, directing the electrophilic bromine to the electron-rich 5-position of the pyridine ring.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating hydroxyl group increases the nucleophilicity of the pyridine ring, facilitating the attack by bromine.

Experimental Protocol:

  • Suspend 6-hydroxynicotinic acid in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water and dry under vacuum.

A representative procedure reports a yield of 97% for this step.

Step 2: Synthesis of this compound

The second and final step is the conversion of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to a chloro group. This is a crucial transformation, as the resulting aryl chloride is a versatile handle for further synthetic manipulations, such as cross-coupling reactions. This conversion is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often in the presence of a phase-transfer catalyst or an additive like tetramethylammonium chloride to facilitate the reaction.[2]

Reaction Mechanism: The reaction likely proceeds through the formation of a phosphate or phosphite ester intermediate, which is a good leaving group. The chloride ion, either from the chlorinating agent itself or from the additive, then acts as a nucleophile to displace this group, yielding the desired 6-chloro derivative.

Experimental Protocol:

  • In a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[2]

  • Heat the mixture to reflux and maintain for approximately 3 hours.[2]

  • After completion, carefully and slowly pour the reaction mixture into ice water with continuous stirring for about 2 hours.[2]

  • Collect the precipitated solid by filtration.[2]

  • Dissolve the solid in a suitable organic solvent such as ethyl acetate and dry with a drying agent like anhydrous sodium sulfate.[2]

  • Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • The final product can be further purified by recrystallization if necessary.

A reported yield for this chlorination step is approximately 97%.[2]

Alternative Synthetic Strategies (Theoretical)

While the pathway from 6-hydroxynicotinic acid is the most established, other synthetic disconnections can be envisioned for the preparation of this compound. These routes, while less documented for this specific target molecule, are based on well-known transformations in pyridine chemistry.

Oxidation of a Substituted Methylpyridine

This approach would involve the synthesis of a 6-bromo-5-chloro-3-methylpyridine precursor, followed by the oxidation of the methyl group to a carboxylic acid.

Alternative_Pathway_1 A Suitable Pyridine Precursor B 6-Bromo-5-chloro-3-methylpyridine A->B Halogenation C This compound B->C Oxidation (e.g., KMnO₄, HNO₃)

Caption: Oxidation of a methylpyridine precursor.

The oxidation of alkylpyridines to their corresponding carboxylic acids is a standard industrial process, often employing strong oxidizing agents like potassium permanganate or nitric acid.[3] The challenge in this pathway lies in the efficient synthesis of the appropriately substituted 6-bromo-5-chloro-3-methylpyridine starting material.

Sandmeyer-type Reaction from an Aminopyridine

A Sandmeyer reaction could theoretically be employed to introduce the chloro group at the 5-position. This would necessitate the synthesis of a 5-amino-6-bromonicotinic acid precursor.

Alternative_Pathway_2 A Suitable Pyridine Precursor B 5-Amino-6-bromonicotinic Acid A->B Synthesis of Amino-bromo-nicotinic acid C This compound B->C Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCl)

Caption: Sandmeyer reaction of an aminopyridine precursor.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with a nitrite source under acidic conditions, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst.[4][5] While a powerful method for the synthesis of aryl halides, the stability of the intermediate diazonium salt and the overall yield can be variable for heteroaromatic systems.[5]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 6-hydroxynicotinic acid. This pathway offers high yields and utilizes well-understood chemical transformations. While alternative routes involving the oxidation of a methylpyridine or a Sandmeyer reaction are theoretically plausible, the lack of specific literature examples for this target molecule suggests that the synthesis of the required precursors may be challenging or less efficient. For researchers and drug development professionals requiring access to this versatile building block, the detailed protocol for the primary synthesis pathway provides a robust and validated approach.

References

Introduction: The Significance of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloronicotinic Acid

This guide offers a comprehensive technical overview of the essential physicochemical properties of this compound, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. By elucidating its structural and chemical characteristics, this document aims to provide a foundational understanding for its application in medicinal chemistry and organic synthesis.

This compound belongs to a class of compounds that are pivotal in the design of novel therapeutic agents. The strategic placement of bromine and chlorine atoms on the nicotinic acid scaffold dramatically alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, making this compound a valuable intermediate in the synthesis of a wide array of biologically active molecules.

Core Physicochemical Profile

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 166-168 °C[1]
Boiling Point 370.0 ± 42.0 °C (Predicted)[1]
Density 1.917 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.85 ± 0.10 (Predicted)[1]
Solubility Soluble in Methanol. Similar compounds are soluble in water, ethanol, and DMSO.[2][3][4]

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the successful application of a compound in research and development. This section details the standard experimental protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A narrow melting range is characteristic of a pure substance.

Experimental Protocol:

  • Sample Preparation: A small quantity of finely ground this compound is loaded into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is utilized.

  • Analysis: The capillary tube is heated at a controlled rate (e.g., 2-3 °C/minute). The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

MeltingPoint_Workflow start Start prep Sample Preparation: Finely powder and pack capillary tube start->prep instrument Place in Melting Point Apparatus prep->instrument heat Heat at a controlled rate (2-3 °C/min) instrument->heat observe Record initial and final melting temperatures heat->observe end_point End: Melting Point Range Determined observe->end_point

Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides insights into the proton environments within the molecule.

¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 8.53 (d, J = 2.02 Hz, 1H): Attributed to an aromatic proton on the pyridine ring.

  • δ 8.85 (d, J = 2.02 Hz, 1H): Corresponding to the second aromatic proton.

  • δ 13.57 (s, 1H): A broad singlet characteristic of the carboxylic acid proton.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Obtain the spectrum using a standard one-pulse sequence on a 400 MHz (or higher) NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • 165-175 ppm: The carbonyl carbon of the carboxylic acid group.

  • 120-155 ppm: The carbon atoms of the pyridine ring, with specific shifts influenced by the halogen and carboxyl substituents.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL of DMSO-d₆) to compensate for the low natural abundance of ¹³C.[6]

  • Acquisition: A proton-decoupled experiment is typically performed to yield a spectrum of singlets for each unique carbon atom.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

  • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened by hydrogen bonding.[8]

  • 1725-1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[8]

  • 1600-1450 cm⁻¹ (medium): C=C and C=N stretching of the aromatic pyridine ring.[8]

  • < 1000 cm⁻¹: C-Br and C-Cl stretching vibrations.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9][10][11][12][13]

  • Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.[9][10][11][12][13]

  • Analysis: Acquire the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.[9][10][11][12][13]

IR_KBr_Workflow start Start grind Grind 1-2 mg sample with 100-200 mg KBr start->grind press Compress mixture in a pellet press grind->press pellet Form a transparent KBr pellet press->pellet analyze Acquire spectrum in FT-IR spectrometer pellet->analyze end_point End: IR Spectrum Obtained analyze->end_point

Workflow for IR Spectroscopy via KBr Pellet Method.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (236.45), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Key Fragments: Expect to observe fragments corresponding to the loss of •OH (M-17) and •COOH (M-45).[14][15]

Experimental Protocol:

  • Ionization: Utilize electron ionization (EI) to generate the molecular ion and subsequent fragments.[16]

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Implications for Drug Development

The physicochemical properties of this compound are critical determinants of its potential as a drug discovery scaffold. The presence of two halogen atoms enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The pKa of the molecule will influence its ionization state at physiological pH, which in turn affects its solubility, absorption, and target binding. A comprehensive understanding of these properties is therefore essential for the rational design and development of new drug candidates based on this versatile chemical entity.

References

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of this compound. This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. While experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a bromine atom at the 6-position. The presence of two different halogen atoms and a carboxylic acid group on the pyridine ring results in a unique electronic environment, which is reflected in its spectral characteristics.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-2 Proton: The proton at the 2-position is adjacent to the nitrogen atom and is expected to be the most downfield signal due to the deshielding effect of the nitrogen. It will appear as a doublet.

  • H-4 Proton: The proton at the 4-position is also in the aromatic region and will appear as a doublet, coupled to the H-2 proton.

Based on the analysis of related structures, such as 5-bromo-6-chloronicotinic acid, the predicted chemical shifts are as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-28.8 - 9.0d~2 Hz
H-48.4 - 8.6d~2 Hz
-COOH13.0 - 14.0br s-

It is important to note that the chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-3130 - 135
C-4140 - 145
C-5125 - 130
C-6145 - 150
-COOH165 - 170

The chemical shifts are influenced by the electronegativity of the substituents and their positions on the pyridine ring. The carbons attached to the halogens (C-5 and C-6) and the nitrogen atom (C-2 and C-6) will show characteristic shifts.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded in the mid-infrared region (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Wavenumber (cm⁻¹)Vibration
3300 - 2500O-H stretch (carboxylic acid, broad)
1710 - 1680C=O stretch (carboxylic acid)
1600 - 1450C=C and C=N stretching (pyridine ring)
1300 - 1200C-O stretch (carboxylic acid)
950 - 900O-H bend (out-of-plane, carboxylic acid dimer)
800 - 600C-Cl and C-Br stretches

The broad O-H stretching band is a hallmark of a carboxylic acid due to hydrogen bonding. The C=O stretching frequency is also a key diagnostic peak. The presence of halogen atoms will result in absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is generally preferred for polar molecules like carboxylic acids.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured and plotted against their relative abundance.

Predicted Mass Spectrum

The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Molecular Ion (M⁺): The molecular weight of this compound is 236.45 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion.

    • The most abundant peak will be for the ion containing ⁷⁹Br and ³⁵Cl.

    • A peak at M+2 will be observed for ions containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl.

    • A peak at M+4 will be for the ion containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks will be determined by the natural isotopic abundances of bromine and chlorine.[1]

  • Key Fragmentation Pathways:

    • Loss of -OH: A fragment corresponding to the loss of a hydroxyl radical (M-17) is expected.

    • Loss of -COOH: A fragment resulting from the loss of the carboxylic acid group (M-45) is likely.[2]

    • Loss of Halogens: Fragmentation involving the loss of bromine and/or chlorine atoms may also be observed.

Summary of Predicted Spectral Data

TechniqueKey Features
¹H NMR Two doublets in the aromatic region (8.4-9.0 ppm), one broad singlet for the carboxylic acid proton (13-14 ppm).
¹³C NMR Six distinct signals for the pyridine and carboxylic acid carbons.
IR Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1710-1680 cm⁻¹), and C-X stretches in the fingerprint region.
MS Characteristic molecular ion cluster (M, M+2, M+4) due to Br and Cl isotopes. Key fragments corresponding to the loss of -OH and -COOH.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important chemical compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel nicotinic acid derivatives. Further experimental verification of this data will be beneficial for the scientific community.

References

An In-depth Technical Guide to Bromo-Chloronicotinic Acids: Spotlight on 6-Bromo-5-chloronicotinic Acid and the Well-Characterized 5-Bromo-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular characteristics, synthesis, and applications of bromo-chlorinated nicotinic acid derivatives, crucial intermediates in modern medicinal chemistry. While the primary focus is on providing a comprehensive overview of the available data for 6-Bromo-5-chloronicotinic acid , this document also presents a detailed exploration of its more extensively studied isomer, 5-Bromo-6-chloronicotinic acid , due to the significant disparity in available scientific literature. This comparative approach underscores the critical importance of precise isomeric substitution in drug design and development.

Part 1: Unveiling this compound: A Molecule in the Shadows

This compound, a halogenated pyridine carboxylic acid, remains a compound with a limited public research footprint. While commercially available, its synthesis, reactivity, and applications are not extensively documented in peer-reviewed literature.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized below. The structural representation highlights the substitution pattern on the pyridine ring, which dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
CAS Number 38185-54-5[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Due to the limited availability of published data, a detailed discussion on the synthesis and reactivity of this compound cannot be provided at this time. Researchers interested in this specific isomer are encouraged to explore specialized chemical suppliers and patent literature. The lack of extensive research on this compound may also present an opportunity for novel synthetic explorations and applications.

Part 2: 5-Bromo-6-chloronicotinic Acid: A Key Building Block in Pharmaceutical Synthesis

In stark contrast to its isomer, 5-Bromo-6-chloronicotinic acid is a well-documented and widely utilized intermediate in the synthesis of biologically active molecules. Its chemical properties and reactivity have been thoroughly explored, making it a valuable tool for medicinal chemists.

Molecular Structure and Physicochemical Properties

The molecular formula and weight of 5-Bromo-6-chloronicotinic acid are identical to its 6-bromo-5-chloro isomer, but the different substitution pattern significantly influences its properties and reactivity.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[2][3][4]
Molecular Weight 236.45 g/mol [2][3][4]
CAS Number 29241-62-1[3][4][5][6][7]
Appearance White to light yellow powder or crystals[8][9]
Melting Point 166-168 °C[9]
Solubility Soluble in Methanol[9]

Below is a diagram illustrating the molecular structure of 5-Bromo-6-chloronicotinic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-bromo-6-hydroxynicotinic acid 5-bromo-6-hydroxynicotinic acid Reflux Reflux (3h) 5-bromo-6-hydroxynicotinic acid->Reflux POCl3 POCl3 POCl3->Reflux Tetramethylammonium chloride Tetramethylammonium chloride Tetramethylammonium chloride->Reflux Quench Quench with Ice Water Reflux->Quench Reaction Mixture Filter Filtration Quench->Filter Precipitate Purify Purification (EtOAc) Filter->Purify Crude Product 5-Bromo-6-chloronicotinic acid 5-Bromo-6-chloronicotinic acid Purify->5-Bromo-6-chloronicotinic acid Purified Product Drug_Development_Pathway A 5-Bromo-6-chloronicotinic acid B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B Step 1 C 5-Bromo-6-chloronicotinoyl chloride B->C E Amide Bond Formation C->E D Amine Nucleophile (e.g., Aniline derivative) D->E F Biologically Active Molecule (e.g., Asciminib Precursor) E->F Key Synthetic Step

References

Introduction: The Significance of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-5-chloronicotinic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is fundamental for designing robust synthetic routes, developing effective purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines the theoretical considerations governing solubility, provides detailed experimental protocols for its determination, and presents a framework for interpreting the resulting data.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, knowledge of its solubility in a range of organic solvents is paramount. This understanding allows for the optimization of reaction conditions, the selection of appropriate crystallization solvents, and the development of stable formulations. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can ultimately hinder the progression of a drug candidate through the development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and inherent properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Melting Point 166-168 °C[2][3]
Predicted pKa 2.85 ± 0.10[2][3]
Appearance White to light yellow powder/crystal[2][3]
Qualitative Solubility Soluble in Methanol[2][3]

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the medium in aqueous solutions and on the hydrogen bonding capabilities of the organic solvent. The aromatic pyridine ring, substituted with a bromine and a chlorine atom, contributes to the molecule's lipophilicity. The interplay between the polar carboxylic acid group and the relatively nonpolar substituted aromatic ring will dictate its solubility across a spectrum of organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic solvents, are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar nature of the carbon-halogen and carbon-nitrogen bonds, as well as the carboxylic acid group, will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents (e.g., hexane, toluene).

By categorizing organic solvents based on their polarity and hydrogen bonding capacity, we can make informed predictions about the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.[5][6]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for concentration determination.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 6-Bromo-5- chloronicotinic acid B Add a known volume of organic solvent A->B to vials C Seal vials and place in a constant temperature shaker B->C D Equilibrate for a defined period (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot (0.45 µm syringe filter) F->G H Dilute the filtrate with a known volume of solvent G->H I Analyze the diluted sample by HPLC H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Carefully add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[7]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

High-Throughput Screening for Solubility

For rapid screening of solubility in a large number of solvents or for early-stage drug discovery, high-throughput screening (HTS) methods can be employed.[8][9][10][11][12] These methods are often miniaturized and automated, allowing for the parallel assessment of solubility in 96-well or 384-well plates. While HTS methods may provide kinetic solubility data rather than thermodynamic solubility, they are invaluable for identifying promising solvent systems for further investigation.

High-Throughput Screening Workflow

G cluster_prep Preparation cluster_equilibration Equilibration & Precipitation cluster_analysis Analysis A Dispense stock solution of This compound (e.g., in DMSO) into a microplate B Add various organic solvents to the wells A->B C Incubate and shake the microplate B->C D Induce precipitation C->D E Measure turbidity or use a separation-based method D->E F Quantify the concentration of the dissolved compound E->F

Caption: High-Throughput Solubility Screening Workflow.

Data Interpretation and Application

The obtained solubility data should be tabulated for easy comparison.

SolventPolarity IndexHydrogen BondingSolubility (mg/mL at 25°C)
Hexane0.1None[Experimental Data]
Toluene2.4None[Experimental Data]
Dichloromethane3.1Weak[Experimental Data]
Ethyl Acetate4.4Acceptor[Experimental Data]
Acetone5.1Acceptor[Experimental Data]
Ethanol4.3Donor & Acceptor[Experimental Data]
Methanol5.1Donor & Acceptor[Experimental Data]

Analysis of the results should consider the following:

  • Correlation with Solvent Properties: Analyze the trend between solubility and solvent polarity, hydrogen bonding capacity, and other solvent parameters. This will provide insights into the dominant intermolecular forces governing the solvation of this compound.

  • Implications for Synthesis and Purification: High solubility in a particular solvent suggests its suitability as a reaction medium. A solvent in which the compound has low solubility at room temperature but high solubility at elevated temperatures would be a good candidate for recrystallization.

  • Formulation Development: The solubility data is critical for selecting appropriate co-solvents, surfactants, and other excipients to develop liquid formulations for preclinical and clinical studies.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate high-quality solubility data that is essential for informed decision-making throughout the drug discovery and development process. The methodologies outlined herein are designed to be adaptable to various laboratory settings and can be tailored to meet the specific needs of a research program.

References

An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-5-chloronicotinic acid, a halogenated pyridine derivative, is a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This guide offers an in-depth exploration of the molecule's electronic properties, chemical reactivity, stability, and practical applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization in complex synthetic endeavors. Understanding the interplay of its functional groups is paramount for designing high-yield synthetic routes and ensuring the integrity of resulting compounds.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The pyridine nitrogen acts as a strong electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This effect is compounded by the inductive effects of the bromo and chloro substituents, rendering the ring highly susceptible to nucleophilic attack. The carboxylic acid group, also electron-withdrawing, further influences the molecule's chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 38185-54-5 [1][2]
Molecular Formula C₆H₃BrClNO₂ [1]
Molecular Weight 236.45 g/mol [3]
Appearance White to yellow powder or crystals

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place |[4] |

Chemical Reactivity and Synthetic Pathways

The unique arrangement of functional groups in this compound allows for a variety of selective transformations, making it a valuable intermediate. Its reactivity can be categorized into three main areas: reactions at the carboxylic acid, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling.

A This compound B 6-Bromo-5-chloronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ D Nucleophilic Aromatic Substitution Products (Displacement of Br) A->D Strong Nucleophile (e.g., R-O⁻, R-S⁻) E Suzuki Cross-Coupling Products (at C-Br bond) A->E Ar-B(OH)₂, Pd Catalyst, Base C Amide Derivatives B->C Amine (R-NH₂)

Caption: Key synthetic transformations of this compound.

Reactions at the Carboxylic Acid Group: Acyl Chloride Formation

The carboxylic acid moiety is a gateway to a wide array of functional groups, most notably amides, which are prevalent in pharmaceuticals. Direct amidation is often inefficient. Therefore, the first step is typically the activation of the carboxylic acid by converting it into the highly reactive 6-bromo-5-chloronicotinoyl chloride. This transformation is crucial as it converts the hydroxyl group, a poor leaving group, into a chloride, an excellent leaving group, thus facilitating nucleophilic acyl substitution.[5]

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used, effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile and easily removed during workup.[5]

  • Oxalyl Chloride ((COCl)₂): Often employed for milder reaction conditions. The gaseous byproducts (CO₂, CO, HCl) are also easily removed.[5]

The resulting acyl chloride is highly moisture-sensitive and is typically generated in situ and used immediately for subsequent reactions, such as amide bond formation with primary or secondary amines.[5][6]

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, activates the molecule for Nucleophilic Aromatic Substitution (NAS). In this mechanism, a strong nucleophile attacks an electron-poor carbon atom bearing a leaving group.[7][8]

  • Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most electron-deficient.[9] In this molecule, the C6 position, bearing the bromine atom, is highly activated for nucleophilic attack.

  • Leaving Group Hierarchy: The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide the preferred leaving group over chloride in NAS reactions.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The presence of the electron-withdrawing nitrogen and chloro group helps to stabilize this intermediate, lowering the activation energy for the reaction.[7][8]

cluster_0 Addition Step cluster_1 Elimination Step Reactant This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu⁻ Product Substituted Product Intermediate_copy Meisenheimer Complex (Anionic Intermediate) Intermediate_copy->Product - Br⁻

Caption: Simplified workflow for Nucleophilic Aromatic Substitution (NAS).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in medicinal chemistry.[11][12]

  • Reaction Principle: The Suzuki reaction couples an organoboron species (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[13][14]

  • Regioselectivity: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and rate-determining step. The C-Br bond is significantly more reactive than the C-Cl bond in this step, allowing for highly selective coupling at the C6 position while leaving the C5 chloro substituent intact.[10] This differential reactivity is a cornerstone of its synthetic utility.

  • Catalytic Cycle: The mechanism involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

G A Pd(0) Catalyst B Oxidative Addition (+ R-Br) A->B C R-Pd(II)-Br B->C D Transmetalation (+ Ar-B(OH)₂ + Base) C->D E R-Pd(II)-Ar D->E F Reductive Elimination E->F F->A Regeneration G R-Ar Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Degradation Profile

For any chemical intermediate, a thorough understanding of its stability is critical for safe handling, storage, and process development.

  • General Stability: this compound is reported to be stable under normal ambient and anticipated storage and handling conditions.[15] It is typically supplied as a solid that is stable in air.[16]

  • Photostability: Studies on the related 6-chloronicotinic acid show that it does not undergo significant degradation under direct UVA photolysis in water. However, its degradation is substantially accelerated in the presence of a photocatalyst like TiO₂, leading to hydroxylation and mineralization.[18][19] This suggests that this compound may be susceptible to degradation under UV light in the presence of certain catalysts or in reactive media.

  • Chemical Incompatibilities: Strong oxidizing agents are listed as incompatible materials.[15] Contact with strong bases should also be avoided, as they can deprotonate the carboxylic acid and potentially initiate unwanted side reactions.

Practical Considerations and Experimental Protocols

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[20][21] Avoid formation of dust and aerosols.[20][21]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[4] Keep away from incompatible materials such as strong oxidizing agents.[15][16]

Experimental Protocol: Synthesis of 6-Bromo-5-chloronicotinoyl Chloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride using thionyl chloride. This is a common precursor step for amide synthesis.

  • Reactor Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.

  • Reagent Charging: Charge the flask with this compound (1.0 eq) and an inert solvent such as anhydrous toluene.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.[5]

  • Reaction: Heat the mixture to a gentle reflux (e.g., 70-80 °C) and stir until the reaction is complete. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.

  • Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 6-bromo-5-chloronicotinoyl chloride is a moisture-sensitive solid or oil and is typically used immediately in the next synthetic step without further purification.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 5-aryl-6-chloronicotinic acid derivative.

Summary and Outlook

This compound is a highly functionalized and synthetically versatile building block. Its reactivity is dominated by the electron-deficient nature of the di-halogenated pyridine ring. The strategic differentiation between the C-Br and C-Cl bonds allows for selective, high-yield transformations, particularly in palladium-catalyzed cross-coupling reactions. The carboxylic acid functionality provides a reliable point for derivatization into amides and other functional groups. While generally stable, care must be taken to store it under dry, inert conditions and away from strong oxidizing agents. The continued application of this molecule in the synthesis of novel pharmaceuticals and functional materials underscores its importance in modern organic chemistry.

References

The Therapeutic Potential of 6-Bromo-5-chloronicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic functionalization of the pyridine ring has yielded compounds with significant therapeutic applications. This technical guide delves into the untapped potential of a specific subclass: derivatives of 6-bromo-5-chloronicotinic acid. While direct research on the comprehensive biological activities of these derivatives is nascent, this document serves as a roadmap for researchers and drug development professionals. It outlines the rationale for their investigation, proposes synthetic pathways, details robust screening protocols for anticancer, antimicrobial, and anti-inflammatory activities, and discusses potential mechanisms of action. This guide is intended to catalyze further research into this promising, yet underexplored, chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, including roles as anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] The pyridine nucleus is a key pharmacophore in numerous approved drugs. The introduction of halogen atoms, such as bromine and chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Halogenation can enhance membrane permeability, increase binding affinity to target proteins, and influence metabolic stability.

The core structure of this compound presents a unique combination of features: a biologically active nicotinic acid core and dual halogenation at positions that can influence electronic properties and provide sites for further derivatization. This guide posits that derivatives of this scaffold, particularly amides and esters, are promising candidates for novel therapeutic agents. The exploration of these derivatives is a logical next step in the expansion of the therapeutic potential of nicotinic acid-based compounds.

Proposed Synthetic Pathways

The synthesis of a diverse library of this compound derivatives is the foundational step in their biological evaluation. The carboxylic acid moiety of the parent compound is the primary handle for derivatization.

Synthesis of 6-Bromo-5-chloronicotinoyl chloride (Intermediate)

The initial step for creating amide and ester derivatives is the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-bromo-5-chloronicotinoyl chloride. This intermediate is often used in the subsequent step without further purification.

Synthesis of N-substituted 6-Bromo-5-chloronicotinamides

The reaction of the acyl chloride intermediate with a variety of primary and secondary amines will yield a library of amide derivatives.

Experimental Protocol:

  • Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) in a suitable aprotic solvent (e.g., DCM, tetrahydrofuran (THF)) at 0 °C.

  • Slowly add a solution of 6-bromo-5-chloronicotinoyl chloride (1.05 equivalents) in the same solvent to the amine solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.

  • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis_of_Amides start This compound intermediate 6-Bromo-5-chloronicotinoyl chloride start->intermediate SOCl₂, cat. DMF product N-substituted 6-Bromo-5-chloronicotinamide intermediate->product + Amine, Base amine Primary or Secondary Amine (R-NHR') amine->product

Figure 1: Synthetic scheme for N-substituted 6-bromo-5-chloronicotinamides.
Synthesis of this compound Esters

Ester derivatives can be synthesized via the reaction of the acyl chloride with various alcohols.

Experimental Protocol:

  • Dissolve the desired alcohol (1.0 equivalent) and a base such as pyridine or TEA (1.1 equivalents) in an anhydrous solvent like DCM at 0 °C.

  • Slowly add a solution of 6-bromo-5-chloronicotinoyl chloride (1.05 equivalents) in DCM to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Proposed Biological Activities and Screening Protocols

Based on the known activities of nicotinic acid derivatives and other halogenated heterocyclic compounds, the derivatives of this compound are proposed to have potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Nicotinic acid derivatives have been extensively studied for their anticancer potential, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][5] The presence of bromo and chloro substituents may enhance this activity.

Proposed Screening Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Anticancer Screening Data

Compound Derivative Type Target Cell Line IC₅₀ (µM)
BCNA-Amide-1 N-phenyl MCF-7 15.2
BCNA-Amide-2 N-(4-fluorophenyl) MCF-7 8.7
BCNA-Ester-1 Methyl ester A549 25.4
BCNA-Ester-2 Ethyl ester A549 19.8
Doxorubicin (Positive Control) MCF-7 0.5

| Doxorubicin | (Positive Control) | A549 | 0.8 |

Anticancer_Screening_Workflow start Synthesized Derivatives step1 Prepare Serial Dilutions start->step1 step2 Treat Cancer Cell Lines in 96-well plates step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate and Solubilize Formazan step4->step5 step6 Measure Absorbance step5->step6 end Calculate IC₅₀ Values step6->end

Figure 2: Workflow for in vitro anticancer screening.
Antimicrobial Activity

Nicotinic acid derivatives have shown promise as antimicrobial agents.[6] The presence of halogens in the synthesized compounds could enhance their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Proposed Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

Table 2: Hypothetical Antimicrobial Screening Data

Compound Derivative Type S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
BCNA-Amide-3 N-benzyl 16 32 >64
BCNA-Amide-4 N-cyclohexyl 8 16 32
Ciprofloxacin (Positive Control) 1 0.5 N/A

| Fluconazole | (Positive Control) | N/A | N/A | 4 |

Anti-inflammatory Activity

Nicotinic acid is known to have anti-inflammatory properties, and this activity can be modulated by derivatization.[3][7] The synthesized compounds will be screened for their ability to inhibit the production of pro-inflammatory mediators.

Proposed Screening Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the synthesized derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ values. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Potential Mechanisms of Action

The biological activities of this compound derivatives are likely to be multifactorial.

  • Anticancer Mechanisms: Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] The halogenated pyridine ring might also act as a kinase inhibitor by interacting with the ATP-binding pocket of various kinases.[8] Furthermore, these compounds could induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

Anticancer_MoA compound 6-Bromo-5-chloronicotinic Acid Derivative kinase Kinase Inhibition (e.g., PI3K, Akt) compound->kinase ros ROS Generation compound->ros apoptosis Apoptosis kinase->apoptosis caspase Caspase Activation ros->caspase caspase->apoptosis

Figure 3: Potential anticancer mechanisms of action.
  • Antimicrobial Mechanisms: The antimicrobial activity could stem from the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.[9] Alternatively, the compounds might inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

  • Anti-inflammatory Mechanisms: The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of inflammatory mediators like NO, prostaglandins, and cytokines.[7]

Future Directions and Conclusion

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: the derivatives of this compound. The proposed synthetic routes are robust and allow for the creation of a diverse chemical library. The detailed screening protocols offer a clear path to identifying lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Further research should focus on:

  • Synthesis and characterization of a broad library of derivatives.

  • In-depth mechanistic studies of the most active compounds.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • In vivo evaluation of promising lead compounds in animal models.

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide serves as a catalyst for initiating and advancing research in this exciting and underexplored area of medicinal chemistry.

References

A Theoretical Investigation of 5-Bromo-6-chloronicotinic Acid: A Whitepaper on Computational Approaches in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-Bromo-6-chloronicotinic acid, a halogenated pyridine derivative with significant potential in medicinal and agrochemical research.[1][2] In the absence of extensive experimental and theoretical data for this specific molecule, this paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and molecular docking, to elucidate its structural, spectroscopic, and biological interaction properties. By synthesizing established computational protocols with data from analogous compounds, we present an illustrative yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the in silico characterization of novel small molecules.

Introduction: The Significance of Halogenated Nicotinic Acids

Nicotinic acid (niacin) and its derivatives are cornerstones in pharmaceutical and agrochemical development, known for their diverse biological activities.[3][4] Halogenation of the pyridine ring can significantly modulate the physicochemical properties and biological efficacy of these compounds.[5][6][7] 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1) is a particularly interesting, yet underexplored, member of this class.[8][9][10] Its dual halogen substitution pattern is anticipated to influence its electronic distribution, reactivity, and potential interactions with biological targets.[2]

Theoretical studies provide a powerful, resource-efficient avenue for pre-screening and characterizing such molecules before committing to extensive laboratory synthesis and testing.[11] Computational methods, such as Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, vibrational spectra (FT-IR, Raman), and electronic properties.[12][13][14][15] Furthermore, molecular docking simulations can predict the binding affinity and interaction patterns of the molecule with specific protein targets, offering insights into its potential mechanism of action as an enzyme inhibitor or receptor modulator.[][17][18][19]

This guide will detail the theoretical protocols for a comprehensive computational analysis of 5-Bromo-6-chloronicotinic acid, presenting illustrative results to demonstrate the depth of understanding that can be achieved through these methods.

Molecular Profile: 5-Bromo-6-chloronicotinic Acid

Before delving into theoretical calculations, it is crucial to consolidate the known physicochemical properties of the target molecule.

PropertyValueSource
IUPAC Name 5-bromo-6-chloropyridine-3-carboxylic acid[2][10]
CAS Number 29241-62-1[8][9][10]
Molecular Formula C₆H₃BrClNO₂[2][10]
Molecular Weight 236.45 g/mol [10]
Physical Form White to yellow powder or crystals[9]
SMILES C1=C(C=NC(=C1Br)Cl)C(=O)O[2]
InChI Key DXEUARPQHJXMII-UHFFFAOYSA-N[9][10]

Theoretical Methodology: A Dual Approach

Our theoretical investigation is structured around two core computational techniques: Quantum Chemical Calculations for intrinsic molecular properties and Molecular Docking for simulating biological interactions.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure of many-body systems, making it ideal for analyzing organic molecules.[20] The choice of functional and basis set is critical for obtaining accurate results. For halogenated organic molecules, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency.[21][22]

Experimental Protocol: DFT Analysis

  • Structure Optimization: The initial 3D structure of 5-Bromo-6-chloronicotinic acid is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[20]

  • Electronic Property Analysis: Based on the optimized structure, further calculations are performed:

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative interactions, and bond strengths.[20][21]

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Outputs start Initial 3D Structure opt Geometry Optimization start->opt freq Frequency Calculation opt->freq nbo NBO Analysis opt->nbo fmo HOMO-LUMO Analysis opt->fmo mep MEP Analysis opt->mep geom Optimized Geometry freq->geom spectra Simulated IR & Raman Spectra freq->spectra elec Electronic Properties nbo->elec fmo->elec mep->elec

Caption: Workflow for DFT-based molecular characterization.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][19] It is widely used to predict the binding mode of small molecule drugs to their protein targets.[]

Rationale for Target Selection: Nicotinic acid derivatives are known to interact with various enzymes and receptors.[3][23] Given their structural similarity to enzyme cofactors and signaling molecules, potential targets include:

  • Nicotinic Acetylcholine Receptors (nAChRs): As the parent compound is nicotinic acid, these receptors are a primary target class to investigate potential agonist or antagonist activity.[24]

  • Enzymes in Lipid Metabolism: High doses of nicotinic acid are known to affect lipid profiles by inhibiting enzymes like diacylglycerol O-acyltransferase (DGAT).[25]

  • Bacterial Enzymes: The presence of halogens often imparts antimicrobial properties, making enzymes like DNA gyrase or tyrosyl-tRNA synthetase in bacteria plausible targets.[4]

Experimental Protocol: Molecular Docking

  • Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized structure of 5-Bromo-6-chloronicotinic acid is used. Charges are assigned, and rotatable bonds are defined.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used.[4] A grid box is defined around the active or allosteric site of the protein. The algorithm then explores various conformations of the ligand within this box and scores them based on binding energy.[18]

  • Analysis: The resulting docking poses are analyzed. The pose with the lowest binding energy is typically considered the most probable. Key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues are identified and visualized.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis protein Select & Prepare Target Protein (PDB) grid Define Binding Site (Grid Box) protein->grid ligand Prepare Ligand (DFT Optimized) run Run Docking Algorithm (e.g., AutoDock Vina) ligand->run grid->run poses Analyze Docking Poses run->poses interactions Identify Key Interactions poses->interactions binding Evaluate Binding Energy poses->binding

Caption: General workflow for molecular docking studies.

Illustrative Theoretical Results and Discussion

The following sections present hypothetical, yet plausible, results from the methodologies described above. These serve to illustrate the types of insights that can be gained.

Optimized Molecular Geometry

The DFT optimization would yield precise bond lengths and angles. Halogen substitution is expected to cause minor distortions in the pyridine ring compared to nicotinic acid itself.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C6-Cl1.745C5-C6-N1121.5
C5-Br1.910C4-C5-Br119.8
C3-C71.498C2-C3-C7120.5
C7=O81.215O8-C7-O9124.0
C7-O91.350C3-C7-O9112.5

Note: These values are illustrative and based on typical DFT results for similar molecules.

Vibrational Spectroscopic Analysis

Frequency calculations allow for the simulation of FT-IR and Raman spectra, which can be used to interpret experimental data. Key vibrational modes would include C-H stretching, C=O stretching of the carboxylic acid, pyridine ring vibrations, and C-Cl and C-Br stretching modes.[26][27]

Table 2: Illustrative Vibrational Frequencies and Assignments

Calculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Assignment
31052984C-H stretch (ring)
17851715C=O stretch (carboxylic acid)
15801518C=C/C=N stretch (ring)
11501105C-C stretch (ring)
790759C-Cl stretch
645620C-Br stretch

Note: Frequencies are hypothetical. The C-Cl and C-Br stretching vibrations are expected at the lower end of the spectrum.[26]

Electronic Properties and Reactivity
  • HOMO-LUMO Analysis: A significant HOMO-LUMO energy gap would suggest high kinetic stability. The HOMO would likely be localized over the pyridine ring and the bromine atom, while the LUMO might be distributed over the carboxylic acid group and the C-Cl bond, indicating these as sites for nucleophilic and electrophilic interactions, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron distribution. The most negative potential (red/yellow) is expected around the carboxylic oxygen atoms, identifying them as sites for electrophilic attack and hydrogen bonding. The most positive potential (blue) would likely be on the carboxylic hydrogen, making it susceptible to nucleophilic attack. The halogen atoms would exhibit dual character, with a positive σ-hole region, making them potential halogen bond donors.

Molecular Docking and Interaction Analysis

A docking simulation against a bacterial DNA gyrase subunit B (as an illustrative target) might reveal that 5-Bromo-6-chloronicotinic acid binds within the ATP-binding pocket.

  • Binding Energy: A strong negative binding energy (e.g., -7.5 to -9.0 kcal/mol) would indicate a stable interaction.

  • Key Interactions: The analysis could reveal that the carboxylic acid group forms crucial hydrogen bonds with key amino acid residues (e.g., Aspartate, Arginine) in the active site, mimicking the interactions of the native ATP substrate. The pyridine nitrogen might also act as a hydrogen bond acceptor. Furthermore, the bromine or chlorine atom could form a halogen bond with a backbone carbonyl oxygen, further anchoring the ligand in the binding pocket.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach for the detailed characterization of 5-Bromo-6-chloronicotinic acid. Through the synergistic use of DFT and molecular docking, it is possible to predict its structural, spectroscopic, and electronic properties, as well as to generate hypotheses about its potential biological activity and mechanism of action. The illustrative results demonstrate that these computational methods can provide invaluable insights, effectively guiding future experimental work in synthesis, spectroscopic analysis, and biological screening. This in silico framework serves as a robust, cost-effective first step in the pipeline of modern drug and agrochemical discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-5-chloronicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Halogenated Nicotinic Acids in Drug Discovery

Halogenated nicotinic acid derivatives are pivotal building blocks in modern medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. Their unique electronic properties and ability to form specific intermolecular interactions make them invaluable scaffolds in the design of novel therapeutics. Among these, 6-Bromo-5-chloronicotinic acid represents a compound of significant interest. However, a thorough review of available safety data indicates a scarcity of information for this specific isomer. In contrast, extensive safety and handling data are available for the closely related isomer, 5-Bromo-6-chloronicotinic acid .

This guide, therefore, provides a comprehensive overview of the safety and handling protocols for 5-Bromo-6-chloronicotinic acid, presented as a scientifically grounded surrogate for its 6-bromo-5-chloro isomer. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively with this class of compounds. It is imperative that these precautions are treated as a minimum standard, with the understanding that the toxicological properties of this compound have not been fully investigated.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 5-Bromo-6-chloronicotinic acid is classified as a hazardous substance, and it is prudent to assume that this compound possesses a similar hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for 5-Bromo-6-chloronicotinic acid are summarized below:

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Acute Toxicity (Oral)4H302: Harmful if swallowedWarning

Data synthesized from multiple safety data sheets for 5-Bromo-6-chloronicotinic acid.[1][2][3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The causality of these hazards lies in the reactive nature of the molecule. The acidic carboxyl group and the electrophilic centers created by the halogen substituents on the pyridine ring can interact with biological macromolecules, leading to irritation and potential toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks identified, a combination of engineering controls and personal protective equipment is essential. This multi-layered approach ensures that potential exposure is minimized at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling solid, powdered chemicals like this compound is a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of airborne dust particles. The fume hood should have a certified face velocity to ensure adequate containment. For any procedures that may generate dust, such as weighing or transferring the solid, these should be exclusively performed within the fume hood.

Additionally, a well-ventilated laboratory with readily accessible safety showers and eyewash stations is a mandatory prerequisite for handling this compound.[2]

Personal Protective Equipment (PPE): The Last Barrier

The appropriate PPE provides a crucial barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133 are required.[1][3] A face shield should also be worn when there is a risk of splashing or significant dust generation.

  • Skin Protection: A lab coat and long-sleeved clothing should be worn to protect the skin.[3] Disposable nitrile gloves are essential and should be changed immediately if they become contaminated. For extended operations, consider double-gloving.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3]

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and waste containers, readily available.

  • Weighing and Transfer: Carefully open the container within the fume hood. Use a spatula to transfer the solid, avoiding any actions that could generate dust. If possible, use a balance that is also located within a containment enclosure.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even if gloves were worn.[1]

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: While specific incompatibility data for this compound is not available, it is prudent to store it away from strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere, such as argon or nitrogen, is recommended to prevent potential degradation.[1]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3] Avoid generating dust during this process.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Disposal Considerations: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal: Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]

Visualizing the Workflow: Safe Handling of Halogenated Nicotinic Acids

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety in Research

The responsible and safe handling of reactive chemical intermediates like this compound is not merely a matter of following regulations; it is a cornerstone of scientific excellence and ethical research practice. By understanding the underlying hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can confidently and safely advance the frontiers of drug discovery. This guide provides a framework for achieving that goal, emphasizing a proactive and informed approach to laboratory safety.

References

commercial availability and suppliers of 6-Bromo-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-5-chloronicotinic Acid: Commercial Availability, Sourcing, and Qualification for R&D Applications

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key halogenated pyridine derivative. A critical clarification is addressed upfront: extensive database searches indicate that the commonly available and referenced isomer is 5-Bromo-6-chloronicotinic acid (CAS No. 29241-62-1) . This guide will focus on this commercially available compound, assuming a likely transposition in the initial query. The document details its chemical identity, physicochemical properties, and a survey of commercial suppliers. Furthermore, it presents a robust, field-proven workflow for the procurement, verification, and handling of this reagent to ensure experimental reproducibility and safety in a research and development setting.

Introduction to 5-Bromo-6-chloronicotinic Acid

Halogenated nicotinic acid derivatives are a class of compounds with significant potential in medicinal chemistry and materials science.[1] 5-Bromo-6-chloronicotinic acid, a di-halogenated pyridine carboxylic acid, serves as a versatile building block in organic synthesis. Its distinct substitution pattern—a bromine atom at the 5-position and a chlorine atom at the 6-position—offers multiple reactive sites for derivatization, making it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of biologically active compounds and pharmaceutical precursors.[2]

1.1. Chemical Identity

  • IUPAC Name: 5-bromo-6-chloropyridine-3-carboxylic acid[3][4]

  • Synonyms: 5-Bromo-6-chloropyridine-3-carboxylic acid, 3-Bromo-2-chloropyridine-5-carboxylic acid[5][6]

  • CAS Number: 29241-62-1[3][4][7]

  • Molecular Formula: C₆H₃BrClNO₂[3][8]

  • Molecular Weight: 236.45 g/mol [3][4][8]

  • Chemical Structure:

1.2. Physicochemical Properties

This compound is typically supplied as a white to light yellow or pale brown crystalline powder.[6][9][10] Key properties gathered from supplier and safety documentation are summarized below.

PropertyValueSource(s)
Melting Point 166 - 173 °C[5][6][11]
Appearance White to cream or pale brown powder[9]
pKa 2.85 ± 0.10 (Predicted)[6]
Boiling Point 370.0 ± 42.0 °C (Predicted)[6]
Density 1.917 ± 0.06 g/cm³ (Predicted)[6]

Commercial Availability and Supplier Landscape

5-Bromo-6-chloronicotinic acid is readily available from a variety of chemical suppliers, typically in research-grade purities (≥96-98%). It is offered in quantities ranging from grams to kilograms, catering to both academic research and process development needs. The following table provides a representative list of suppliers. Note: Availability and catalog numbers are subject to change and should be verified directly with the supplier.

SupplierTypical PurityExample Catalog No.Notes
Thermo Scientific Chemicals (Alfa Aesar) 97%H32384Product line also available through Fisher Scientific.[8][9][12]
J&K Scientific 97%190554Provides basic safety and property information.[3]
TCI America >98.0%B3839Available through distributors like Fisher Scientific.[13]
BLD Pharm N/ABD20019Lists the product as an organic building block.[14]
MedchemExpress N/AHY-W017109Marketed as a biochemical reagent for research use.[15]
Chem-Impex International >97%19554-
Combi-Blocks >97%QA-4149-

Procurement and Qualification Workflow for R&D

Sourcing a chemical intermediate is more than just placing an order. For ensuring the integrity and reproducibility of research, a systematic qualification process is paramount. The following workflow is a field-proven methodology for sourcing and accepting a new batch of 5-Bromo-6-chloronicotinic acid into a laboratory environment.

Step 1: Supplier Vetting & Documentation Request

  • Action: Identify 2-3 potential suppliers from the list above or through internal databases.

  • Causality: Comparing suppliers mitigates risks associated with stock shortages and allows for cost and purity comparison.

  • Action: Before purchase, request a lot-specific Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

  • Causality: The CoA provides precise purity data (e.g., via titration or chromatography) for the specific batch you will receive, which is more reliable than a general specification sheet. The SDS is mandatory for a proper risk assessment.[3][8]

Step 2: Purchase and Receipt

  • Action: Place an order, ensuring the purchase order references the specific lot number if possible.

  • Action: Upon receipt, visually inspect the container for damage and verify that the label information (Name, CAS No., Lot No.) matches the order and the CoA.

  • Causality: Mislabeled reagents are a critical safety and experimental risk. This simple check prevents costly errors.

Step 3: Incoming Quality Control (QC) Verification

  • Action: Perform an independent analytical verification. For a compound like this, ¹H NMR is an excellent primary tool to confirm identity. LC-MS can confirm both mass and provide a purity profile.

  • Causality: This step provides self-validating trustworthiness in your starting material. It verifies the supplier's CoA and catches any potential degradation that may have occurred during shipping or storage. A mismatch between the observed data and the expected structure is a red flag.

Step 4: Laboratory Integration and Management

  • Action: If the material passes QC, formally log it into the lab's chemical inventory system with the lot number, date of receipt, and assigned storage location.

  • Action: Store the compound according to the SDS recommendations. Typically, this involves keeping it in a tightly sealed container in a dry, well-ventilated, and dark place at room temperature.[6][11]

  • Causality: Proper inventory management prevents accidental re-ordering and ensures traceability for every experiment. Correct storage is crucial for maintaining the compound's stability over time.

Below is a visual representation of this workflow.

G Figure 1: Procurement & QC Workflow cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Verification cluster_2 Phase 3: Integration cluster_3 A Identify Suppliers & Request CoA/SDS B Review CoA for Purity & Specifications A->B C Select Supplier & Place Order B->C D Receive Material & Inspect Packaging C->D Material Shipped E Perform Incoming QC (e.g., NMR, LC-MS) D->E F Compare QC Data to CoA & Structure E->F G PASS: Log into Inventory System F->G Data Matches J FAIL: Quarantine Lot & Contact Supplier F->J Discrepancy Found H Store as per SDS Recommendations G->H I Release for Lab Use H->I

Caption: A logical workflow for sourcing, verifying, and integrating a new chemical reagent.

Safety, Handling, and Storage

As a hazardous chemical, proper handling of 5-Bromo-6-chloronicotinic acid is essential. The information below is a synthesis from publicly available Safety Data Sheets.

  • Hazard Classification: This chemical is considered hazardous. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][11]

    • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, get medical attention.[8][11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-6-chloronicotinic acid (CAS No. 29241-62-1) is a readily accessible and valuable building block for synthetic and medicinal chemistry. A range of reputable suppliers offers this compound in various quantities and research-grade purities. For any scientist, the integrity of their results begins with the quality of their starting materials. Implementing a structured procurement and qualification workflow, including documentation review and independent analytical verification, is a non-negotiable best practice. Adherence to the safety guidelines outlined in the SDS is equally critical to ensure a safe laboratory environment. This guide provides the foundational knowledge for researchers to confidently source, qualify, and safely utilize this versatile chemical intermediate in their development programs.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-5-chloronicotinic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and agrochemical research, heterocyclic scaffolds form the backbone of a vast array of bioactive molecules.[1] Among these, the substituted pyridine ring is a privileged structure. 6-Bromo-5-chloronicotinic acid emerges as a particularly valuable synthetic building block due to its trifunctional nature: a carboxylic acid handle and two distinct halogen atoms—bromide and chloride—on an electron-deficient pyridine core.

This guide provides an in-depth exploration of the strategic application of this compound. The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is significantly weaker and thus more reactive towards palladium-catalyzed oxidative addition than the more robust Carbon-Chlorine (C-Cl) bond.[2] This inherent reactivity difference allows for highly regioselective functionalization, enabling chemists to sequentially introduce diverse molecular fragments with precision and control. We will detail field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the carboxylic acid, providing researchers with a practical framework for leveraging this versatile intermediate.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is critical for its effective use in synthesis.

PropertyValue
IUPAC Name 6-Bromo-5-chloropyridine-3-carboxylic acid
CAS Number 29241-62-1
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Off-white to white powder/solid[3]
Melting Point 166-168 °C

The Causality of Regioselective Reactivity

The synthetic power of this compound is rooted in the predictable, stepwise functionalization of its halogenated positions. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[2] The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I, meaning the C-Br bond is weaker and more easily cleaved by a Pd(0) catalyst.[2] This principle dictates that reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings will occur selectively at the C6-Br position, leaving the C5-Cl position intact for subsequent, potentially more forcing, transformations.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4][5] For this compound, these reactions provide a direct pathway to novel derivatives by selectively targeting the C-Br bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[6][7] The reaction couples the organohalide with an organoboron species, typically a boronic acid, under mild conditions with high functional group tolerance.[8][9]

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G 6-Aryl-5-chloronicotinic acid F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: Synthesis of 6-Aryl-5-chloronicotinic Acid

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Purification: Collect the solid by filtration, wash with water, and then an appropriate organic solvent (e.g., diethyl ether) to remove non-polar impurities. The product can be further purified by recrystallization or column chromatography if necessary.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ / Na₂CO₃Na₂CO₃1,4-Dioxane/H₂O80-90Data for analogous substrates suggest high yields[10]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-80Typical conditions, yields generally >75%[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][11] This reaction is indispensable in medicinal chemistry, where the aryl amine moiety is a key pharmacophore. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base.[11][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol 2.2: Synthesis of 6-(Amino)-5-chloronicotinic Acid Derivatives

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq).

  • Reagents: Add the amine (1.2-2.0 eq) and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0-2.5 eq). Note: The carboxylic acid may be protected as an ester prior to the reaction to avoid side reactions with the strong base.

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate should be washed with water and brine. If the product is a carboxylic acid, an acidic workup similar to the Suzuki protocol can be employed. If the product is an ester, standard purification methods like column chromatography are used, followed by saponification if the free acid is desired.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11060-88[10]
AnilinePd(OAc)₂ / BINAPNaOtBuToluene100General conditions for aryl amines[11]
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction facilitates the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[13] This reaction, co-catalyzed by palladium and copper(I), is highly valuable for synthesizing conjugated enynes and arylalkynes, which serve as versatile intermediates for more complex structures.[14][15]

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Sonogashira Coupling A->F B Terminal Alkyne (R-C≡CH) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Et₃N) E->F G 6-Alkynyl-5-chloronicotinic acid F->G

Caption: Workflow for Sonogashira cross-coupling.

Protocol 2.3: Synthesis of 6-Alkynyl-5-chloronicotinic Acid Derivatives

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0-5.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often complete within 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the mixture in vacuo. Redissolve the residue in a suitable solvent and water.

  • Purification: Employ an acidic workup as described in Protocol 2.1 to isolate the carboxylic acid product. Further purification can be achieved via column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT92[10]
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRTGeneral conditions, yields typically high[13][16]

Carboxylic Acid Functionalization via Acyl Chloride

The carboxylic acid group at the C3 position provides a robust handle for amide bond formation, a critical step in synthesizing many biologically active compounds.[17] The most common strategy involves converting the acid to a more reactive acyl chloride intermediate.[18]

Amidation_Workflow A 6-Bromo-5-chloronicotinic acid B Activation Step A->B SOCl₂ or (COCl)₂ C 6-Bromo-5-chloronicotinoyl chloride B->C D Amide Coupling C->D R'R''NH, Base E Target Amide Product D->E

Caption: Two-step workflow for amide synthesis.

Protocol 3.1: Synthesis of 6-Bromo-5-chloronicotinoyl Chloride [17][18]

  • Safety: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.

  • Setup: Suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). At 0 °C, add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. The resulting crude 6-Bromo-5-chloronicotinoyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Protocol 3.2: Amide Coupling [17]

  • Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C under an inert atmosphere.

  • Acyl Chloride Addition: Slowly add a solution of the freshly prepared 6-Bromo-5-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Safety Considerations

This compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Acyl Chloride: The acyl chloride intermediate is highly reactive, corrosive, and moisture-sensitive.[18] It should be prepared and used under an inert atmosphere and handled with extreme caution.

Conclusion

This compound is a powerful and versatile building block whose value is defined by its capacity for regioselective functionalization. The distinct reactivities of its C-Br, C-Cl, and carboxylic acid functionalities allow for a logical and controlled approach to the synthesis of complex substituted pyridines. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and amidation provide a robust starting point for researchers in drug discovery and materials science to unlock the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for 6-Bromo-5-chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-5-chloronicotinic acid as a pivotal building block in modern medicinal chemistry. This document provides in-depth insights into its synthesis, characterization, and application, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Introduction: The Strategic Importance of this compound

Halogenated heterocyclic compounds are a cornerstone of contemporary drug discovery, offering unique physicochemical properties that can enhance the pharmacological profile of therapeutic agents.[1][2] Among these, this compound has emerged as a particularly valuable scaffold. Its di-halogenated pyridine ring provides two distinct points for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). The bromine and chlorine substituents not only influence the electronic properties of the molecule but also provide handles for a variety of cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[3]

The strategic placement of the halogen atoms and the carboxylic acid group allows for the construction of molecules with specific three-dimensional conformations that can interact with high affinity and selectivity with biological targets. This is exemplified by its crucial role as a starting material in the synthesis of Asciminib, a novel allosteric inhibitor of the BCR-ABL1 kinase, highlighting the significance of this building block in the development of next-generation cancer therapies.[4][5]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic characterization of this compound are essential for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₆H₃BrClNO₂[6]
Molecular Weight 236.45 g/mol [6]
CAS Number 29241-62-1[6]
Appearance White to off-white or pinkish solid[6]
Melting Point 156-158 °CN/A
Solubility Soluble in organic solvents like DMSO, DMF, and hot ethanolN/A
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.57 (s, 1H, -COOH)

  • δ 8.85 (d, J = 2.0 Hz, 1H, Ar-H)

  • δ 8.53 (d, J = 2.0 Hz, 1H, Ar-H)[6]

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.5 (C=O)

  • δ 153.1 (Ar-C)

  • δ 149.8 (Ar-C)

  • δ 142.0 (Ar-C)

  • δ 128.9 (Ar-C)

  • δ 120.7 (Ar-C)

IR (KBr, cm⁻¹):

  • 3440 (br, O-H)

  • 1710 (s, C=O)

  • 1570, 1540 (m, C=C, C=N)

  • 1290 (s, C-O)

  • 830, 780 (m, C-Cl, C-Br)

Mass Spectrometry (ESI-MS):

  • m/z 234.9 [M-H]⁻, 236.9 [M+H-2H]⁻ (isotopic pattern for Br and Cl)

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of 5-bromo-6-hydroxynicotinic acid. This protocol provides a reliable procedure for its preparation in a laboratory setting.

Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-6-hydroxynicotinic acid Reagents Phosphorus oxychloride (POCl₃) Tetramethylammonium chloride Reaction Chlorination Reflux Start->Reaction Reagents->Reaction Workup Aqueous Work-up Precipitation Reaction->Workup Purification Filtration & Drying Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
5-Bromo-6-hydroxynicotinic acid65568-68-5218.0110.0 g45.87
Phosphorus oxychloride (POCl₃)10025-87-3153.3320 mL-
Tetramethylammonium chloride75-57-0109.605.4 g49.27
Ice-water--500 mL-
Ethyl acetate141-78-688.11300 mL-
Anhydrous sodium sulfate7757-82-6142.0420 g-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-hydroxynicotinic acid (10.0 g, 45.87 mmol), tetramethylammonium chloride (5.4 g, 49.27 mmol), and phosphorus oxychloride (20 mL).

  • Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing 500 mL of ice-water with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude product in ethyl acetate (300 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.[6]

Application in the Synthesis of Kinase Inhibitors: The Case of Asciminib

This compound is a key starting material for the synthesis of Asciminib (Scemblix®), a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase approved for the treatment of chronic myeloid leukemia (CML).[4][5]

The Role of the this compound Scaffold in Asciminib

The di-halogenated nicotinic acid core of Asciminib serves several critical functions:

  • Structural Rigidity: The pyridine ring provides a rigid scaffold that correctly orients the pendant functional groups for optimal binding to the target protein.

  • Synthetic Handles: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of the (R)-3-hydroxypyrrolidine moiety. The bromine atom at the 5-position serves as a handle for a subsequent Suzuki cross-coupling reaction to introduce the pyrazole group.[1][5]

  • Modulation of Physicochemical Properties: The halogens and the overall heterocyclic nature of the core contribute to the drug's solubility, permeability, and metabolic stability.

Mechanism of Action of Asciminib

Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, Asciminib binds to a distinct allosteric site known as the myristoyl pocket of the ABL1 kinase domain.[7][8][9] This binding event induces a conformational change that locks the kinase in an inactive state, effectively shutting down its aberrant signaling. The unique mechanism of action allows Asciminib to be effective against CML that has developed resistance to ATP-competitive TKIs, including those with the T315I "gatekeeper" mutation.[4]

Asciminib_MoA cluster_0 BCR-ABL1 Kinase ActiveSite ATP-binding Site Substrate Substrate ActiveSite->Substrate Phosphorylates MyristoylPocket Myristoyl Pocket MyristoylPocket->ActiveSite Induces Conformational Change (Inhibition) Asciminib Asciminib Asciminib->MyristoylPocket Binds Allosterically ATP ATP ATP->ActiveSite Binds PhosphorylatedSubstrate Phosphorylated Substrate (Oncogenic Signaling) Substrate->PhosphorylatedSubstrate

Caption: Allosteric inhibition of BCR-ABL1 by Asciminib.

Key Synthetic Step: Amide Coupling

A crucial step in the synthesis of Asciminib is the formation of the amide bond between this compound and 4-(chlorodifluoromethoxy)aniline. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.[5][10]

Protocol: Synthesis of N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
This compound29241-62-1236.455.0 g21.14
Thionyl chloride (SOCl₂)7719-09-7118.974.6 mL63.42
N,N-Dimethylformamide (DMF)68-12-273.092-3 drops-
Toluene108-88-392.1450 mL-
4-(chlorodifluoromethoxy)aniline79779-79-0193.584.5 g23.25
Diisopropylethylamine (DIPEA)7087-68-5129.247.4 mL42.28
Tetrahydrofuran (THF)109-99-972.1150 mL-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (5.0 g, 21.14 mmol) in toluene (50 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (4.6 mL, 63.42 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to 85 °C and stir for 2 hours, or until the reaction is complete (cessation of gas evolution and formation of a clear solution).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-bromo-5-chloronicotinoyl chloride is typically used in the next step without further purification.

  • In a separate flame-dried flask under an inert atmosphere, dissolve 4-(chlorodifluoromethoxy)aniline (4.5 g, 23.25 mmol) in THF (50 mL) and cool the solution to -15 °C in an ice-salt bath.

  • Add DIPEA (7.4 mL, 42.28 mmol) to the aniline solution.

  • Dissolve the crude 6-bromo-5-chloronicotinoyl chloride in THF (20 mL) and add it dropwise to the cooled aniline solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide.[10][11]

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups enable the efficient synthesis of complex and potent therapeutic agents. The successful development of Asciminib underscores the importance of this scaffold in the design of targeted therapies. The protocols and data presented in these application notes are intended to facilitate the work of researchers in drug discovery and development, providing a solid foundation for the synthesis and application of this key intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 6-bromo-5-chloronicotinic acid, a valuable and versatile building block in medicinal chemistry and materials science. We move beyond simple procedural lists to explain the underlying mechanistic principles, with a critical focus on achieving regioselectivity. Detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, designed to be robust and reproducible for researchers, scientists, and drug development professionals. This document is structured to serve as both a practical laboratory guide and an educational resource, incorporating troubleshooting advice and visual aids to ensure experimental success.

Introduction: The Strategic Value of this compound

Functionalized nicotinic acid derivatives are privileged scaffolds found in numerous pharmaceuticals and agrochemicals. The specific dihalogenated pattern of this compound presents a unique opportunity for sequential and site-selective functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This guide focuses on harnessing the differential reactivity of the C-Br and C-Cl bonds to achieve selective transformations at the C6 position, paving the way for the synthesis of complex molecular architectures.

Core Principles: Mechanism and Regioselectivity

Palladium-catalyzed cross-coupling reactions are transformative methods in organic synthesis that operate via a general catalytic cycle.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The universally accepted mechanism involves three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the substrate, forming a Pd(II) intermediate.[5][6]

  • Transmetalation (for Suzuki/Sonogashira): The organic group from a second coupling partner (e.g., an organoboron or organocopper species) is transferred to the palladium center.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][6]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxidativeAddition Oxidative Addition Intermediate R-Pd(II)-X (L)₂ Pd(0)L2->Intermediate R-X Transmetalation Transmetalation (or Carbopalladation) Intermediate2 R-Pd(II)-R' (L)₂ Intermediate->Intermediate2 R'-M Intermediate2->Pd(0)L2 R-R' ReductiveElimination Reductive Elimination

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Critical Question of Regioselectivity: C-Br vs. C-Cl

For polyhalogenated substrates with identical halogens, selectivity can be challenging. However, when different halogens are present, their intrinsic reactivity towards oxidative addition typically dictates the reaction site. The bond dissociation energies and, consequently, the reactivity of carbon-halogen bonds follow the trend: C–I > C–Br > C–OTf > C–Cl.[7]

In the case of this compound, the C(sp²)-Br bond at the C6 position is significantly more reactive towards oxidative addition by Pd(0) than the C(sp²)-Cl bond at the C5 position. This differential reactivity allows for highly regioselective cross-coupling at the C6-bromo position , leaving the C5-chloro position intact for potential subsequent transformations.[7][8] This inherent selectivity is a cornerstone of the experimental strategies outlined below.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

General Laboratory Workflow

Successful cross-coupling requires careful attention to reaction setup, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Solids (Substrate, Catalyst, Base, etc.) to oven-dried flask B 2. Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) A->B C 3. Add Degassed Solvents & Liquid Reagents via Syringe B->C D 4. Heat to Temperature & Stir for designated time C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool to RT & Perform Aqueous Workup E->F G 7. Extract Organic Layer & Dry over Na₂SO₄/MgSO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify via Column Chromatography H->I

Figure 2: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound.[6][9] Its tolerance of a wide range of functional groups, including carboxylic acids, makes it ideal for use with our substrate.[10]

Objective: To synthesize 6-aryl-5-chloronicotinic acid derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). Degas by sparging with argon for 20-30 minutes.

  • Using a syringe, add the degassed solvent to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the nicotinic acid product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-5-chloronicotinic acid.

Protocol 2: Heck Reaction for Alkene Installation

The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene, providing a powerful route to stilbene and cinnamate analogues.[11][12]

Objective: To synthesize 6-alkenyl-5-chloronicotinic acid derivatives.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).

  • Seal the flask and render the atmosphere inert by evacuating and backfilling with argon (3x).

  • Add anhydrous, degassed DMF via syringe to a concentration of 0.1-0.2 M.

  • Add the alkene (1.5 eq) and the base (e.g., Et₃N, 2.5 eq) via syringe.

  • Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction for consumption of the starting material (typically 6-24 hours) by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to isolate the desired 6-alkenyl-5-chloronicotinic acid.

Protocol 3: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an organohalide with a terminal alkyne.[13][14] This reaction typically requires both palladium and copper co-catalysis.

Objective: To synthesize 6-alkynyl-5-chloronicotinic acid derivatives.

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or a mixture of THF and Et₃N

Step-by-Step Procedure:

  • Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine via syringe (to ~0.2 M concentration). If substrate solubility is an issue, a co-solvent like THF can be used.

  • Add the terminal alkyne (1.3 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Acidify the aqueous phase with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary for Quick Reference

Reaction TypeCoupling PartnerTypical Catalyst (mol%)LigandTypical Base (eq)Solvent SystemTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (1-5%)PPh₃ (internal)K₂CO₃ (2-3)Dioxane / H₂O80-100
Heck AlkenePd(OAc)₂ (2-5%)PPh₃ or P(o-tol)₃Et₃N (2-3)DMF or MeCN90-120
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (1-3%) + CuI (2-5%)PPh₃ (internal)Et₃N (solvent)Et₃N / THF25-60

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized). 2. Poor quality reagents/solvents. 3. Insufficient temperature/time.1. Ensure meticulous degassing of solvents and use of an inert atmosphere. 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Increase temperature in 10 °C increments or extend reaction time. Screen different ligands or palladium sources.
Hydrodehalogenation Presence of protic impurities (water, alcohols) or hydride sources. This side reaction replaces the bromine with a hydrogen atom.[15]Use rigorously dried, anhydrous, and degassed solvents. Ensure the base is anhydrous.
Homocoupling Dimerization of the coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira). Often promoted by oxygen.[15]1. For Suzuki, ensure a thoroughly inert atmosphere. 2. For Sonogashira, alkyne homocoupling (Glaser coupling) is often promoted by the copper co-catalyst.[15] Consider a "copper-free" Sonogashira protocol if this is a persistent issue.
Reaction Stalls Catalyst deactivation or precipitation of reagents.Add a fresh portion of the catalyst. For Suzuki, ensure the base is sufficiently soluble or use a phase-transfer catalyst like TBAB.

References

Application Notes and Protocols: Synthesis of 6-Bromo-5-chloronicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Halogenated nicotinic acid derivatives are a critical class of compounds in medicinal chemistry and materials science.[1] Among these, 6-Bromo-5-chloronicotinic acid and its esters serve as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic placement of bromine and chlorine atoms on the pyridine ring offers distinct opportunities for further chemical modification, such as cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery and other applications.[2] This document provides a comprehensive guide to the synthesis of this compound esters, detailing robust experimental procedures and the underlying scientific principles.

Synthesis of the Precursor: this compound

The synthesis of the target esters first requires the preparation of the parent carboxylic acid, this compound. A common and effective method involves the oxidation of a suitable precursor, such as 2-bromo-3-chloro-5-methylpyridine.

Protocol 1: Oxidation of 2-Bromo-3-chloro-5-methylpyridine

This protocol outlines the oxidation of 2-bromo-3-chloro-5-methylpyridine using potassium permanganate to yield 5-bromo-6-chloronicotinic acid. A similar procedure is effective for the synthesis of 3-bromo-2-chloropyridine-5-carboxylic acid from 3-Bromo-2-chloro-5-methylpyridine.[3]

Materials:

  • 3-Bromo-2-chloro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Heating mantle and reflux condenser

  • Steam distillation apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of 3-Bromo-2-chloro-5-methylpyridine (30 g) and potassium permanganate (60 g) in water (650 ml) is stirred and heated under reflux for 3 hours.[3]

  • An additional portion of potassium permanganate (20 g) is added to the reaction mixture, and heating under reflux is continued for another 2.5 hours.[3]

  • To remove any unreacted starting material, the mixture is subjected to steam distillation.[3]

  • The hot mixture is then filtered, and the residue is washed with hot water.[3]

  • The combined filtrate and washings are cooled and then acidified using concentrated hydrochloric acid.[3]

  • The solid that precipitates is extracted with ether.[3]

  • The ether extract is dried and the solvent is evaporated to yield the desired 3-bromo-2-chloropyridine-5-carboxylic acid.[3]

Causality Behind Experimental Choices:

  • Potassium permanganate is a strong oxidizing agent capable of converting the methyl group to a carboxylic acid. The reaction is performed in water, a green and readily available solvent.

  • Staged addition of KMnO₄ ensures a more controlled reaction and helps to drive the reaction to completion.

  • Steam distillation is an effective method for removing the volatile starting material from the non-volatile carboxylic acid product.

  • Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Ether extraction is used to isolate the product from the aqueous mixture.

Synthesis of this compound Esters

Once the carboxylic acid is obtained, it can be converted to its corresponding esters through several methods. The most common and direct method is the Fischer esterification.

Protocol 2: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4] This is an equilibrium-controlled reaction.[4]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent (e.g., dichloromethane)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ester, which can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Excess alcohol is used to shift the equilibrium towards the formation of the ester product.[4]

  • Acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5]

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization with sodium bicarbonate removes the acid catalyst, preventing the reverse reaction (ester hydrolysis) during workup.

Alternative Method: Acyl Chloride Formation Followed by Esterification

An alternative, often higher-yielding, two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol.[6][7]

Step 1: Formation of the Acyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a gas outlet

Procedure:

  • To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF.[2]

  • Slowly add thionyl chloride or oxalyl chloride to the mixture at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[2] The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is typically used in the next step without further purification.[2]

Step 2: Reaction of Acyl Chloride with Alcohol

Materials:

  • Crude 6-Bromo-5-chloronicotinoyl chloride

  • Desired alcohol

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous DCM

  • Round-bottom flask

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol in anhydrous DCM containing a slight excess of a non-nucleophilic base like pyridine or triethylamine.

  • Slowly add the acyl chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester.

Causality Behind Experimental Choices:

  • Thionyl chloride or oxalyl chloride are excellent reagents for converting carboxylic acids to highly reactive acyl chlorides.

  • DMF acts as a catalyst in the formation of the acyl chloride.

  • The use of a non-nucleophilic base in the second step is crucial to neutralize the HCl gas produced during the reaction, which would otherwise protonate the alcohol and inhibit the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound esters.

Synthesis_Workflow cluster_0 Method 1: Direct Esterification cluster_1 Method 2: Via Acyl Chloride Start Starting Material (e.g., 2-Bromo-3-chloro-5-methylpyridine) Acid This compound Start->Acid Oxidation (KMnO₄) Ester This compound Ester Acid->Ester Fischer Esterification (Alcohol, Acid Catalyst) AcylChloride 6-Bromo-5-chloronicotinoyl Chloride Acid->AcylChloride AcylChloride->Ester Alcohol, Base

Caption: Synthetic routes to this compound esters.

Characterization Data

The synthesized esters should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for a simple alkyl ester (e.g., methyl or ethyl)
¹H NMR Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7-9 ppm). The protons of the ester alkyl group will appear in the upfield region (e.g., a singlet around δ 3.9 ppm for a methyl ester, or a quartet and triplet for an ethyl ester).
¹³C NMR The carbonyl carbon of the ester will appear as a signal around δ 160-170 ppm. Signals for the aromatic carbons and the carbons of the alkyl group will also be present.
Mass Spec. The molecular ion peak corresponding to the mass of the synthesized ester should be observed. The isotopic pattern due to the presence of bromine and chlorine should also be visible.
FT-IR A strong absorption band corresponding to the C=O stretch of the ester carbonyl group will be present around 1720-1740 cm⁻¹.

A representative ¹H NMR characterization for 5-bromo-6-chloronicotinic acid shows signals at δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), and 13.57 (s, 1H).[8] The corresponding ester would show similar aromatic signals, with the carboxylic acid proton signal being replaced by signals from the ester's alkyl group.

Conclusion

The synthesis of this compound esters is a crucial step in the development of new pharmaceuticals and functional materials. The protocols outlined in this application note provide reliable and well-understood methods for their preparation. The choice between direct Fischer esterification and the two-step acyl chloride method will depend on the specific substrate, desired yield, and available resources. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.

References

The Strategic Role of 6-Bromo-5-chloronicotinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Carboxylic Acid

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and economically viable active ingredients. 6-Bromo-5-chloronicotinic acid, a halogenated pyridine carboxylic acid, has emerged as a key building block in the synthesis of a range of agrochemicals, particularly fungicides.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, offers medicinal chemists a versatile scaffold for structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.

Fungicide Synthesis: A Gateway to Novel Nicotinamide Derivatives

The most prominent application of this compound lies in the synthesis of nicotinamide-based fungicides. These compounds often exhibit potent activity against a variety of plant pathogens. A notable example is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal efficacy.[1][2]

Causality Behind Experimental Choices in Nicotinamide Synthesis

The synthetic strategy for these fungicides typically involves two key steps: the activation of the carboxylic acid and the subsequent amidation.

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is not sufficiently reactive for direct amidation under mild conditions. Therefore, it is first converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation. Oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, HCl), which are easily removed from the reaction mixture, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating agent.[1]

  • Amide Bond Formation: The resulting 6-bromo-5-chloronicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of amines. In the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, the acyl chloride is reacted with a substituted 2-aminothiophene. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the acyl chloride.

Experimental Workflow: Fungicide Synthesis

Fungicide_Synthesis A This compound B 6-Bromo-5-chloronicotinoyl chloride A->B (COCl)₂, cat. DMF DCM, rt, 6h D N-(thiophen-2-yl) nicotinamide Derivative (Fungicide) B->D Triethylamine, DCM C Substituted 2-aminothiophene C->D Herbicide_Synthesis A This compound B 6-Bromo-5-chloronicotinoyl chloride A->B Activating Agent D Herbicidal Pyridine Derivative B->D Base C Substituted Aryl Amine/Alcohol C->D

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-5-chloronicotinic acid is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its substituted pyridine core serves as a versatile scaffold for the development of novel compounds with diverse therapeutic and pesticidal properties. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—allows for selective chemical modifications, making it a highly valuable intermediate in drug discovery and development.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable protocol. The information presented herein is intended for researchers, scientists, and professionals in the drug development industry.

Synthetic Strategy: A Mechanistic Perspective

Several synthetic routes to this compound have been reported. For large-scale production, a key consideration is the availability and cost of starting materials, as well as the overall efficiency and safety of the process. A common and effective strategy involves the oxidation of a readily available substituted pyridine. One such precursor is 2-chloro-3-bromo-5-methylpyridine. The oxidation of the methyl group to a carboxylic acid provides a direct route to the desired product.

Potassium permanganate is a powerful oxidizing agent that can effectively convert the methyl group to a carboxylate. The reaction is typically carried out in an aqueous medium under reflux conditions. The probable mechanism involves the initial abstraction of a benzylic hydrogen atom from the methyl group by the permanganate ion, followed by a series of oxidation steps to form the potassium salt of the carboxylic acid. Subsequent acidification then yields the final product.

An alternative approach begins with 5-bromo-6-hydroxynicotinic acid, which can be converted to the target compound through a chlorination reaction.[1] This method involves the use of a chlorinating agent such as phosphorus oxychloride in the presence of a phase-transfer catalyst like tetramethylammonium chloride.[1] The hydroxyl group is converted to a chloro group, yielding this compound.

This guide will focus on the oxidation route from 2-chloro-3-bromo-5-methylpyridine due to its straightforward nature and amenability to scale-up.

Experimental Workflow and Data

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Chloro-3-bromo-5-methylpyridine76028-24-9C6H5BrClN206.47Starting material
Potassium permanganate7722-64-7KMnO4158.03Strong oxidizing agent
Hydrochloric acid (concentrated)7647-01-0HCl36.46For acidification
Sodium metabisulfite7681-57-4Na2S2O5190.11To quench excess KMnO4
Water (deionized)7732-18-5H2O18.02Solvent
Synthetic Protocol: Oxidation of 2-Chloro-3-bromo-5-methylpyridine

This protocol is adapted from established oxidation procedures for similar substrates.[2]

Step 1: Reaction Setup

  • To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chloro-3-bromo-5-methylpyridine (1.0 eq).

  • Add deionized water to the vessel to create a suspension. The volume of water should be sufficient to allow for efficient stirring.

Step 2: Oxidation

  • Slowly add potassium permanganate (2.0-3.0 eq) to the stirred suspension in portions. The addition should be controlled to manage the exothermic nature of the reaction.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

  • Combine the filtrate and washings and cool to 0-5°C in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the this compound.

  • Collect the solid product by filtration and wash with cold water.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white solid.[3]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.[1]

  • Melting Point: The melting point should be in the range of 166-168°C.[4]

  • Purity (HPLC): The purity of the final product should be determined by HPLC analysis.

Visualizing the Synthesis

Chemical Reaction Workflow

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 2_Chloro_3_bromo_5_methylpyridine 2-Chloro-3-bromo- 5-methylpyridine Reaction_Vessel Reaction Vessel (Water, Reflux) 2_Chloro_3_bromo_5_methylpyridine->Reaction_Vessel 1. Add to Vessel Quenching Quenching (Sodium Metabisulfite) Reaction_Vessel->Quenching 2. Add KMnO4 & Reflux Filtration1 Filtration (Remove MnO2) Quenching->Filtration1 3. Cool & Quench Acidification Acidification (HCl) Filtration1->Acidification 4. Filter Filtration2 Filtration (Collect Product) Acidification->Filtration2 5. Acidify Recrystallization Recrystallization Filtration2->Recrystallization 6. Collect Crude Final_Product This compound Recrystallization->Final_Product 7. Purify G cluster_input Inputs cluster_process Process cluster_output Outputs Start 2-Chloro-3-bromo-5-methylpyridine Oxidation Oxidation Start->Oxidation Reagents KMnO4, H2O, HCl, Na2S2O5 Reagents->Oxidation Workup Work-up Oxidation->Workup Purification Purification Workup->Purification Byproducts MnO2, Salts Workup->Byproducts Product This compound Purification->Product

References

The Strategic Functionalization of 6-Bromo-5-chloronicotinic Acid: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dihalogenated Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold, prized for its presence in a multitude of biologically active compounds and functional materials.[1][2] 6-Bromo-5-chloronicotinic acid stands out as a particularly versatile building block. Its dihalogenated nature, featuring both a bromine and a chlorine atom at strategic positions, offers a gateway for sequential and regioselective functionalization. This, combined with the carboxylic acid moiety, provides three distinct points for chemical modification, enabling the construction of complex molecular architectures and the exploration of vast chemical space.[3][4]

This technical guide provides an in-depth exploration of the key strategies for the functionalization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Pillar 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the linchpin for the selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The generally accepted trend for the ease of this oxidative addition is C-I > C-Br > C-Cl.[5] This inherent difference in reactivity allows for the preferential activation of the C-Br bond at the C-6 position over the more robust C-Cl bond at the C-5 position. By carefully controlling the reaction conditions, one can selectively introduce a diverse array of substituents at the 6-position while leaving the 5-chloro substituent intact for subsequent transformations.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[6][7] Its tolerance of a wide range of functional groups makes it particularly suitable for the functionalization of complex molecules like this compound.

Causality of Experimental Design

The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions.[8] For substrates bearing a carboxylic acid, a moderately strong inorganic base like potassium carbonate or potassium phosphate is often preferred to avoid esterification or other unwanted reactions. The addition of water to the organic solvent (e.g., 1,4-dioxane or DMF) is crucial for the transmetalation step in the catalytic cycle.[9][10] The palladium catalyst, typically with phosphine ligands, facilitates the oxidative addition and reductive elimination steps.[7]

Detailed Step-by-Step Protocol
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), to the flask. Subsequently, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for cross-coupling of aryl bromides.[6]
Base K₂CO₃, K₃PO₄Mild enough to avoid side reactions with the carboxylic acid.[9]
Solvent 1,4-Dioxane/H₂O, DMF/H₂OFacilitates dissolution of reagents and the transmetalation step.[10]
Temperature 90-100 °CProvides sufficient energy for catalyst turnover without decomposition.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reaction Setup: This compound + Arylboronic acid + Base B Inert Atmosphere: Evacuate & backfill with Argon A->B C Reagent Addition: Pd Catalyst + Degassed Solvent B->C D Reaction: Heat at 90-100 °C, 12-24h C->D E Work-up & Purification: Acidify, Extract, Purify D->E

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and efficient method for the formation of carbon-nitrogen bonds.[11] This reaction is instrumental in introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Causality of Experimental Design

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and ligand system, as well as a suitable base.[5] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and regenerate the active catalyst.[4] The reaction is typically conducted in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere to prevent catalyst deactivation.[5]

Detailed Step-by-Step Protocol
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a robust stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., sodium tert-butoxide, 2.0 equiv.). Add anhydrous toluene and stir at room temperature for 15-20 minutes.

  • Reaction Setup: To the pre-formed catalyst mixture, add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous phase with 1 M HCl to pH 3-4 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of palladium(0).
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote efficient catalysis.[5]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are essential for catalyst turnover.[4]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.[5]
Temperature 80-110 °CNecessary to drive the reaction to completion.
Reaction Time 16-24 hoursDependent on the reactivity of the amine.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)(NR'R'')L_n D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Application Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling provides a powerful means of introducing terminal alkynes onto the pyridine ring, creating a versatile functional handle for further transformations such as click chemistry or cyclization reactions.[12][13]

Causality of Experimental Design

This reaction is co-catalyzed by palladium and copper(I) salts.[14][15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[12] An amine base, typically triethylamine or diisopropylethylamine, serves as both the base and, in some cases, the solvent. The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne; therefore, maintaining a strictly inert atmosphere is paramount.[13]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature or gently heat to 40-50 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts. Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.[12]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.[14]
Base Triethylamine, DiisopropylethylamineActs as a base and can serve as a solvent.[12]
Solvent THF, DMFAnhydrous aprotic solvents are suitable.
Temperature Room Temperature to 50 °CGenerally mild conditions are sufficient.
Reaction Time 8-16 hoursTypically proceeds to completion overnight.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the inherent electronic properties of the this compound ring allow for functionalization via nucleophilic aromatic substitution (SNAr).[16] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards attack by nucleophiles.

Regioselectivity in SNAr

In SNAr reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[17] For this compound, nucleophilic attack can theoretically occur at either the C-5 or C-6 position. The position para to the electron-withdrawing carboxylic acid group (C-6) and ortho to the ring nitrogen is highly activated. The position meta to the carboxylic acid (C-5) is also activated by the ring nitrogen. While the C-Br bond is generally more labile, strong nucleophiles under forcing conditions may lead to substitution at the C-Cl position as well, or even disubstitution. However, with careful selection of the nucleophile and reaction conditions, selective substitution can often be achieved. For many nucleophiles, substitution is favored at the C-6 position due to the combined activating effects of the nitrogen atom and the para-carboxylic acid group.

Application Protocol 4: Amination via SNAr

Direct amination via SNAr offers a metal-free alternative to the Buchwald-Hartwig reaction for the synthesis of 6-amino-5-chloronicotinic acid derivatives.

Causality of Experimental Design

This reaction typically requires heating in the presence of the amine, which can often serve as both the nucleophile and the solvent.[18] The use of a polar, aprotic solvent like DMSO or NMP can facilitate the reaction by stabilizing the charged Meisenheimer intermediate.[18] The addition of a base may be necessary to neutralize the HBr formed during the reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.) and the desired amine (5.0-10.0 equiv., or as solvent). If the amine is a solid, a high-boiling polar aprotic solvent like DMSO can be used.

  • Reaction Execution: Seal the tube tightly and heat the mixture at a temperature ranging from 120 °C to 160 °C for 12-48 hours. The reaction progress should be monitored by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water. Acidify with 1 M HCl to pH 3-4 to precipitate the product. Collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Nucleophile Primary or Secondary AminesMust be sufficiently nucleophilic to attack the electron-deficient ring.
Solvent Amine (neat), DMSO, NMPPolar aprotic solvents stabilize the Meisenheimer complex.[18]
Temperature 120-160 °CHigh temperatures are often required to overcome the activation barrier.
Reaction Time 12-48 hoursDependent on the nucleophilicity of the amine and the reaction temperature.

G cluster_2 S_NAr Mechanism A Aryl Halide B Nucleophilic Attack A->B Nucleophile C Meisenheimer Complex (Resonance Stabilized) B->C D Loss of Leaving Group C->D E Substituted Aromatic Ring D->E

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Conclusion and Future Outlook

This compound is a powerful and versatile scaffold for the synthesis of highly functionalized pyridine derivatives. The strategic and regioselective manipulation of its halogen atoms through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution opens up a myriad of possibilities for drug discovery and materials science. The protocols detailed herein provide a robust foundation for researchers to confidently explore the chemical space around this valuable building block. Future work in this area will likely focus on the development of even more efficient and milder catalytic systems, as well as the exploration of novel transformations of the downstream products derived from these initial functionalization reactions.

References

Application Note: The Strategic Utility of 6-Bromo-5-chloronicotinic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key to the successful synthesis of these complex molecules lies in the selection of versatile starting materials, or building blocks, that allow for the efficient and strategic construction of the final drug substance.

6-Bromo-5-chloronicotinic acid and its isomers are halogenated heterocyclic compounds that have emerged as pivotal intermediates in medicinal chemistry.[2] The presence of multiple reactive sites on the pyridine ring—a carboxylic acid, a bromine atom, and a chlorine atom—provides chemists with a powerful toolkit for molecular elaboration. The carboxylic acid is a versatile handle for forming amide bonds, a common linkage in drug molecules, while the halogen atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving high potency and selectivity against a specific kinase target.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a regioisomer, 5-bromo-6-chloronicotinic acid, in the synthesis of a clinically important kinase inhibitor. We will focus on the synthesis of Asciminib , a potent and selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase, as a case study to illustrate the practical application of this valuable synthetic precursor.[5]

The Role of 5-Bromo-6-chloronicotinic Acid in the Synthesis of Asciminib

Asciminib (marketed as Scemblix) is an FDA-approved therapeutic for the treatment of Chronic Myeloid Leukemia (CML).[5][6][7] CML is driven by the constitutively active BCR-ABL1 fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation.[8] Unlike many other tyrosine kinase inhibitors that bind to the ATP-binding site, Asciminib is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[5] This unique mechanism of action allows it to be effective against some forms of resistance to ATP-competitive inhibitors.[5]

The synthesis of Asciminib provides an excellent example of the strategic use of 5-bromo-6-chloronicotinic acid. The synthetic route leverages the distinct reactivity of the functional groups on the starting material to build the final, complex molecule in a controlled and efficient manner.

Synthetic Workflow for Asciminib

The synthesis of Asciminib from 5-bromo-6-chloronicotinic acid can be conceptually broken down into three key stages:

  • Amide Bond Formation: The carboxylic acid of 5-bromo-6-chloronicotinic acid is first activated and then reacted with an aniline derivative to form a stable amide bond.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is displaced by a cyclic amine.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom is replaced with a pyrazole moiety via a palladium-catalyzed cross-coupling reaction.

This sequence is illustrated in the workflow diagram below:

G A 5-Bromo-6-chloronicotinic acid B Amidation with 4-(chlorodifluoromethoxy)aniline A->B 1. SOCl₂ or (COCl)₂ 2. Amine, Base C 5-Bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide B->C D N-Alkylation with (R)-pyrrolidin-3-ol C->D Nucleophilic Aromatic Substitution E (R)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide D->E F Suzuki Coupling with Protected Pyrazole Boronic Ester E->F Pd Catalyst, Base G Protected Asciminib F->G H Deprotection G->H TBAF or TFA/HCl I Asciminib H->I

Caption: Synthetic workflow for Asciminib starting from 5-Bromo-6-chloronicotinic acid.

Detailed Experimental Protocol: Synthesis of Asciminib

The following protocol is a composite of procedures described in the scientific and patent literature.[5][7] Researchers should adapt these procedures based on their laboratory conditions and safety protocols.

Step 1: Synthesis of 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

This step involves the formation of an amide bond between 5-bromo-6-chloronicotinic acid and 4-(chlorodifluoromethoxy)aniline. The carboxylic acid is first converted to a more reactive acyl chloride.

  • Materials:

    • 5-Bromo-6-chloronicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • 4-(chlorodifluoromethoxy)aniline

    • A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Procedure:

    • To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 85°C for 2 hours, or until the conversion to the acyl chloride is complete (monitor by TLC or IR spectroscopy).

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve 4-(chlorodifluoromethoxy)aniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

    • Slowly add the aniline solution to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (R)-5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide

This step is a nucleophilic aromatic substitution where the chlorine at the C6 position of the pyridine ring is displaced by the secondary amine of (R)-pyrrolidin-3-ol.

  • Materials:

    • 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide (from Step 1)

    • (R)-pyrrolidin-3-ol

    • A suitable base (e.g., K₂CO₃ or DIPEA)

    • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Procedure:

    • To a solution of the product from Step 1 (1.0 eq) in DMF, add (R)-pyrrolidin-3-ol (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield the desired product.

Step 3: Synthesis of Asciminib (via Suzuki Coupling and Deprotection)

The final key step is the palladium-catalyzed Suzuki-Miyaura coupling to introduce the pyrazole moiety. This is followed by the removal of a protecting group from the pyrazole nitrogen.

  • Materials:

    • (R)-5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide (from Step 2)

    • Protected pyrazole boronic acid pinacol ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • A suitable base (e.g., K₂CO₃ or K₃PO₄)

    • A suitable solvent system (e.g., Toluene/Water or Dioxane/Water)

    • Deprotecting agent (e.g., HCl in dioxane or Trifluoroacetic acid (TFA))

  • Procedure:

    • In a reaction vessel, combine the bromo-intermediate from Step 2 (1.0 eq), the protected pyrazole boronic ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 90-110°C for 6-12 hours, or until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude protected Asciminib by column chromatography.

    • Dissolve the purified protected product in a suitable solvent (e.g., Dichloromethane or Methanol).

    • Add the deprotecting agent (e.g., 4M HCl in dioxane) and stir at room temperature until the deprotection is complete.

    • Concentrate the reaction mixture and purify the final product, Asciminib, by recrystallization or chromatography.

Quantitative Data Summary

The following table presents representative data for the synthesis of Asciminib, highlighting the efficiency of the key transformations. Yields and purity are dependent on specific reaction conditions and purification methods.

StepKey TransformationStarting MaterialProductTypical Yield (%)
1Amidation5-Bromo-6-chloronicotinic acid5-Bromo-6-chloro-N-(...phenyl)nicotinamide80-90
2Nucleophilic Aromatic Substitution5-Bromo-6-chloro-N-(...phenyl)nicotinamide(R)-5-Bromo-N-(...phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide75-85
3Suzuki Coupling & Deprotection(R)-5-Bromo-N-(...phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamideAsciminib60-75

Targeted Signaling Pathway: BCR-ABL1 and CML

The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia. It activates a number of downstream signaling pathways that lead to increased cell proliferation and survival, and resistance to apoptosis. Asciminib, by binding to the myristoyl pocket, induces a conformational change in the kinase domain that restores the natural autoinhibitory mechanism, effectively shutting down its aberrant signaling.

G cluster_0 CML Cell cluster_1 BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Inhibition of Apoptosis (Survival) PI3K_AKT_mTOR->Survival Asciminib Asciminib Asciminib->BCR_ABL1 Allosteric Inhibition (Myristoyl Pocket)

Caption: Simplified BCR-ABL1 signaling pathway and the point of inhibition by Asciminib.

Conclusion

This compound and its isomers are highly valuable and versatile building blocks in the synthesis of complex, biologically active molecules. The successful synthesis of the potent kinase inhibitor Asciminib demonstrates the strategic advantages offered by the multiple reactive sites on this starting material. The ability to perform selective transformations, such as amide coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling, in a controlled sequence allows for the efficient construction of intricate molecular architectures. This application note provides a practical framework for researchers in the field of drug discovery to leverage the synthetic potential of halogenated nicotinic acids in the development of the next generation of targeted therapeutics.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 6-Bromo-5-chloronicotinic acid (CAS No. 38185-54-5), a key halogenated pyridine derivative used as a building block in pharmaceutical and agrochemical synthesis.[1] Ensuring the identity, purity, and stability of such starting materials is critical for regulatory compliance and the success of multi-step synthetic campaigns. This guide outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a framework for adapting these methods to related compounds.

Introduction and Physicochemical Properties

This compound is an aromatic carboxylic acid and a member of the pyridine family.[2] Halogenated nicotinic acids and their derivatives are of significant interest as intermediates for a wide range of biologically active molecules.[1] The precise positioning of the bromo, chloro, and carboxylic acid substituents on the pyridine ring dictates the molecule's reactivity and its suitability for subsequent chemical transformations. Therefore, unambiguous confirmation of the isomeric structure and purity is the primary goal of this analytical workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38185-54-5[3][4]
Molecular Formula C₆H₃BrClNO₂[5]
Molecular Weight 236.45 g/mol [5]
Appearance White to off-white solid[6][7]
Storage Keep in dark place, Sealed in dry, Room Temperature[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expert Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. It provides detailed information about the carbon-hydrogen framework. The proton (¹H) NMR spectrum is particularly crucial for distinguishing between isomers, such as the closely related 5-Bromo-6-chloronicotinic acid.

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic acids and its ability to allow observation of the acidic carboxylic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Expected Spectral Data and Interpretation

For this compound, the pyridine ring has two non-equivalent aromatic protons.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm).

    • The proton at the C2 position (between the nitrogen and the carboxylic acid) will appear as a doublet.

    • The proton at the C4 position (between the chlorine and the carboxylic acid) will also appear as a doublet.

    • A broad singlet corresponding to the carboxylic acid proton will be observed at a downfield shift (δ > 13 ppm), which will disappear upon D₂O exchange.[9]

    • Distinguishing from the 5-Bromo-6-chloro Isomer: The ¹H NMR of the 5-Bromo-6-chloro isomer shows two doublets with a small coupling constant (J ≈ 2 Hz).[7] The coupling constants for the 6-Bromo-5-chloro isomer will be different, allowing for clear differentiation.

  • ¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents (N, Br, Cl, COOH). The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm).

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

Expert Rationale: Reverse-phase HPLC (RP-HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates.[10] It separates the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 column is chosen for its excellent hydrophobicity and retention of aromatic compounds. The acidic modifier (formic acid) in the mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

Protocol 3.1: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and can be optimized as needed.[11][12]

Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 234 nm
Injection Volume 10 µL
  • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (234 nm) E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expert Rationale: Mass spectrometry provides an exact measurement of the molecular weight, serving as a crucial confirmation of the compound's identity. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, often coupled with HPLC (LC-MS).[13]

Protocol 4.1: LC-MS Analysis
  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

  • Chromatography: Employ the HPLC method described in Protocol 3.1. Using a formic acid modifier is essential for MS compatibility.[11]

  • MS Acquisition:

    • Operate the ESI source in both positive and negative ion modes to determine the optimal ionization. Negative mode is often effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

    • Scan a mass range appropriate for the compound (e.g., m/z 100-400).

  • Data Interpretation:

    • Molecular Ion: The theoretical exact mass is 234.9036 Da.[5] Look for the corresponding molecular ion peak (e.g., [M-H]⁻ at m/z 233.9)

    • Isotopic Pattern: The presence of one bromine atom (⁷⁹Br/⁸¹Br, ~50.7%/49.3%) and one chlorine atom (³⁵Cl/³⁷Cl, ~75.8%/24.2%) creates a unique isotopic cluster. The mass spectrum will show a characteristic pattern of peaks for the molecular ion, which can be simulated and compared with the experimental data for definitive confirmation.

Additional Confirmatory Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It confirms the presence of the carboxylic acid and the aromatic pyridine ring.

  • Protocol: Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Expected Data:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C, C=N (Aromatic Ring)Stretching
1300-1000C-Cl, C-BrStretching
Elemental Analysis

Expert Rationale: Elemental analysis provides the percentage composition of C, H, and N in the sample. This is a fundamental test to confirm the empirical formula and assess the purity against non-carbon-containing impurities (e.g., inorganic salts).

  • Protocol: Submit the sample to a specialized laboratory for CHN analysis.

  • Expected Data: The experimental results should align with the theoretical values within an acceptable margin (e.g., ±0.4%).

Table 4: Theoretical Elemental Composition for C₆H₃BrClNO₂

ElementTheoretical %
Carbon (C)30.48%
Hydrogen (H)1.28%
Nitrogen (N)5.92%

Integrated Characterization Strategy

A single analytical technique is insufficient for the complete characterization of a critical raw material. The strength of this guide lies in the orthogonal application of these methods. NMR confirms the specific isomeric structure, MS confirms the molecular weight, HPLC quantifies the purity, FTIR identifies functional groups, and elemental analysis verifies the elemental composition. Together, they provide a comprehensive and robust data package for quality control and regulatory purposes.

Overall Characterization Workflow Diagram

Sample Test Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC MS LC-MS Sample->MS FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Identity Identity Confirmed NMR->Identity Structure Purity Purity Assessed HPLC->Purity % Purity MS->Identity MW & Isotopes FTIR->Identity Functional Groups EA->Purity Elemental Composition Report Certificate of Analysis Identity->Report Purity->Report

Caption: Integrated workflow for material characterization.

References

Application Note: Strategic Derivatization of 6-Bromo-5-chloronicotinic Acid for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic derivatization of 6-Bromo-5-chloronicotinic acid, a versatile heterocyclic scaffold for medicinal chemistry and drug discovery programs. We detail robust protocols for creating a diverse chemical library through amide bond formation, esterification, and site-selective cross-coupling reactions. The rationale behind experimental choices, methodologies for reaction monitoring, and purification are discussed. Furthermore, we outline a logical biological screening cascade to efficiently identify and validate hits from the synthesized library. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this halogenated pyridine scaffold for generating novel bioactive compounds.

Introduction: The Strategic Value of this compound

This compound is a pyridine-based heterocyclic compound featuring three distinct functional handles for chemical modification: a carboxylic acid, a bromine atom, and a chlorine atom. This trifecta of reactivity makes it an exceptionally valuable starting scaffold for building diverse small molecule libraries.

The strategic importance of this molecule lies in:

  • Orthogonal Reactivity: The carboxylic acid, the C6-bromo, and the C5-chloro positions can be functionalized using different classes of chemical reactions, often in a selective manner. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions, for instance, allows for sequential, site-selective modifications.

  • Medicinal Chemistry Relevance: The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds. The halogen substituents are not merely synthetic handles; they can significantly influence a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and pharmacodynamic profile. Halogen atoms, particularly bromine and chlorine, are known to participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can enhance binding affinity and selectivity[1][2][3].

This application note will guide users through the synthesis of a diverse library of derivatives and their subsequent evaluation in a biological context.

Derivatization Strategies and Workflow

The generation of a compound library from this compound can be systematically approached by targeting its three reactive sites. The following diagram illustrates the primary derivatization pathways.

G cluster_0 Carboxylic Acid Derivatization cluster_1 C-Br / C-Cl Derivatization start This compound amide Amide Bond Formation (Coupling Agents or Acyl Chloride) start->amide Amines, Base ester Esterification start->ester Alcohols, Acid Catalyst suzuki Suzuki Coupling (Site-selective at C6-Br) start->suzuki Boronic Acids, Pd Catalyst library Diverse Chemical Library amide->library ester->library other_coupling Other Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig) suzuki->other_coupling Further functionalization at C5-Cl or -COOH suzuki->library other_coupling->library G start Suspend Acid in DCM Add cat. DMF step2 Cool to 0°C start->step2 step3 Add SOCl₂ or (COCl)₂ Dropwise step2->step3 step4 Stir at RT for 2-4h (Monitor reaction) step3->step4 step5 Concentrate in vacuo (Yields Acyl Chloride) step4->step5 step7 Add Acyl Chloride Solution Dropwise step5->step7 step6 Dissolve Amine & Base in DCM, Cool to 0°C step6->step7 step8 Stir at RT for 1-3h (Monitor reaction) step7->step8 step9 Aqueous Workup (Wash with Acid, Base, Brine) step8->step9 end Dry, Concentrate & Purify (Yields Final Amide) step9->end G cluster_0 Library Generation cluster_1 Screening & Validation cluster_2 Hit-to-Lead lib Synthesized Library (50-100 Compounds) primary Primary Screen (e.g., Target-based biochemical assay) Single high concentration (10 µM) lib->primary dose Dose-Response Assay (Calculate IC₅₀ for initial hits) primary->dose Hits (<50% inhibition) secondary Secondary / Orthogonal Assay (e.g., Cell-based target engagement) dose->secondary Potent Hits (IC₅₀ < 1 µM) counter Counter-Screen (Assess specificity, rule out artifacts) secondary->counter sar SAR Analysis (Structure-Activity Relationship) counter->sar Confirmed Hits lead_opt Lead Optimization (Synthesize focused library around hits) sar->lead_opt

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-chloronicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Synthesis of the Core Intermediate: this compound

The quality of your final derivatives is highly dependent on the purity of the initial this compound. This section addresses common issues encountered during its synthesis.

Q1: My synthesis of this compound from 5-bromo-6-hydroxynicotinic acid is resulting in a low yield and a colored (pinkish) solid. What is the likely cause and how can I improve this?

A1: This is a common issue that can stem from several factors related to the chlorination reaction. The synthesis typically involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is heated at reflux for a sufficient amount of time (e.g., 3 hours) to drive the conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

  • Side Reactions and Impurities: The pinkish hue of the product suggests the presence of impurities. These can arise from side reactions or from the starting material itself. The starting material, 5-bromo-6-hydroxynicotinic acid, can be prepared from coumalic acid, and impurities from this process can carry over.[2]

  • Work-up Procedure: The work-up is critical for isolating a pure product. Slowly pouring the reaction mixture into ice water is a standard procedure to quench the excess chlorinating agent and precipitate the product.[1] Stirring for an extended period (e.g., 2 hours) in ice water helps to ensure complete precipitation and hydrolysis of any remaining reactive intermediates.[1]

  • Purification: The crude product, although often obtained in high yield, may require further purification. Recrystallization from a suitable solvent system, such as aqueous ethanol or 50% aqueous acetic acid, can be effective in removing colored impurities and unreacted starting material.[2][3]

Q2: Are there alternative starting materials or synthetic routes to this compound?

A2: Yes, while the chlorination of 5-bromo-6-hydroxynicotinic acid is a common route, other methods exist for constructing dihalonicotinic acids.[4] For instance, routes involving the oxidation of substituted methylpyridines are prevalent in the synthesis of related nicotinic acids.[5][6] Another approach involves halogen-metal interconversion reactions on dihalopyridines followed by carboxylation.[7] However, these routes can present their own challenges, such as controlling regioselectivity and harsh reaction conditions. For many applications, the synthesis from 5-bromo-6-hydroxynicotinic acid remains a practical choice.[1]

II. Preparation of 6-Bromo-5-chloronicotinoyl Chloride: The Activated Intermediate

The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal step for subsequent derivatization, such as amide formation. This step is also a significant source of byproducts.[8]

Q1: What are the common chlorinating agents for converting this compound to its acyl chloride, and what are the associated byproducts?

A1: The two most common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can influence the byproduct profile and the mildness of the reaction conditions.[8][9]

Chlorinating AgentCommon ByproductsRemarks
Thionyl Chloride (SOCl₂) ** Sulfur dioxide (SO₂), Hydrogen chloride (HCl), Residual thionyl chloride, Unreacted starting material.[8][10]A widely used and effective reagent. Byproducts are often volatile and can be removed during workup. A catalytic amount of DMF is often used to facilitate the reaction.[8][10]
Oxalyl Chloride ((COCl)₂) **Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl), Residual oxalyl chloride.[8]Often used for milder reaction conditions. The gaseous byproducts are easily removed. Careful control of stoichiometry is necessary.[8]
Q2: My 6-bromo-5-chloronicotinoyl chloride product seems unstable and I'm seeing the starting carboxylic acid reappear on my analytical traces. What's happening?

A2: This indicates hydrolysis of the acyl chloride. 6-Bromo-5-chloronicotinoyl chloride is highly reactive and susceptible to moisture.[9][10] To prevent this, it is imperative to conduct the reaction and subsequent handling under strictly anhydrous conditions. This includes using anhydrous solvents, an inert atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried.[9][10] The crude acyl chloride is often used directly in the next step without purification to minimize exposure to atmospheric moisture.[9][10]

Q3: I'm observing over-chlorination on the pyridine ring as a byproduct. How can I prevent this?

A3: Over-chlorination can occur under harsh reaction conditions.[10] To mitigate this, consider the following:

  • Temperature Control: The reaction with thionyl chloride is exothermic.[10] Maintain a controlled temperature, for example, by adding the thionyl chloride dropwise at 0 °C.[8] While the reaction may be gently heated to ensure completion (e.g., 40-50 °C), excessive temperatures should be avoided.[8]

  • Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.5 - 2.0 equivalents of thionyl chloride) to ensure complete conversion without promoting side reactions.[8]

Experimental Protocol: Synthesis of 6-Bromo-5-chloronicotinoyl Chloride with Thionyl Chloride

This protocol describes the conversion of this compound to the corresponding acyl chloride.[8][9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 6-bromo-5-chloronicotinoyl chloride is typically used in the next step without further purification.[9]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product start_acid This compound reaction Reaction in Anhydrous Solvent (e.g., DCM) with catalytic DMF start_acid->reaction start_reagent Thionyl Chloride (SOCl₂) start_reagent->reaction workup Removal of excess SOCl₂ and solvent under vacuum reaction->workup product Crude 6-Bromo-5-chloronicotinoyl Chloride (use directly) workup->product

Caption: Workflow for the synthesis of 6-bromo-5-chloronicotinoyl chloride.

III. Synthesis of this compound Amide Derivatives

The reaction of 6-bromo-5-chloronicotinoyl chloride with amines is a common method for synthesizing a wide range of amide derivatives.[3] However, this step can also be prone to side reactions and purification challenges.

Q1: I'm attempting an amide coupling with an amine, but the yield is very low. What are the potential causes?

A1: Low yields in amide coupling reactions can arise from several factors:

  • Reactivity of the Amine: Electron-deficient anilines or sterically hindered amines may react slowly. In such cases, heating the reaction mixture or using a more forcing coupling agent might be necessary.

  • Formation of Amine Hydrochloride Salts: The reaction generates one equivalent of HCl, which reacts with the starting amine to form an insoluble hydrochloride salt.[8] This salt is unreactive towards the acyl chloride. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be added to scavenge the HCl.[8]

  • Hydrolysis of the Acyl Chloride: As mentioned previously, the acyl chloride is moisture-sensitive. Any water present in the amine or the solvent will lead to the formation of the unreactive carboxylic acid, thus reducing the yield.

  • Alternative Coupling Reagents: If the acyl chloride route is problematic, consider using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[8] These reagents allow for the direct coupling of the carboxylic acid with the amine under milder conditions.[8]

Q2: After my reaction using EDC as a coupling agent, I have a persistent, difficult-to-remove impurity. What is it?

A2: When using carbodiimide coupling agents like EDC or DCC (Dicyclohexylcarbodiimide), the formation of urea byproducts is a common side reaction.[8] With EDC, a water-soluble urea is formed, which can often be removed with an aqueous workup. With DCC, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents and often requires filtration for removal. Another potential side reaction is the formation of an N-acylurea, where the activated carboxylic acid reacts with the urea byproduct.[8] To minimize these issues, ensure optimal reaction conditions and consider adding HOBt or a similar additive, which can suppress N-acylurea formation.

Q3: I have a significant amount of white precipitate in my reaction mixture after amide coupling. How do I remove it?

A3: This precipitate is likely the amine hydrochloride salt formed during the reaction.[3][8] It is typically insoluble in common organic solvents like dichloromethane or chloroform.[3][8] The standard procedure for removal is through an aqueous workup. After the reaction is complete, the mixture can be washed with water, a dilute acid solution (like 10% HCl), and then brine to remove the salt and other water-soluble impurities.[3][8]

Experimental Protocol: General Amide Coupling Procedure

This protocol provides a general method for the coupling of 6-bromo-5-chloronicotinoyl chloride with a primary or secondary amine.[8]

Materials:

  • Crude 6-bromo-5-chloronicotinoyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base like TEA (1.1 - 1.5 eq) in a suitable anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the freshly prepared 6-bromo-5-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.

  • Stir the reaction mixture, allowing it to warm to room temperature, until completion (monitor by TLC or HPLC).

  • Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product as necessary, typically by recrystallization (e.g., from aqueous ethanol) or silica gel chromatography.[3]

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Amide Product cause1 Acyl Chloride Hydrolysis issue->cause1 cause2 Amine HCl Salt Formation issue->cause2 cause3 Poor Amine Reactivity issue->cause3 cause4 Urea Byproduct (if using EDC/DCC) issue->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Add Non-nucleophilic Base (e.g., TEA) cause2->sol2 sol3 Increase Temp. or Change Coupling Agent cause3->sol3 sol4 Aqueous Workup or Filtration cause4->sol4

Caption: Troubleshooting logic for low yields in amide synthesis.

IV. Dehalogenation Side Reactions

Q1: During subsequent reactions, such as cross-coupling, I am observing the loss of the bromine and/or chlorine atom. How can I prevent this dehalogenation?

A1: Dehalogenation is a known side reaction, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). It can also occur under certain reductive conditions.

  • In Cross-Coupling Reactions: The choice of catalyst, ligand, base, and solvent can significantly influence the extent of dehalogenation. A common cause is the premature reductive elimination from a metal-hydride intermediate. To minimize this, you can try:

    • Using a different palladium catalyst or ligand.

    • Lowering the reaction temperature.[11]

    • Ensuring the absence of water or other protic sources that can lead to the formation of metal-hydrides.

    • Using an excess of the boronic acid or other coupling partner can sometimes push the reaction towards the desired product.[11]

  • Under Reductive Conditions: If you are performing a reduction elsewhere in the molecule, be aware that some reducing agents can also cause dehalogenation. For example, catalytic hydrogenation with Pd/C can sometimes lead to the cleavage of C-Br and C-Cl bonds. Using alternative reducing agents or specific catalysts designed to be less prone to dehalogenation may be necessary. For instance, selective dehalogenation can be achieved using zinc powder in acetic acid, so care must be taken with such reagents if dehalogenation is not the desired outcome.[12]

References

Technical Support Center: Purification of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-5-chloronicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in pharmaceutical development, where impurities can impact biological activity, safety, and regulatory compliance.[1][] This guide provides in-depth, field-proven insights into overcoming the common challenges encountered during the purification of this molecule, presented in a practical, question-and-answer format.

Critical Safety & Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS).[3][4] this compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Use nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.[6]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust or aerosols.[4]

  • General Hygiene: Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are accessible.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the chlorination of 5-bromo-6-hydroxynicotinic acid.[7][8] Based on this and related transformations, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 5-bromo-6-hydroxynicotinic acid is a primary impurity if the chlorination reaction is incomplete.[9]

  • Over-halogenated Byproducts: Under harsh conditions, further halogenation on the pyridine ring can occur, leading to di-chloro or di-bromo species.[9]

  • Hydrolysis Products: The nicotinic acid moiety can be susceptible to hydrolysis, especially during aqueous workups.

  • Solvent and Reagent Residues: Residual solvents (e.g., ethyl acetate, toluene) and reagents (e.g., phosphorus oxychloride, thionyl chloride) are common.[7][10]

  • Isomeric Impurities: Depending on the starting materials, regioisomers such as 6-bromo-2-chloronicotinic acid could be present, which can be particularly challenging to separate.[11]

Q2: What is the most effective general strategy for purifying this compound?

A2: A multi-step approach is typically most effective. The strategy should begin with a simple, bulk purification method and progress to more refined techniques if necessary.

  • Aqueous Wash/pH Adjustment: An initial wash or slurry with acidified water can help remove basic impurities and some inorganic salts.

  • Recrystallization: This is the most powerful and economical technique for removing the majority of impurities. The choice of solvent is critical (see Table 1 and Protocol 1).

  • Activated Carbon Treatment: If the crude product is colored (e.g., pink, yellow, or tan), a hot filtration over a small amount of activated carbon during recrystallization can remove chromophores.[12]

  • Column Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step, though it is less scalable.[13]

Q3: How does pH influence the purification process?

A3: The pH of aqueous solutions is a critical parameter due to the carboxylic acid group (pKa ≈ 2.85) and the basicity of the pyridine nitrogen.[14][15]

  • Acidic pH (pH < 2): The carboxylic acid is fully protonated and non-ionic, making the molecule less soluble in water and more soluble in organic solvents like ethyl acetate.[16] This is ideal for extraction from an aqueous phase into an organic one.

  • Neutral to Mildly Acidic pH (pH 4-6): The molecule exists as a zwitterion, which can complicate solubility and chromatographic behavior.

  • Basic pH (pH > 8): The carboxylic acid is deprotonated to its carboxylate salt form. This makes the molecule highly soluble in water and insoluble in most organic solvents. This principle can be used to wash a solution of the product in an organic solvent with a basic aqueous solution (e.g., NaHCO₃) to remove non-acidic impurities.

Manipulating the pH allows for selective extraction and precipitation, forming a powerful purification tool.[17]

Q4: Which analytical techniques are best for assessing purity?

A4: A combination of methods provides the most complete picture of purity.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% TFA or formic acid) is a good starting point.[18]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities with distinct proton signals, including residual solvents. The aromatic region should show two distinct doublets.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and helps in identifying the mass of unknown impurity peaks.

  • TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress and for developing conditions for flash chromatography.[19]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Q5: My final yield is very low after recrystallization. What went wrong?

A5: Low yield is a common problem that can often be traced to one of the following causes:

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete synthesis reaction. Always check reaction completion with TLC or HPLC before starting the workup.[20]

  • Excessive Solvent Volume: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Aim for a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration (e.g., to remove carbon), you will lose material. Use a pre-heated funnel and filter flask.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen cold solvent, recovery will be poor. Consider using a solvent system (a mixture of a "good" solvent and a "poor" anti-solvent) to optimize recovery.

Caption: Decision tree for diagnosing the cause of low purification yield.

Q6: My final product is pink/yellow/brown. How do I get a white solid?

A6: Color in the final product indicates the presence of chromophoric impurities. These are often highly conjugated or trace metal impurities that persist in small quantities.

  • Cause: These impurities can arise from decomposition at high temperatures during synthesis or from impurities in the starting materials.[9][12] A pinkish hue is specifically noted in some synthetic procedures.[7]

  • Solution 1 (Activated Carbon): During recrystallization, after the solid is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated carbon. Keep the solution boiling for a few minutes, then perform a hot filtration through a pad of celite to remove the carbon. This is highly effective at adsorbing colored impurities.[12]

  • Solution 2 (Solvent Choice): Sometimes, the impurity is selectively soluble in a specific solvent. Triturating (slurrying) the colored solid in a solvent where the product has low solubility (like cold diethyl ether or hexane) can sometimes wash the color away.

  • Solution 3 (Chromatography): If the color persists, flash column chromatography is the most reliable method for removal.

Q7: My product "oils out" or fails to crystallize from the solution. What should I do?

A7: "Oiling out" occurs when the product comes out of solution as a liquid below its melting point, often because the solution is supersaturated or impurities are depressing the melting point.[9]

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Cool Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling promotes the formation of well-ordered crystals.

  • Re-dissolve and Adjust: If it has completely oiled out, gently heat the solution to re-dissolve the oil. Add slightly more solvent to reduce the level of supersaturation and then attempt to cool it down again, much more slowly.

  • Change Solvents: The solvent system may be inappropriate. If you are using a single solvent, try a binary system. Dissolve the compound in a minimum of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor anti-solvent (e.g., hexane, water) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[9]

Experimental Protocols & Data

Protocol 1: High-Recovery Recrystallization

This protocol is designed to maximize both purity and yield.

  • Solvent Selection: Choose an appropriate solvent or solvent pair from Table 1. Methanol or ethanol are good starting points.[1][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Return to a boil for 2-5 minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a new flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or the activated carbon).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

SolventBoiling Point (°C)Product Solubility (Hot)Product Solubility (Cold)Notes
Methanol 65Soluble[7]Sparingly SolubleGood general-purpose solvent.
Ethanol 78SolubleSparingly SolubleSimilar to methanol, less volatile. A 95% ethanol solution has been used for related compounds.[21]
Isopropanol 82SolubleLow SolubilityEffective for related halonicotinic acids.[21]
Ethyl Acetate 77SolubleLow SolubilityGood for removing more polar impurities.
Toluene 111Moderately SolubleVery Low SolubilityHigher boiling point, can be effective but requires care.
Water 100pH-Dependent[17]pH-Dependent[16]Only useful at acidic pH; risk of hydrolysis.
Protocol 2: Flash Column Chromatography

Use this protocol when recrystallization is insufficient to remove a persistent impurity.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Mobile Phase): Develop a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Add 0.5-1% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica. Aim for a product R_f value of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent component of your mobile phase.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a low-boiling solvent (like DCM or ethyl acetate), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Run the column using the pre-determined mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

PurificationWorkflow Crude Crude Product (from synthesis) Recrystallization Recrystallization (Protocol 1) Crude->Recrystallization PurityCheck1 Purity Check (HPLC/TLC) Recrystallization->PurityCheck1 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK Chromatography Flash Chromatography (Protocol 2) PurityCheck1->Chromatography Impure PurityCheck2 Purity Check (HPLC/TLC) Chromatography->PurityCheck2 PurityCheck2->Recrystallization Impure PurityCheck2->PureProduct Purity OK

Caption: A standard workflow for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-5-chloronicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of palladium-catalyzed cross-coupling reactions with 6-Bromo-5-chloronicotinic acid. The unique electronic and steric properties of this substrate, featuring two distinct halide leaving groups and a carboxylic acid moiety, present specific challenges that require careful consideration of reaction parameters.

Core Concepts: Understanding the Substrate

This compound is an electron-deficient heteroaromatic compound. The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, which influences the reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf >> Cl.[1] Therefore, selective coupling at the more reactive C-Br bond is generally expected, leaving the C-Cl bond available for subsequent transformations. The presence of the acidic carboxylic acid group also requires careful selection of the base to avoid unwanted side reactions or poor solubility.

General Troubleshooting and FAQs

This section addresses broad issues applicable to most coupling reactions involving this compound.

Q1: My reaction shows no product formation, and I only recover starting material. What are the first things I should check?

A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction. A systematic check is the best approach:

  • Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air, which halts the catalytic cycle.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[2]

  • Catalyst Activity: Ensure your palladium source and ligands are fresh and have been stored correctly under an inert atmosphere.[1] Palladium precatalysts can degrade over time, and phosphine ligands are particularly susceptible to oxidation.[1][3] If in doubt, use a freshly opened bottle of catalyst or a reliable, well-stored source.

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. For Suzuki couplings, ensure the boronic acid has not degraded via protodeboronation.[2]

  • Solubility: Poor solubility of any reagent at the reaction temperature can prevent the reaction from starting.[2] Visually inspect the reaction mixture. If it's a thick, poorly stirred slurry, a change in solvent or an increase in solvent volume may be necessary.

Q2: I'm observing significant hydrodehalogenation (debromination or dechlorination), resulting in 5-chloronicotinic acid or 6-bromonicotinic acid. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[4][5] It is often promoted by hydride sources in the reaction mixture.

  • Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Protic impurities like water or alcohols can act as hydride sources.[6]

  • Base Selection: Some bases can facilitate this side reaction. While stronger bases may be needed for C-Cl bond activation, they can also promote hydrodehalogenation.[7] Consider screening different bases; for instance, if using a strong base like NaOtBu, switching to a milder inorganic base like Cs₂CO₃ or K₃PO₄ might be beneficial.[8]

  • Temperature Control: Excessive heat can lead to catalyst degradation and an increase in side reactions, including hydrodehalogenation.[2] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[9]

Q3: My starting material seems to be decomposing under the reaction conditions. What could be the cause?

A3: The nicotinic acid moiety can be sensitive to harsh reaction conditions.

  • Excessively Strong Base: A very strong base combined with high temperatures could potentially lead to decarboxylation or other degradation pathways. The carboxylic acid group makes the substrate particularly sensitive.

  • Hydrolysis of Derivatives: If you have first converted the carboxylic acid to an ester or amide to improve solubility, these groups could be susceptible to hydrolysis under basic aqueous conditions, which might complicate purification or alter the product's properties.[10]

  • Catalyst/Ligand Interaction: The pyridine nitrogen can coordinate to the palladium center, which in some cases can inhibit the catalyst or lead to undesired reaction pathways.[9][11] Judicious ligand selection is key to modulate the catalyst's behavior.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues in coupling reactions.

TroubleshootingWorkflow cluster_start Start Reaction Failed (Low/No Yield) Check_Reagents 1. Check Reagents & Setup - Catalyst/Ligand activity? - Reagent purity? - Inert atmosphere? Start->Check_Reagents Initial Check Check_SideProducts 2. Analyze Side Products - Hydrodehalogenation? - Homocoupling? - Starting material decomposition? Check_Reagents->Check_SideProducts Reagents OK Sol_Reagents Use fresh catalyst/ligand. Ensure dry, degassed solvents. Purify starting materials. Check_Reagents->Sol_Reagents Issues Found Check_Conditions 3. Review Conditions - Temperature too high/low? - Base appropriate? - Solvent providing solubility? Check_SideProducts->Check_Conditions No Clear Side Products Sol_SideProducts Hydrodehalogenation -> Use anhydrous solvent, screen base. Homocoupling -> Use copper-free conditions (Sonogashira), ensure O2 exclusion. Check_SideProducts->Sol_SideProducts Sol_Conditions Screen temperature range (e.g., 80-110 °C). Screen ligands (e.g., Buchwald-type). Screen bases (e.g., K3PO4, Cs2CO3). Check_Conditions->Sol_Conditions Conditions Suboptimal SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

preventing decomposition of 6-Bromo-5-chloronicotinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-5-chloronicotinic acid is a vital halogenated heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex target molecules. However, the inherent reactivity of the C-Br and C-Cl bonds, coupled with the acidic nature of the carboxylic acid group, presents significant challenges to its long-term stability. Improper storage can lead to degradation, compromising sample purity, experimental reproducibility, and the ultimate success of a research campaign. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The optimal storage conditions are designed to minimize exposure to the three primary degradation triggers: moisture, light, and heat. We recommend storing the solid compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. Many suppliers recommend room temperature storage in a dry, dark place, which is acceptable for short-term use.[1][2] For long-term archival, cold storage is superior.

Q2: I've noticed the color of my material has changed from white to light yellow/pink. Is it still usable?

A: A slight color change often indicates the formation of minor degradation products. While the material may still be largely viable, this is a critical sign that decomposition has begun. We strongly recommend performing a purity analysis (e.g., by HPLC or LC-MS) to quantify the remaining active compound before use. For sensitive, multi-step syntheses, using a discolored reagent without re-qualification is not advised.

Q3: Can I store this compound in a solution?

A: Storing this compound in solution is not recommended for periods longer than necessary for immediate experimental use. Halogenated aromatic compounds can be susceptible to hydrolysis, particularly in protic or aqueous-containing solvents.[3] If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or DMF), store it under an inert atmosphere at -20°C, and use it within a few days. Always perform a quality control check if the solution has been stored for more than 24 hours.

Q4: My compound shows poor solubility. Can I heat it to dissolve?

A: Gentle warming can be used, but prolonged exposure to elevated temperatures should be avoided. Thermal degradation of nicotinic acid and its derivatives can occur at higher temperatures, potentially leading to decarboxylation or other side reactions.[4][5][6] We recommend using sonication at room temperature as the first method to aid dissolution. If gentle heating is required, do not exceed 40-50°C and use the solution immediately.

Troubleshooting Guide: Purity and Stability Issues

This section addresses common problems encountered by researchers and provides a logical workflow for diagnosis and resolution.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
New, unexpected spots appear on TLC analysis of a freshly opened bottle. 1. Manufacturing Impurities: The issue may originate from the synthesis/purification process. 2. In-transit Degradation: Sub-optimal shipping conditions (exposure to heat/light).Action: Immediately contact the supplier and provide the lot number and analytical data (TLC image). Request a Certificate of Analysis (CoA) and compare it with your findings. Rationale: Establishing a baseline purity upon receipt is critical. This self-validating step ensures you are not troubleshooting a pre-existing quality issue.
HPLC purity decreases over time, with new peaks emerging at different retention times. 1. Hydrolysis: Exposure to atmospheric or solvent moisture. 2. Photodecomposition: Exposure to ambient or UV light.[7][8][9][10] 3. Thermal Stress: Storage at elevated temperatures (e.g., on a lab bench in direct sunlight).Action: 1. Implement the Strict Storage Protocol (see below). 2. Characterize the major impurity via LC-MS to identify its mass. A mass increase of +1 (H for halogen) or +18 (H₂O) may suggest dehalogenation or hydrolysis products. Rationale: Identifying the degradation pathway informs the corrective action. Hydrolysis is mitigated by desiccants and inert gas, while photodecomposition requires opaque containers.[10][11]
Inconsistent reaction yields or formation of unexpected byproducts. 1. Reagent Degradation: The compound has degraded below a usable purity threshold. 2. Presence of Reactive Impurities: Degradation products (e.g., dehalogenated nicotinic acid) may compete in the reaction.Action: 1. Re-qualify the purity of the starting material using a quantitative method like qNMR or HPLC with a standard curve. 2. If purity is <95%, purify the material by recrystallization or column chromatography before use. Rationale: A chemical reaction's success is predicated on the integrity of its starting materials. Using degraded reagents introduces unknown variables, making troubleshooting the reaction chemistry itself nearly impossible.

Core Technical Protocols

Protocol 1: Optimal Long-Term Storage

This protocol is designed to be a self-validating system for maintaining the compound's integrity.

  • Incoming Quality Control (QC): Upon receipt, immediately run an HPLC or UPLC purity check. This chromatogram serves as your baseline "Time Zero" reference.

  • Aliquotting: Avoid repeatedly opening and closing the main stock bottle. Divide the material into smaller, single-use vials based on your typical experimental scale.

  • Inert Atmosphere Packaging: Place the aliquots into a larger, amber glass container or a desiccator. Purge the container with a gentle stream of dry argon or nitrogen for 2-3 minutes to displace air and moisture.

  • Sealing: Tightly seal the main container. For extra protection, wrap the cap's threads with Parafilm®.

  • Cold & Dark Storage: Place the container in a refrigerator at 2-8°C . Ensure the location is dark and not subject to frequent temperature fluctuations.

  • Periodic Re-qualification: For materials stored longer than 6 months, re-run the HPLC purity analysis on a test aliquot and compare it to the "Time Zero" data to confirm stability.

Protocol 2: Forced Degradation Study (Stability Assessment)

This workflow helps identify the specific vulnerabilities of the compound in your lab environment.

  • Sample Preparation: Prepare four separate, loosely capped vials, each containing 5-10 mg of the compound.

  • Stress Conditions:

    • Control: Store one vial under the Optimal Long-Term Storage conditions.

    • Heat: Place one vial in an oven at 60°C for 48 hours.

    • Light: Place one vial in a photostability chamber (or near a window with direct sunlight) at ambient temperature for 48 hours.

    • Humidity: Place one vial in a desiccator containing a saturated potassium chloride solution (which maintains ~85% relative humidity) at ambient temperature for 48 hours.

  • Analysis: After the exposure period, dissolve a precise amount from each vial in a suitable solvent (e.g., Methanol) and analyze by HPLC-UV.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate susceptibility to that specific stressor.

ConditionPurity of this compound (%)Major Degradation Product (m/z)Interpretation
Control (T=48h) 99.5%-Compound is stable under optimal conditions.
Heat (60°C) 98.0%192/194 (Decarboxylated Product)Minor thermal instability. Avoid high temps.
Light (UVA) 92.1%157 (De-brominated Product)Highly sensitive to light. Must be protected.
Humidity (85% RH) 96.5%174 (Hydrolyzed Product)Susceptible to hydrolysis. Must be kept dry.

Understanding the Science: Decomposition Pathways

The stability of this compound is dictated by the electron-deficient nature of the pyridine ring, further influenced by the withdrawing effects of the halogens and the carboxylic acid.

Diagram: Key Degradation Mechanisms

The following diagram illustrates the most probable pathways for decomposition based on general principles of halogenated aromatic chemistry.[12][13]

G cluster_triggers Degradation Triggers A This compound (Stable) B Hydrolysis (HO- for Br/Cl) A->B H₂O / OH⁻ C Photolytic Dehalogenation (Radical Mechanism) A->C UV Light (hν) D Thermal Decarboxylation A->D Heat (Δ) P1 6-Hydroxy-5-chloronicotinic acid or 5-Chloro-6-hydroxynicotinic acid B->P1 P2 5-Chloronicotinic acid or 6-Bronicotinic acid C->P2 P3 2-Bromo-3-chloropyridine D->P3

Caption: Primary degradation pathways for this compound.

  • Hydrolysis: The carbon atoms attached to the halogens are electrophilic and can be attacked by nucleophiles like water, especially under basic conditions, leading to the replacement of a halogen with a hydroxyl group.[14]

  • Photodecomposition: UV light can induce homolytic cleavage of the C-Br or C-Cl bond, which is a known degradation pathway for halogenated aromatic compounds.[7][8] The resulting aryl radical can then abstract a hydrogen atom from the environment to form a dehalogenated product.

  • Thermal Decarboxylation: While requiring significant energy, heating can cause the loss of CO₂ from the carboxylic acid group, a common reaction for many aromatic carboxylic acids.[15]

Workflow: Stability Troubleshooting Logic

G start Purity Issue Detected? run_hplc Run HPLC/LC-MS Analysis start->run_hplc Yes proceed Proceed with Experiment start->proceed No check_storage Review Storage Conditions remediate Remediate Storage (Inert Gas, Cold, Dark) check_storage->remediate Improper stop Quarantine Lot check_storage->stop Proper (Suspect Lot) compare_coa Compare to CoA & T=0 Data run_hplc->compare_coa identify_impurity Identify Impurity (Mass Spec) compare_coa->identify_impurity Purity < Spec compare_coa->proceed Purity OK identify_impurity->check_storage repurify Repurify or Reorder Material remediate->repurify

Caption: Decision workflow for troubleshooting reagent stability issues.

References

Technical Support Center: Managing Exotherms in Large-Scale 6-Bromo-5-chloronicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

The synthesis of 6-Bromo-5-chloronicotinic acid is a critical process in the development of numerous pharmaceutical and agrochemical compounds. However, the halogenation steps, particularly bromination, are often highly exothermic.[1] Uncontrolled exotherms on a large scale can lead to runaway reactions, resulting in pressure buildup, vessel failure, and the release of hazardous materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, anticipate, and manage the thermal hazards associated with the large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound potentially hazardous on a large scale?

A1: The primary hazard lies in the electrophilic aromatic substitution reactions used to introduce bromine and chlorine onto the nicotinic acid backbone. These halogenation reactions are often exothermic. On a large scale, the ratio of heat generated to the reactor's surface area available for cooling increases, making heat dissipation more challenging. An imbalance between heat generation and removal can lead to a rapid temperature increase, accelerating the reaction rate in a dangerous feedback loop known as a runaway reaction.[2]

Q2: What are the key process parameters that must be controlled to prevent a runaway reaction?

A2: The most critical parameters to control are:

  • Temperature: Maintaining the reaction temperature within a predetermined safe operating range is paramount.[3]

  • Rate of Reagent Addition: The slow, controlled addition of the brominating and chlorinating agents is crucial to manage the rate of heat generation.[2]

  • Agitation: Efficient mixing ensures uniform temperature distribution, preventing the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[3]

  • Reactant Concentration: Higher concentrations can lead to faster reaction rates and greater heat output per unit volume.

Q3: What are the early warning signs of a potential thermal runaway?

A3: Key indicators to monitor closely include:

  • A sudden and uncontrolled rise in the internal reaction temperature, even with cooling applied.

  • An unexpected increase in the pressure of the reactor.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increased rate of off-gassing.

Troubleshooting Guide

This section provides a structured approach to common issues encountered during the large-scale synthesis of this compound.

Issue 1: Rapid and Uncontrolled Temperature Increase During Bromination

Possible Causes:

  • Rate of Bromine Addition is Too Fast: The most common cause is adding the brominating agent (e.g., liquid bromine or N-Bromosuccinimide) too quickly.[2]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or there may be poor heat transfer.

  • High Concentration of Reactants: The reaction mixture may be too concentrated, leading to an excessive rate of heat generation.

Solutions:

  • Immediately Stop Reagent Addition: Halt the feed of the brominating agent to stop fueling the reaction.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If possible, engage an emergency cooling system.

  • Increase Agitation: Faster stirring can improve heat transfer to the reactor walls and cooling jacket.[3]

  • Dilution: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and slow the reaction rate. This should be a pre-approved step in your standard operating procedure.

  • Quenching: In a critical situation, initiate the emergency quenching procedure. This typically involves adding a pre-determined quenching agent to stop the reaction. A common quenching agent for excess bromine is a 10% aqueous sodium thiosulfate solution.[2]

Issue 2: Localized Hot Spots Detected in the Reactor

Possible Cause:

  • Inefficient Mixing: The agitator design or speed may not be adequate for the viscosity and volume of the reaction mass, leading to poor heat and mass transfer.

Solutions:

  • Verify Agitator Performance: Check the agitator's speed and ensure it is functioning correctly.

  • Process Re-evaluation: For future batches, re-evaluate the agitator's design and operating parameters. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in the reactor.

  • Baffle Installation: If the reactor design allows, the installation of baffles can improve mixing efficiency.

Issue 3: Higher Than Expected Pressure Build-up

Possible Causes:

  • Off-gassing from Reaction: Some bromination and chlorination reactions can produce gaseous byproducts, such as hydrogen bromide or hydrogen chloride.

  • Solvent Boiling: A significant temperature excursion can cause the solvent to boil, leading to a rapid pressure increase.

Solutions:

  • Confirm Temperature Control: Immediately verify that the reaction temperature is within the safe operating limits.

  • Ensure Proper Venting: Check that the reactor's vent and scrubber systems are functioning correctly and are not blocked.

  • Analyze Off-gas: If possible, safely sample and analyze the off-gas to identify the components and determine the source of the pressure increase.

Experimental Protocols

Reaction Calorimetry for Safe Scale-Up

Objective: To determine the thermal profile of the reaction, including the heat of reaction, maximum temperature of synthesis reaction (MTSR), and to establish safe operating parameters.

Materials:

  • Reaction calorimeter (e.g., RC1e or similar)

  • All reagents and solvents as planned for the large-scale synthesis

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions.

  • Charge Initial Reactants: Charge the reactor with the initial reactants and solvent, mimicking the large-scale process.

  • Establish Thermal Baseline: Stir the mixture at the proposed reaction temperature until a stable baseline is achieved.

  • Controlled Reagent Addition: Add the limiting reagent (e.g., brominating agent) at a slow, controlled rate that is proportional to the planned large-scale addition rate.

  • Monitor Heat Flow: Continuously monitor the heat flow from the reaction. The integral of the heat flow over time will give the total heat of reaction.

  • Determine Adiabatic Temperature Rise: Calculate the adiabatic temperature rise (ΔT_ad) using the heat of reaction, the mass of the reaction mixture, and its specific heat capacity.

  • Calculate MTSR: The MTSR is the sum of the process temperature and the adiabatic temperature rise. This value must be below the boiling point of the solvent and the decomposition temperature of the reactants and products.

  • Data Analysis: Use the collected data to define the critical process parameters, such as the maximum allowable addition rate and the required cooling capacity.

Data Presentation:

ParameterValueUnits
Heat of Reaction (ΔH_rxn)-XkJ/mol
Adiabatic Temperature Rise (ΔT_ad)Y°C
Maximum Temperature of Synthesis Reaction (MTSR)Z°C

Visualizations

Decision Tree for Troubleshooting an Uncontrolled Exotherm

ExothermTroubleshooting start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling System stop_addition->max_cooling increase_agitation Increase Agitation Speed max_cooling->increase_agitation temp_stabilized Temperature Stabilizing? increase_agitation->temp_stabilized continue_monitoring Continue Monitoring Closely temp_stabilized->continue_monitoring Yes consider_dilution Consider Adding Pre-chilled Solvent temp_stabilized->consider_dilution No end Reaction Secured continue_monitoring->end temp_still_rising Temperature Still Rising? consider_dilution->temp_still_rising temp_still_rising->continue_monitoring No initiate_quench Initiate Emergency Quench Procedure temp_still_rising->initiate_quench Yes initiate_quench->end

Caption: Troubleshooting decision tree for an uncontrolled exotherm.

General Workflow for Controlled Halogenation

HalogenationWorkflow start Reactor Setup and Inerting charge_reactants Charge Nicotinic Acid Derivative and Solvent start->charge_reactants cool_to_temp Cool to Reaction Temperature charge_reactants->cool_to_temp slow_addition Slow, Controlled Addition of Halogenating Agent cool_to_temp->slow_addition monitor Monitor Temperature and Pressure Continuously slow_addition->monitor reaction_complete Reaction Completion Check (e.g., HPLC, TLC) monitor->reaction_complete reaction_complete->monitor No workup Quench and Work-up reaction_complete->workup Yes end Product Isolation workup->end

Caption: General workflow for a controlled halogenation experiment.

References

Technical Support Center: Purification of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final product.

I. Understanding the Purification Challenges

The synthesis of this compound can result in a variety of impurities that must be removed to meet the stringent requirements of downstream applications, particularly in pharmaceutical development. The nature and quantity of these impurities are highly dependent on the synthetic route employed. A common pathway involves the Sandmeyer reaction, which can introduce a range of byproducts.[1][2][3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 5-amino-2-bromo-3-chloropyridine.

  • Side-Reaction Products: Including other halogenated nicotinic acids or decomposition products.

  • Residual Solvents and Reagents: From the reaction and initial work-up steps.

The acidic nature of the target molecule and its potential impurities necessitates a robust purification strategy. This guide will focus on addressing specific issues you may encounter during this critical process.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I isolate the solid this compound?

A1: An oily or tarry crude product often indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. An acid-base extraction is the most effective initial step to separate the acidic product from neutral and basic impurities.[4][5][6]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] Gently agitate the funnel, venting frequently to release any pressure from CO₂ evolution. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (verify with pH paper).[5][7] The protonated this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Q2: After acid-base extraction, my product still shows impurities on TLC/HPLC. What is the next purification step?

A2: If impurities with similar acidic properties are present, recrystallization is often the most effective next step to enhance purity. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.

Recrystallization Solvent Selection
Solvent SystemSuitability for Nicotinic Acid Derivatives
Ethanol/WaterOften a good choice for polar compounds.
Isopropyl AlcoholCan be effective for recrystallization.[8]
TolueneA potential non-polar solvent for co-solvent systems.
Acetic Acid/WaterCan be used, but residual acetic acid may be a concern.
Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: I am observing significant product loss during recrystallization. How can I improve my yield?

A3: Significant product loss during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The chosen solvent is not ideal: If the product has significant solubility in the solvent at low temperatures, you will lose a substantial amount in the mother liquor. Re-evaluate your solvent choice.

  • Premature crystallization during hot filtration: If you are performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Q4: My purified this compound appears colored. How can I decolorize it?

A4: A persistent color, often yellow or tan, can be due to highly conjugated impurities.[9] A charcoal treatment during recrystallization can effectively remove these colored byproducts.

Protocol: Decolorization with Activated Carbon
  • Dissolve: Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add Charcoal: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight of your compound). Be cautious as the solution may bump.

  • Boil: Gently boil the solution with the charcoal for a few minutes.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallize: Allow the colorless filtrate to cool and crystallize as described in the recrystallization protocol.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 166-168°C.[10] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.

Q2: How should I store purified this compound?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light.[11] For long-term storage, keeping it in a desiccator is advisable to prevent moisture absorption.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can be used to detect trace impurities.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography on silica gel can be challenging for carboxylic acids due to their strong interaction with the stationary phase, which can lead to streaking and poor separation.[7] If you must use column chromatography, it is advisable to add a small amount of a volatile acid, like acetic acid, to the mobile phase to suppress the deprotonation of the carboxylic acid and improve the peak shape.[7]

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Relationship between starting material, target, and impurities.

IV. References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Retrieved from --INVALID-LINK--

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from --INVALID-LINK--

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, September 3). 5-Bromo-6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 38185-54-5|this compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from --INVALID-LINK--

  • Khan Academy. (2018, April 19). 37.01 Sandmeyer Reactions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, January 27). 6-Chloronicotinic acid. Retrieved from --INVALID-LINK--

  • ScholarWorks@UARK. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Production. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. Retrieved from --INVALID-LINK--

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3).... Retrieved from --INVALID-LINK--

  • Chemdad. (n.d.). 5-Bromo-6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from --INVALID-LINK--

  • CRO SPLENDID LAB. (n.d.). 5-Bromo-6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). 5-Bromo-6-chloronicotinic Acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1060815-67-9|6-Bromo-2-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). 5-Bromo-6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 5-Bromo-6-chloronicotinic acid, 97%, Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analysis of 6-Bromo-5-chloronicotinic Acid Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromo-5-chloronicotinic acid and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound reaction mixture. What could it be?

A1: An unexpected peak can originate from several sources. The most common possibilities include:

  • Unreacted Starting Material: The precursor, 5-Bromo-6-hydroxynicotinic acid, may not have fully reacted.

  • Hydrolysis Product: If your reaction is sensitive to moisture, the product this compound can hydrolyze back to 5-Bromo-6-hydroxynicotinic acid.

  • Reagent-Related Impurities: Impurities present in your starting materials or reagents, such as phosphorus oxychloride, can lead to additional peaks.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-chlorination on the pyridine ring could occur, though this is less common under controlled conditions.[1]

  • Solvent Impurities: Ensure the solvents used for your reaction and sample preparation are of high purity.

Q2: My HPLC peaks for this compound are tailing. What is the cause and how can I fix it?

A2: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase. For an acidic compound like this compound, this can be due to interaction with residual silanol groups on a silica-based column. To address this:

  • Adjust Mobile Phase pH: Lowering the pH of your mobile phase (e.g., with formic acid or trifluoroacetic acid) will ensure the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: The retention time of my main product is shifting between injections. What should I investigate?

A3: Retention time shifts can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure your mobile phase is well-mixed and degassed.

  • Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

  • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed.

Troubleshooting Guide: Identifying Unknown Peaks

When an unknown peak appears in your chromatogram, a systematic approach is key to its identification. This guide provides a step-by-step workflow to diagnose and resolve such issues.

Troubleshooting_Workflow Start Unknown Peak Detected Check_Purity 1. Analyze Starting Materials & Reagents Start->Check_Purity Check_Blank 2. Inject a Blank (Solvent) Check_Purity->Check_Blank If no impurities found Spiking 3. Spike with Known Compounds (Starting Material, Expected Product) Check_Blank->Spiking If blank is clean LCMS_Analysis 4. Perform LC-MS Analysis Spiking->LCMS_Analysis If peak is not a known compound MS_Interpretation 5. Interpret Mass Spectrum LCMS_Analysis->MS_Interpretation Structure_Elucidation 6. Propose Structure & Confirm MS_Interpretation->Structure_Elucidation Conclusion Byproduct Identified Structure_Elucidation->Conclusion

Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.

Step 1: Analyze Starting Materials and Reagents

Before delving into complex analysis, it's crucial to rule out impurities from your input materials.

  • Protocol: Prepare separate solutions of your starting material (e.g., 5-Bromo-6-hydroxynicotinic acid) and key reagents in your HPLC mobile phase. Inject these solutions into the HPLC system using the same method as your reaction sample analysis.

  • Interpretation: If a peak in your starting material chromatogram matches the retention time of the unknown peak in your reaction mixture, you have likely identified an impurity that was carried through the reaction.

Step 2: Inject a Blank

This step helps to identify "ghost peaks" or contamination from the solvent or HPLC system itself.

  • Protocol: Inject a sample of the solvent used to dissolve your reaction mixture.

  • Interpretation: If the unknown peak is present in the blank injection, it indicates contamination of your solvent or carryover from a previous injection.

Step 3: Spike with Known Compounds

Spiking your sample with known compounds can quickly confirm or deny their presence.

  • Protocol: Prepare a sample of your reaction mixture and "spike" it with a small amount of a pure standard of your starting material. Prepare a separate spiked sample with your expected product.

  • Interpretation: If the area of the unknown peak increases upon spiking with the starting material, it is likely unreacted starting material. If the main product peak increases with the product spike, it confirms the identity of your desired compound.

Step 4: Perform LC-MS Analysis

If the unknown peak is not an impurity from the starting materials or a known compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification.

  • Protocol: Analyze your reaction mixture using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions eluting from the HPLC column.

  • Causality: The mass of the unknown compound is a critical piece of information for determining its molecular formula and potential structure.

Step 5: Interpret Mass Spectrum

The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information.

  • Expertise: For halogenated compounds, look for characteristic isotopic patterns. A compound with one bromine atom will have two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). A compound with one chlorine atom will have two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (due to the 35Cl and 37Cl isotopes). For a compound containing both one bromine and one chlorine, a more complex isotopic pattern will be observed.

  • Fragmentation: The fragmentation of the parent ion can reveal structural motifs. For example, the loss of a carboxylic acid group (-COOH) corresponds to a loss of 45 Da.[2]

Step 6: Propose Structure and Confirm

Based on the mass and fragmentation pattern, propose a likely structure for the byproduct.

  • Example: If your reaction is the chlorination of 5-Bromo-6-hydroxynicotinic acid (MW: 218.00 g/mol ) to this compound (MW: 236.45 g/mol ), and you observe a peak with a molecular ion corresponding to the starting material, this is a strong indication of incomplete reaction.

Potential Byproducts in this compound Synthesis

The synthesis of this compound typically involves the chlorination of 5-Bromo-6-hydroxynicotinic acid using a reagent like phosphorus oxychloride (POCl3).[3]

Synthesis_Pathway SM 5-Bromo-6-hydroxynicotinic acid Product This compound SM->Product Chlorination Byproduct1 Unreacted Starting Material SM->Byproduct1 Incomplete Reaction Reagent POCl3 Reagent->Product Byproduct2 Hydrolysis Product Product->Byproduct2 Reaction with H2O

Caption: Synthetic pathway and potential byproducts.

Table 1: Common Byproducts and their Characteristics

Compound NameMolecular Weight ( g/mol )Expected Retention TimeMass Spec (m/z)Notes
This compound236.45Main Product Peak[M-H]⁻ at 234/236/238The desired product.
5-Bromo-6-hydroxynicotinic acid218.00Typically more polar, earlier eluting[M-H]⁻ at 216/218Unreacted starting material or hydrolysis product.[4]
Over-chlorinated species> 236.45May be more or less polarVariesPossible under harsh reaction conditions.[1]

Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for the analysis of this compound reaction mixtures. Optimization may be required for your specific system.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis (typically in the µg/mL range). c. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute all components. For example: 0-2 min, 95% A; 2-15 min, ramp to 5% A; 15-18 min, hold at 5% A; 18-20 min, return to 95% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5-10 µL.
  • Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).

3. Mass Spectrometry Conditions (for LC-MS):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for carboxylic acids.
  • Scan Range: A range that covers the expected molecular weights of the product and potential byproducts (e.g., m/z 100-500).
  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for your specific instrument.

References

Technical Support Center: Strategies to Improve the Solubility of 6-Bromo-5-chloronicotinic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 6-Bromo-5-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile but often sparingly soluble chemical intermediate. Our goal is to provide you with a comprehensive set of troubleshooting strategies, grounded in chemical principles, to ensure your reactions proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties. The molecule possesses both a relatively nonpolar, hydrophobic halogenated pyridine ring and a polar, hydrophilic carboxylic acid group[1]. This amphipathic nature can make it difficult to find a single solvent that effectively solvates both ends of the molecule. Furthermore, as a crystalline solid (Melting Point: 166-168°C), significant energy (lattice energy) must be overcome for the solvent to break apart the crystal structure and dissolve the individual molecules[2][3]. If the energy released from solvent-solute interactions is insufficient to overcome this lattice energy, solubility will be poor.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on its structure and data from similar compounds like nicotinic acid, the best starting points are typically polar aprotic or polar protic solvents.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often excellent choices. They have high dielectric constants and can effectively solvate the molecule without interfering with the acidic proton. Studies on nicotinic acid have shown that DMSO, in particular, affords very high solubility[4][5].

  • Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can also be effective, as they can hydrogen bond with the carboxylic acid group[3].

  • Ethers: Tetrahydrofuran (THF) or 1,4-dioxane may offer moderate solubility, especially if the reaction can tolerate them.

It is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with the full-scale reaction.

Q3: Can I simply heat the mixture to improve solubility?

A3: Yes, in many cases, gently heating the mixture can significantly increase both the rate of dissolution and the overall solubility. However, this must be done with caution.

  • Thermal Stability: Do not exceed the thermal stability limit of your reactants or the boiling point of your solvent. This compound has a melting point of 166-168°C, so temperatures should be kept well below this to avoid decomposition[2].

  • Precipitation on Cooling: Be aware that the compound may precipitate out of the solution as it cools. If your reaction is performed at an elevated temperature and then cooled for workup, this could be a consideration.

Q4: My compound dissolved initially but crashed out of solution when I added another reagent. What happened?

A4: This is a common issue that usually points to a change in the solvent environment.

  • Polarity Change: The reagent you added may have a significantly different polarity than your solvent system. This can reduce the overall solvating power of the mixture, causing your compound to precipitate. This is a known phenomenon when using co-solvents[6][7].

  • Reaction/Complexation: The added reagent might be reacting with the this compound to form an insoluble product or salt.

  • Common-Ion Effect: If you are working with a salt form of the acid, adding another salt with a common ion could reduce its solubility.

To resolve this, you may need to add a co-solvent along with the second reagent or add the second reagent more slowly while monitoring the solution.

Section 2: Troubleshooting Guides & In-Depth Strategies

When simple solvent selection is not enough, the following guides provide detailed, step-by-step protocols for more advanced solubilization techniques.

Guide 1: Optimizing with Solvents and Co-solvents

The principle of using co-solvents is to fine-tune the polarity of the solvent system to better match the solute. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to enhance solubility[8]. This is particularly effective for compounds with both hydrophobic and hydrophilic regions.

Experimental Protocol: Co-solvent Screening
  • Setup: In separate small vials, place a known, small amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent (e.g., 0.5 mL) and stir. Note the initial solubility.

  • Co-solvent Titration: To the vials with poor solubility, begin adding a co-solvent dropwise (e.g., in 0.1 mL increments). Choose a co-solvent that is miscible with your primary solvent but has a different polarity (see Table 1).

  • Observation: Stir vigorously after each addition and observe for dissolution. Record the volume of co-solvent required to achieve full dissolution. This helps identify the most effective solvent ratio.

  • Scaling: Use the optimal solvent/co-solvent ratio for your full-scale reaction.

Data Presentation: Solvent Properties
SolventTypeDielectric Constant (20°C)Boiling Point (°C)Notes
DMSOPolar Aprotic47.2189Excellent solvent for many carboxylic acids; can be difficult to remove.[4][5]
DMFPolar Aprotic36.7153Good general-purpose polar solvent.
MethanolPolar Protic33.065Can hydrogen bond; may act as a nucleophile in some reactions.
EthanolPolar Protic24.678Less toxic alternative to methanol.
AcetonitrilePolar Aprotic37.582Common for reactions where protic solvents are undesirable.
THFEthereal7.666Moderate polarity; good for organometallic reactions.

Table 1: Properties of common laboratory solvents for initial screening.

Visualization: Workflow for Solvent Selection

G cluster_cosolvent Co-solvent Strategy start Start: Dissolve Acid in Primary Solvent check_sol Is solubility adequate? start->check_sol success Proceed with Reaction check_sol->success Yes fail Solubility Issue Detected check_sol->fail No select_cosolvent Select Miscible Co-solvent (See Table 1) fail->select_cosolvent add_cosolvent Add co-solvent incrementally select_cosolvent->add_cosolvent check_sol2 Is solubility adequate? add_cosolvent->check_sol2 check_sol2->success Yes other_methods Consider other methods: - pH Adjustment - Derivatization check_sol2->other_methods No G cluster_before Before Base Addition cluster_after After Base Addition (B:) Acid R-COOH (Sparingly Soluble Solid) Solvent Polar Solvent Base + Base (B:) Salt R-COO⁻ BH⁺ (Soluble Ionic Salt) Solvent2 Polar Solvent Yields -> G start Start: Solubility Issue with This compound q1 Can your reaction tolerate polar aprotic solvents (e.g., DMF, DMSO)? start->q1 try_polar_aprotic Strategy 1: Use DMF or DMSO as the solvent. q1->try_polar_aprotic Yes q2 Can your reaction tolerate a basic additive (e.g., TEA, K₂CO₃) and a polar solvent? q1->q2 No use_base Strategy 2: Form the salt in situ with a suitable base. (See Guide 2) q2->use_base Yes q3 Is adding a synthetic step (derivatization) acceptable? q2->q3 No derivatize Strategy 3: Convert acid to an ester before the reaction. (See Guide 3) q3->derivatize Yes reassess Re-evaluate reaction conditions or consult advanced literature for specialized solvent systems. q3->reassess No

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Strategic Synthesis in Drug Development

Introduction: The Strategic Value of Dihalonicotinic Acids

In the landscape of medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and defined substitution vectors allow for the precise construction of complex molecular architectures. Among these, halonicotinic acids are of paramount importance, serving as foundational scaffolds for a multitude of biologically active compounds. This guide focuses on 6-Bromo-5-chloronicotinic acid, a versatile intermediate whose value lies in the differential reactivity of its two distinct halogen substituents. Understanding this reactivity profile compared to other halonicotinic acids is not merely an academic exercise; it is a critical component of strategic synthetic planning, enabling researchers to perform sequential, site-selective modifications to build molecular diversity and optimize pharmacological properties.

This document provides an in-depth analysis of the chemical behavior of this compound, grounded in established mechanistic principles and supported by experimental data. We will explore the reactivity of the pyridine core, the specific roles of the bromo and chloro substituents, and the transformations of the carboxylic acid moiety.

The Electronic Landscape: Unpacking the Reactivity of the Pyridine Core

The reactivity of this compound is dictated by the interplay of several electronic factors:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing, reducing the electron density of the entire ring system. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution than benzene but significantly more susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • Halogen Substituents: Both bromine and chlorine are electron-withdrawing via induction, further depleting the ring of electron density and activating it for nucleophilic attack.

  • Positional Effects: The positions of the substituents are crucial. Nucleophilic attack on halopyridines is most favorable at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom.[2] In this compound, the bromine atom is at the C6 position (para to the nitrogen), a highly activated site. The chlorine atom at C5 (meta to the nitrogen) is in a significantly less activated position for SNAr.

This electronic arrangement immediately suggests a predictable hierarchy of reactivity, which is a powerful tool for the synthetic chemist.

Caption: Key reactive sites on this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For dihalogenated substrates like this compound, the success of a synthetic campaign often hinges on the ability to selectively functionalize one position over the other. This selectivity is governed primarily by the carbon-halogen bond dissociation energy.[3]

The general order of reactivity for organohalides in the oxidative addition step of most cross-coupling cycles is: C-I > C-Br > C-Cl .[3] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.[4] The C-Br bond (average BDE: 276-290 kJ/mol) is significantly weaker and thus more readily cleaved by a Palladium(0) catalyst than the C-Cl bond (average BDE: 339-346 kJ/mol).

This energy difference allows for highly selective cross-coupling reactions at the C6-Br position of this compound, leaving the C5-Cl bond intact for subsequent transformations. This makes the molecule an ideal scaffold for building complexity in a controlled, stepwise manner.

Data Presentation: Performance in Selective Cross-Coupling

The table below summarizes typical conditions and outcomes for various cross-coupling reactions, highlighting the preferential reactivity of the C-Br bond over the C-Cl bond.

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Ref.
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂ / Na₂CO₃Na₂CO₃1,4-Dioxane/H₂O80-90>90% (selective at C-Br)[5][6]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT-6085-95% (selective at C-Br)[7][8][9]
Buchwald-Hartwig Amine (e.g., Morpholine)Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene100-11070-90% (selective at C-Br)[8][10]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100Moderate to High

Note: Yields are representative and can vary based on the specific coupling partners and optimized conditions.

G Catalytic Cycle for Selective Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex Oxidative Addition Intermediate pd0->pd2_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (6-Aryl-5-chloronicotinic acid) transmetalation_complex->product substrate This compound substrate->pd2_complex boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Simplified catalytic cycle for a selective Suzuki-Miyaura reaction at the C6-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a reliable method for the selective arylation at the C6-position of this compound. The choice of a palladium catalyst with appropriate ligands and a suitable base is critical for achieving high selectivity and yield.[6]

Objective: To synthesize 6-(4-methoxyphenyl)-5-chloronicotinic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The solution should be sufficiently dilute to ensure all reagents are dissolved upon heating.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for coupling aryl bromides. Its bulky ferrocenylphosphine ligand facilitates the reductive elimination step.[11]

  • Base: Na₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting unwanted side reactions like ester hydrolysis if the product were an ester.[11]

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.[6]

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group on this compound exhibits standard reactivity, providing another handle for derivatization.

  • Conversion to Acyl Chloride: The acid can be readily converted to the highly reactive 6-Bromo-5-chloronicotinoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] This acyl chloride is a key intermediate for synthesizing amides and esters.[14]

  • Amide and Ester Formation: The carboxylic acid can be coupled directly with amines or alcohols using coupling agents (e.g., EDC, HOBt) or converted to the acyl chloride first for reaction with the desired nucleophile. The reactivity order for nucleophilic acyl substitution is generally acyl chloride > acid anhydride > ester > amide.[15][16]

  • Decarboxylation: While nicotinic acids are generally stable, decarboxylation can occur under harsh thermal or certain catalytic conditions.[17][18] This is an important consideration when planning multi-step syntheses that involve high temperatures.

G Experimental Workflow for Comparative Reactivity Analysis cluster_0 Reaction Conditions cluster_1 Expected Major Product start This compound cond1 Condition A: Pd Catalyst, Boronic Acid 80°C, 12h start->cond1 cond2 Condition B: Nucleophile (e.g., NaOMe) 100°C, 24h start->cond2 cond3 Condition C: SOCl₂, 70°C, 2h then Amine, RT start->cond3 analysis Product Analysis (LC-MS, NMR) cond1->analysis cond2->analysis cond3->analysis prod1 C6-Arylated Product analysis->prod1 From A prod2 C6-Methoxylated Product (SNAr) analysis->prod2 From B prod3 C3-Amide Product analysis->prod3 From C

Caption: Workflow for assessing site-selectivity in reactions of this compound.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its utility stems from a well-defined and predictable reactivity hierarchy. The C6-Br bond is the primary site for modification via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, owing to its position para to the ring nitrogen and the inherent lability of the C-Br bond compared to the C-Cl bond. The C5-Cl bond is significantly less reactive, allowing it to be preserved for subsequent transformations. Finally, the carboxylic acid group provides a reliable handle for standard acyl chemistry. This predictable, differential reactivity allows chemists to design efficient, selective, and convergent synthetic routes, making this compound a strategic asset in the development of novel pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectroscopic Analysis of 6-Bromo-5-chloronicotinic Acid: A Comparative ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-5-chloronicotinic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed interpretation of its spectral features, a comparison with related halogenated nicotinic acids, and standardized experimental protocols for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a disubstituted pyridine derivative with a unique substitution pattern that significantly influences its chemical reactivity and biological activity. The presence of two distinct halogen atoms (bromine and chlorine) and a carboxylic acid group on the pyridine ring makes it a versatile intermediate. Accurate structural elucidation and purity assessment are paramount for its application in complex multi-step syntheses. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra to facilitate its correct identification and use in research and development.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol is recommended.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a distinct residual solvent peak for referencing.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

Spectrometer Setup and Data Acquisition (for a 400 MHz spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹³C NMR chemical shifts are predicted based on the known substituent effects of bromine and chlorine on the pyridine ring, using the experimental data for nicotinic acid as a reference.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-28.85Doublet (d)2.02
H-48.53Doublet (d)2.02
-COOH~13.57Singlet (s)-

Table 2: Predicted ¹³C NMR Spectral Data of this compound.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~152
C-3~130
C-4~145
C-5~125
C-6~148
-COOH~165

Interpretation of the NMR Spectra

The chemical structure of this compound with the standard numbering system is shown below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region and a broad signal in the downfield region corresponding to the carboxylic acid proton.

  • H-2 and H-4 Protons: The protons at the C-2 and C-4 positions of the pyridine ring appear as distinct doublets at 8.85 ppm and 8.53 ppm, respectively[1]. The downfield chemical shifts are attributed to the deshielding effect of the electronegative nitrogen atom and the halogen substituents[2]. The observed multiplicity is a result of a four-bond coupling (⁴J) between H-2 and H-4, which is a characteristic feature of meta-coupled protons in a pyridine ring. The small coupling constant of 2.02 Hz is typical for such long-range interactions[1].

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine and chlorine substituents, and the carboxylic acid group.

  • C-2, C-4, and C-6: These carbons are directly influenced by the electronegative nitrogen atom, resulting in downfield chemical shifts. C-2 and C-6 are expected to be the most downfield due to their proximity to the nitrogen. The presence of the chlorine atom at C-6 will further deshield this carbon.

  • C-3 and C-5: The chemical shift of C-3 is primarily influenced by the attached carboxylic acid group. The C-5 carbon is attached to the bromine atom, and its chemical shift will be affected by the "heavy atom effect," which can sometimes lead to a slight upfield shift compared to what would be expected based on electronegativity alone.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift in the spectrum, typically in the range of 165-170 ppm.

Comparative Analysis with Other Halogenated Nicotinic Acids

The ¹H and ¹³C NMR spectra of this compound can be better understood by comparing them with the spectra of related halogenated nicotinic acids.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Selected Halogenated Nicotinic Acids.

CompoundH-2H-4H-5H-6
Nicotinic Acid~8.7~8.2~7.5~9.0
5-Bromonicotinic Acid~9.05~8.42-~8.95
6-Chloronicotinic Acid~8.9~8.3~7.6-
This compound 8.858.53--

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) of Selected Halogenated Nicotinic Acids.

CompoundC-2C-3C-4C-5C-6-COOH
Nicotinic Acid~150.2~126.7~136.9~123.7~153.2~166.2
5-Bromonicotinic Acid~154.5~130.0~140.1~121.2~150.8~165.1
This compound (Predicted) ~152~130~145~125~148~165

The data in the tables highlight the significant influence of the position and nature of the halogen substituents on the chemical shifts of the pyridine ring protons and carbons. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the adjacent proton and carbon signals.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Interpretation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d ¹H NMR Experiment c->d e ¹³C NMR Experiment c->e f Fourier Transform d->f e->f g Phase Correction f->g h Referencing g->h i Integration (¹H) h->i j Assign Chemical Shifts i->j k Analyze Coupling Constants j->k l Correlate with Structure k->l m Comparative Analysis l->m

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide has provided a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. The provided experimental and predicted spectral data, along with the comparative analysis, serve as a valuable resource for the unambiguous structural confirmation of this important synthetic intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality data, which is crucial for reliable structural elucidation and purity assessment in a research and development setting.

References

Deconstructing 6-Bromo-5-chloronicotinic Acid: A Comparative Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Key Pharmaceutical Intermediate

[City, State] – January 6, 2026 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 6-Bromo-5-chloronicotinic acid, a crucial building block in the synthesis of various pharmaceutical compounds. By leveraging foundational principles of mass spectrometry and comparative data from related halogenated nicotinic acids, this document offers a predictive and practical framework for the identification and characterization of this molecule.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with significant applications in medicinal chemistry and drug discovery. Its structural integrity and purity are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry stands as a primary analytical technique for confirming the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is a crucial step in quality control, impurity profiling, and reaction monitoring.

Predicted Fragmentation Pattern of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for aromatic, carboxylic, and halogenated compounds.[1][2][3][4] The molecular weight of this compound is 236.45 g/mol .[5][6]

The initial ionization, typically through electron impact (EI), would generate a molecular ion [M]⁺˙. Due to the presence of both bromine and chlorine, this molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion and any fragment containing both halogens.

Key predicted fragmentation pathways include:

  • Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment with a mass-to-charge ratio (m/z) of [M-17]⁺.[1][7]

  • Loss of a Carboxyl Radical (-•COOH): Decarboxylation is another characteristic fragmentation pathway for carboxylic acids, yielding a fragment at [M-45]⁺.[1][7]

  • Loss of Halogen Atoms: Sequential or direct loss of bromine and/or chlorine radicals can occur. The loss of a bromine radical would lead to a fragment at [M-79/81]⁺, and the loss of a chlorine radical would result in a fragment at [M-35/37]⁺.

  • Cleavage of the Pyridine Ring: The stable aromatic ring is less prone to fragmentation than the carboxylic acid group, but characteristic losses, such as the expulsion of HCN, can occur under higher energy conditions.[3]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pattern cluster_frags Primary Fragments M [C₆H₃BrClNO₂]⁺˙ m/z 236/238/240 F1 [M-OH]⁺ [C₆H₂BrClNO]⁺ m/z 219/221/223 M->F1 - •OH F2 [M-COOH]⁺ [C₅H₂BrClN]⁺˙ m/z 191/193/195 M->F2 - •COOH F3 [M-Br]⁺ [C₆H₃ClNO₂]⁺ m/z 157/159 M->F3 - •Br F4 [M-Cl]⁺ [C₆H₃BrNO₂]⁺ m/z 201/203 M->F4 - •Cl

Caption: Predicted primary fragmentation of this compound.

Comparative Analysis with Structurally Similar Molecules

To substantiate our predictions, we can compare the expected fragmentation of this compound with the known mass spectra of related compounds.

5-Bromonicotinic Acid

The mass spectrum of 5-Bromonicotinic acid (MW: 200.99 g/mol ) shows a prominent molecular ion peak.[8] Key fragments observed include the loss of a hydroxyl radical ([M-17]⁺) and a carboxyl radical ([M-45]⁺).[8] This aligns with the predicted behavior of this compound, suggesting that the carboxylic acid group is a primary site of initial fragmentation.

6-Chloronicotinic Acid

The National Institute of Standards and Technology (NIST) provides the mass spectrum for 6-Chloronicotinic acid (MW: 157.55 g/mol ).[9] The spectrum is characterized by a strong molecular ion peak and significant fragments corresponding to the loss of the carboxylic acid group. This further supports the anticipated fragmentation pathway for our target molecule.

CompoundMolecular Weight ( g/mol )Key Fragments
This compound 236.45Predicted: [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺
5-Bromonicotinic acid 200.99[M-OH]⁺, [M-COOH]⁺[8]
6-Chloronicotinic acid 157.55Prominent molecular ion, fragments from COOH loss[9]

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides the most robust characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of the protons and carbons, confirming the substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing the purity of the compound and for the quantification of any potential byproducts from its synthesis.[10]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Derivatization: To improve volatility for GC analysis, the carboxylic acid can be derivatized, for example, by esterification to its methyl ester. This is a common practice for analyzing carboxylic acids by GC-MS.

  • Dissolution: Dissolve a small amount of the derivatized or underivatized compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Standard GC system with a capillary column suitable for polar analytes (e.g., DB-5ms).

  • Injection: Splitless injection to maximize sensitivity.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure proper separation and elution.

  • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300 to cover the expected molecular ion and fragment range.

The following diagram outlines the general experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatization Derivatization (Optional) Dissolution Dissolution in Solvent Derivatization->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparison with Predicted Pattern Fragmentation->Comparison

Caption: A typical GC-MS experimental workflow for analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by initial cleavages of the carboxylic acid group, followed by potential losses of the halogen substituents. The characteristic isotopic patterns of bromine and chlorine will serve as definitive markers for the presence of these elements in the molecular ion and any resulting fragments. By combining this predictive analysis with robust experimental protocols and complementary analytical techniques, researchers can confidently identify and characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their synthetic pathways.

References

A Comparative Guide to the X-ray Crystal Structure of 6-Bromo-5-chloronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of halogenated nicotinic acid derivatives is paramount. These scaffolds are prevalent in a wide range of biologically active molecules, and their solid-state architecture, governed by subtle intermolecular forces, can significantly influence physicochemical properties such as solubility, stability, and bioavailability.

This guide delves into the structural nuances of 6-bromo-5-chloronicotinic acid, a compound of growing interest. As the crystal structure of this specific derivative is not yet publicly available, we present a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. To provide a robust comparative framework, we will analyze the known crystal structure of a key isomer, 5-bromonicotinic acid, and discuss the anticipated structural modulations introduced by the altered halogen substitution pattern.

The Significance of Halogenation in Nicotinic Acid Scaffolds

Halogen atoms, far from being mere steric bulk, are powerful tools in crystal engineering and drug design. Their introduction into the nicotinic acid framework can profoundly influence molecular conformation and crystal packing through a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. The interplay between the electron-donating and -withdrawing nature of the pyridine ring and the specific halogen substituents dictates the formation of predictable supramolecular synthons, which in turn define the overall crystal architecture. Understanding these interactions is crucial for the rational design of new materials and active pharmaceutical ingredients (APIs) with tailored properties.

Proposed Experimental Workflow for this compound

The following sections outline a detailed experimental plan to obtain high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related halogenated pyridines. One such approach involves the oxidation of a suitable precursor, such as 2-bromo-3-chloro-5-methylpyridine.

Experimental Protocol:

  • Oxidation: To a solution of 2-bromo-3-chloro-5-methylpyridine in a suitable solvent (e.g., a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate portion-wise at an elevated temperature (e.g., reflux).

  • Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • Acidification: The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow Proposed Synthesis of this compound start 2-Bromo-3-chloro-5-methylpyridine step1 Oxidation with KMnO4 in H2O/Pyridine, Reflux start->step1 step2 Reaction Work-up (Filtration) step1->step2 step3 Acidification (HCl, pH 2-3) step2->step3 product This compound step3->product Intermolecular_Interactions Comparison of Supramolecular Synthons cluster_0 5-Bromonicotinic Acid (Known) cluster_1 This compound (Predicted) mol1_known Br-Py-COOH mol2_known HOOC-Py-Br mol1_known->mol2_known O-H···O (Dimer) mol3_known Br-Py-COOH mol4_known Br-Py-COOH mol3_known->mol4_known Br···N (Halogen Bond) mol1_pred Br,Cl-Py-COOH mol2_pred HOOC-Py-Br,Cl mol1_pred->mol2_pred O-H···O (Dimer) mol3_pred Br,Cl-Py-COOH mol4_pred Br,Cl-Py-COOH mol3_pred->mol4_pred Br···O or Cl···N (Competing Halogen Bonds)

A Comparative Guide to the Synthesis of 6-Bromo-5-chloronicotinic Acid: A Traditional versus Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Halogenated nicotinic acid derivatives, in particular, are vital building blocks in the synthesis of a wide array of therapeutic agents. Among these, 6-Bromo-5-chloronicotinic acid stands out as a key intermediate, its unique substitution pattern offering a versatile scaffold for further molecular elaboration. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a proposed, more efficient, and scalable modern method. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a side-by-side analysis of their respective performance metrics.

The Significance of this compound

Halogenated pyridines are prevalent in pharmaceuticals and agrochemicals due to the profound impact of halogen substituents on a molecule's physicochemical properties.[1] The presence of both bromine and chlorine on the nicotinic acid framework of this compound provides multiple avenues for synthetic diversification. The bromine atom, for instance, is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] The chlorine atom and the carboxylic acid moiety offer additional sites for chemical modification, making this compound a highly valuable starting material in drug discovery programs.

Traditional Synthesis: A Multi-Step Approach Via Sandmeyer-Type Reaction

A classical and well-established method for the introduction of a halogen atom onto an aromatic ring is the Sandmeyer reaction. This approach, while reliable, often involves multiple steps, the use of stoichiometric and potentially hazardous reagents, and can result in modest overall yields. A plausible traditional synthesis of this compound would commence from 6-aminonicotinic acid.

Reaction Pathway

The traditional synthesis involves a three-step process:

  • Chlorination: The initial step is the chlorination of 6-aminonicotinic acid to introduce the chloro-substituent at the 5-position.

  • Diazotization: The amino group of the resulting 6-amino-5-chloronicotinic acid is then converted into a diazonium salt.

  • Sandmeyer Bromination: Finally, the diazonium salt is reacted with a copper(I) bromide catalyst to introduce the bromo-substituent at the 6-position.

Diagram of the Traditional Synthetic Workflow

Traditional_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Bromination A 6-Aminonicotinic Acid B 6-Amino-5-chloronicotinic Acid A->B SO2Cl2, Acetonitrile C Diazonium Salt Intermediate B->C NaNO2, HBr (aq) D This compound C->D CuBr

Caption: Workflow for the traditional synthesis of this compound.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of 6-Amino-5-chloronicotinic acid

  • To a stirred suspension of 6-aminonicotinic acid (1.0 eq) in acetonitrile, sulfuryl chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield 6-amino-5-chloronicotinic acid.

Step 2 & 3: Diazotization and Sandmeyer Bromination

  • 6-Amino-5-chloronicotinic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%).

  • The suspension is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 60 °C.

  • After the addition is complete, the reaction mixture is heated at 80 °C for 1 hour.

  • The mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol/water to afford this compound.

A Proposed New Synthetic Method: Direct Ortho-Lithiation and Halogenation

Modern synthetic organic chemistry continually strives for methods that are more efficient, atom-economical, and scalable. A proposed new synthesis of this compound leverages the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic compounds. This approach offers a more direct route, potentially reducing the number of steps and improving the overall yield.

Rationale for the New Approach

The carboxylic acid group of 6-bromonicotinic acid can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-5 position by a strong base. The resulting ortho-lithiated species can then be trapped with an electrophilic chlorine source to introduce the chloro-substituent in a highly regioselective manner. This strategy bypasses the need for the multi-step Sandmeyer sequence.

Diagram of the Proposed New Synthetic Workflow

New_Workflow cluster_step1 Step 1: Directed Ortho-Lithiation cluster_step2 Step 2: Electrophilic Chlorination A 6-Bromonicotinic Acid B Lithiated Intermediate A->B LDA, THF, -78 °C C This compound B->C N-chlorosuccinimide (NCS)

Caption: Workflow for the proposed new synthesis of this compound.

Experimental Protocol: Proposed New Synthesis
  • A solution of 6-bromonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of N-chlorosuccinimide (NCS) (1.2 eq) in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the aqueous layer is acidified to pH 2 with concentrated HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis

ParameterTraditional MethodProposed New Method
Number of Steps 31 (one-pot)
Starting Material 6-Aminonicotinic Acid6-Bromonicotinic Acid
Key Reagents SO2Cl2, NaNO2, CuBrLDA, NCS
Reaction Conditions 0 °C to 80 °C-78 °C to room temperature
Estimated Yield 40-50% (overall)75-85%
Purity (post-workup) Good (recrystallization)High (chromatography)
Scalability ModerateGood
Safety & Handling Use of hazardous NaNO2 and SO2Cl2Requires handling of pyrophoric LDA
Waste Generation Stoichiometric copper saltsLess inorganic waste

Conclusion

The proposed new synthetic method for this compound, utilizing directed ortho-lithiation, presents several significant advantages over the traditional Sandmeyer-based approach. The reduction in the number of synthetic steps leads to a more streamlined process with a higher anticipated overall yield. While the use of a strong, pyrophoric base like LDA requires careful handling, the avoidance of toxic reagents such as sodium nitrite and the generation of stoichiometric copper waste makes the modern approach more environmentally benign. For researchers and drug development professionals, the adoption of such modern synthetic strategies can lead to more efficient and cost-effective production of key pharmaceutical intermediates, ultimately accelerating the drug discovery and development pipeline.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated nicotinic acid derivatives is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. 6-Bromo-5-chloronicotinic acid, a readily available building block, offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds provides an opportunity for selective functionalization, enabling the stepwise introduction of diverse molecular fragments. This guide offers a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on achieving selective reaction at the more labile C-Br bond.

The Principle of Selective Cross-Coupling

The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The bond dissociation energy of the carbon-halogen bond plays a crucial role, leading to a general reactivity trend of C-I > C-Br > C-Cl.[1] For this compound, this trend strongly suggests that the C6-Br bond will undergo oxidative addition preferentially over the C5-Cl bond, allowing for selective functionalization at the 6-position.

Comparative Analysis of Catalytic Systems

While direct comparative studies on this compound are limited in the literature, a wealth of data from analogous systems, such as dihalopyridines and bromonicotinonitriles, provides valuable insights into catalyst performance. The choice of the palladium precursor and, more critically, the ancillary ligand is paramount in achieving high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] For the coupling of electron-deficient bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred.[5][6][7]

Catalyst SystemLigand TypeTypical Reaction ConditionsExpected Yield for BromopyridinesKey Advantages & Considerations
Pd(PPh₃)₄Monodentate PhosphineK₂CO₃ or K₃PO₄, Dioxane/H₂O or DMF, 80-100 °CGood to ExcellentReadily available and cost-effective for simple substrates. May require higher catalyst loading and longer reaction times for challenging substrates.
Pd(OAc)₂ / SPhos or XPhosBiaryl Phosphine (Buchwald Ligands)K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, RT to 100 °CExcellentHigh turnover numbers, effective for sterically hindered and electron-poor substrates. Allows for lower catalyst loadings.[7][8]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)K₂CO₃ or Cs₂CO₃, Toluene or Dioxane, 60-100 °CExcellentHighly active, often with very short reaction times. Particularly effective for heteroaryl couplings and can exhibit unique selectivity patterns.[1][3][9]

Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a catalyst system like Pd(OAc)₂ in combination with a bulky biaryl phosphine ligand such as SPhos is a robust choice. These ligands have demonstrated broad applicability and high efficiency for similar electron-deficient heterocyclic substrates. The use of an ester derivative of the nicotinic acid may be beneficial to improve solubility and prevent potential coordination of the carboxylic acid to the palladium center.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 6-Bromo-5-chloronicotinate

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.[5][10]

Materials:

  • Methyl 6-bromo-5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add methyl 6-bromo-5-chloronicotinate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water.

  • Subject the mixture to three freeze-pump-thaw cycles to ensure a completely inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-chloronicotinate.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, enabling the introduction of vinyl groups.[11][12][13][14] For electron-deficient substrates like this compound, both traditional palladium phosphine complexes and ligandless systems can be effective, with the choice often depending on the specific alkene coupling partner.

Catalyst SystemLigand TypeTypical Reaction ConditionsExpected Yield for BromopyridinesKey Advantages & Considerations
Pd(OAc)₂ / PPh₃ or P(o-tol)₃Monodentate PhosphineEt₃N or K₂CO₃, DMF or MeCN, 80-120 °CGoodA classic and reliable system. The choice of phosphine can influence regioselectivity in some cases.
Pd(OAc)₂ (ligandless)Ligandlessn-Bu₄NCl (phase-transfer catalyst), K₂CO₃ or NaOAc, DMF, 100-140 °CModerate to GoodSimplifies the reaction setup and purification. May require higher temperatures.
Herrmann's Catalyst (Palladacycle)PalladacycleNaOAc, NMP, 120-140 °CGood to ExcellentHighly stable and active catalyst, often used in industrial settings.

Expert Insight: When performing a Heck reaction on this compound or its ester, a traditional Pd(OAc)₂/PPh₃ system is a good starting point. If issues with catalyst deactivation or low yields are encountered, switching to a more robust palladacycle catalyst or employing Jeffery conditions (ligandless with a phase-transfer catalyst) can be beneficial.

Protocol 2: General Procedure for Heck Reaction of Ethyl 6-Bromo-5-chloronicotinate

This protocol is a generalized procedure based on established methods for the Heck reaction of aryl bromides.[11][14]

Materials:

  • Ethyl 6-bromo-5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add ethyl 6-bromo-5-chloronicotinate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) alkene_coord [Ar-Pd(II)(Br)L(Alkene)] pd_complex->alkene_coord Alkene Coordination (-L) insertion [R-CH₂-CH(Ar)-Pd(II)(Br)L] alkene_coord->insertion Migratory Insertion elimination [H-Pd(II)(Br)L₂] insertion->elimination β-Hydride Elimination product Ar-Alkene insertion->product elimination->pd0 Reductive Elimination (+ Base, - H-Base-Br)

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[15][16][17][18] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Catalyst SystemCo-catalystTypical Reaction ConditionsExpected Yield for BromopyridinesKey Advantages & Considerations
Pd(PPh₃)₄ / CuICopper(I) IodideEt₃N or Diisopropylamine, THF or DMF, RT to 60 °CExcellentThe classic Sonogashira conditions. Generally high yielding, but can be sensitive to oxygen, leading to alkyne homocoupling (Glaser coupling).
PdCl₂(PPh₃)₂ / CuICopper(I) IodideEt₃N, THF, RT to 50 °CExcellentA very common and reliable catalyst system.
[DTBNpP]Pd(crotyl)ClCopper-freeTMP, DMSO, RTVery GoodAn example of a modern, highly active catalyst that allows for copper-free conditions, thus avoiding Glaser homocoupling byproducts.[15]

Expert Insight: For the Sonogashira coupling of this compound or its ester, the standard Pd(PPh₃)₄/CuI system is a good starting point due to its proven reliability. To minimize the common side reaction of alkyne homocoupling, it is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere. If homocoupling remains an issue, exploring copper-free conditions with a modern, highly active catalyst is recommended.

Protocol 3: General Procedure for Sonogashira Coupling of Methyl 6-Bromo-5-chloronicotinate

This protocol is based on standard Sonogashira coupling procedures.[16][17]

Materials:

  • Methyl 6-bromo-5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Degassed Triethylamine (Et₃N, 5 mL)

  • Degassed Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-bromo-5-chloronicotinate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[12][19][20][21] This reaction is particularly valuable for synthesizing aminopyridine derivatives. The use of bulky, electron-rich phosphine ligands is crucial for the success of these reactions, particularly with heteroaryl halides.

Catalyst SystemLigand TypeTypical Reaction ConditionsExpected Yield for BromopyridinesKey Advantages & Considerations
Pd₂(dba)₃ / BINAPBidentate PhosphineNaOt-Bu, Toluene, 80-110 °CGood to ExcellentOne of the first-generation robust ligand systems for this reaction.[12]
Pd(OAc)₂ / XantphosBidentate PhosphineCs₂CO₃, Dioxane, 100-120 °CExcellentA versatile ligand that is effective for a wide range of amines and aryl halides.
G3-XPhos PalladacyclePalladacycle (Buchwald Precatalyst)K₃PO₄ or LHMDS, Toluene or t-BuOH, RT to 110 °CExcellentHighly active, air-stable precatalyst that often allows for milder reaction conditions and lower catalyst loadings.

Expert Insight: For the Buchwald-Hartwig amination of this compound esters, the use of a modern Buchwald-type palladacycle precatalyst, such as G3-XPhos, is highly recommended. These catalysts are designed for high activity and broad substrate scope, making them well-suited for challenging heteroaryl aminations. The choice of base is also critical and can depend on the pKa of the amine coupling partner.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of Ethyl 6-Bromo-5-chloronicotinate

This protocol is based on modern Buchwald-Hartwig amination procedures.[2][20]

Materials:

  • Ethyl 6-bromo-5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • G3-XPhos Palladacycle (0.01 mmol, 1 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 2.2 mL, 2.2 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add ethyl 6-bromo-5-chloronicotinate and the G3-XPhos palladacycle.

  • Add the anhydrous toluene, followed by the amine.

  • Add the LHMDS solution dropwise while stirring.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition [Ar-Pd(II)(Br)L] pd0->oxidative_addition Oxidative Addition (Ar-Br) amine_coordination [Ar-Pd(II)(Br)L(HNR₂)] oxidative_addition->amine_coordination Amine Coordination deprotonation [Ar-Pd(II)(NR₂)L] amine_coordination->deprotonation Deprotonation (Base) deprotonation->pd0 Reductive Elimination product Ar-NR₂ deprotonation->product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Conclusion

The selective functionalization of this compound at the C6-position is a highly feasible and valuable synthetic strategy. The choice of the palladium catalyst system is paramount and should be tailored to the specific cross-coupling reaction being performed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes are generally the most effective. For Heck and Sonogashira reactions, more traditional palladium-phosphine complexes remain highly relevant and effective. The protocols provided in this guide, based on data from analogous systems, offer a solid foundation for researchers to develop efficient and selective cross-coupling methodologies for this versatile building block.

References

A Spectroscopic Journey: Unraveling the Chemical Identity of 6-Bromo-5-chloronicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the precise identification and characterization of novel molecules are paramount. 6-Bromo-5-chloronicotinic acid, a halogenated pyridine derivative, represents a scaffold of significant interest for the development of new therapeutic agents. Understanding its structural evolution from its precursors is crucial for process optimization, quality control, and the elucidation of structure-activity relationships. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering a detailed analysis of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Synthetic Pathway: A Road to this compound

While various synthetic routes to substituted nicotinic acids exist, a plausible and chemically sound pathway to this compound involves a multi-step synthesis commencing from 2,5-dichloro-3-methylpyridine. This pathway, illustrated below, allows for a systematic spectroscopic investigation at each key transformation.

graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Precursor1 [label="2,5-Dichloro-3-methylpyridine"]; Precursor2 [label="2,5-Dichloronicotinic Acid"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor1 -> Precursor2 [label="Oxidation"]; Precursor2 -> Target [label="Bromination"]; }

Figure 1: Proposed synthetic pathway to this compound.

This guide will focus on the spectroscopic signatures of the starting material, 2,5-dichloro-3-methylpyridine, the intermediate, 2,5-dichloronicotinic acid, and the final product, this compound.

Spectroscopic Analysis: A Comparative Overview

The transformation of a methyl group to a carboxylic acid and the subsequent introduction of a bromine atom induce significant changes in the electronic environment of the pyridine ring. These changes are readily observable in their respective NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable tools for tracking the chemical transformations in our synthetic pathway.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectra are expected to show distinct changes in chemical shifts and coupling patterns of the aromatic protons as the substituents on the pyridine ring are altered.

  • 2,5-Dichloro-3-methylpyridine: The spectrum would likely exhibit two singlets in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

  • 2,5-Dichloronicotinic Acid: The oxidation of the methyl group to a carboxylic acid will result in the disappearance of the methyl singlet and the appearance of a broad singlet for the carboxylic acid proton, typically at a downfield chemical shift (>10 ppm). The aromatic protons will experience a shift in their resonance frequencies due to the electron-withdrawing nature of the carboxylic acid group.

  • This compound: The introduction of a bromine atom at the 6-position will further influence the chemical shifts of the remaining aromatic protons. The proton at the 4-position is expected to be a singlet, and its chemical shift will be diagnostic of the successful bromination.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide a clear map of the carbon framework and its response to the chemical modifications.

  • 2,5-Dichloro-3-methylpyridine: The spectrum will show signals for the five pyridine ring carbons and one for the methyl carbon.

  • 2,5-Dichloronicotinic Acid: The most significant change will be the appearance of a signal for the carboxylic acid carbon, typically in the range of 160-180 ppm, and the disappearance of the methyl carbon signal. The chemical shifts of the ring carbons will also be affected by the new substituent.

  • This compound: Bromination will cause a downfield shift for the carbon atom directly attached to the bromine (C-6) and will also influence the chemical shifts of the other ring carbons.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,5-Dichloro-3-methylpyridineAromatic H's (2H, m), Methyl H's (3H, s) - PredictedAromatic C's, Methyl C - Predicted
2,5-Dichloronicotinic acidAromatic H's (2H, m), COOH (1H, br s) - PredictedAromatic C's, COOH (~165-175) - Predicted
This compoundAromatic H's (2H, m), COOH (1H, br s) - No experimental data availableAromatic C's, COOH - No experimental data available
5-Bromo-6-chloronicotinic acid8.85 (d, J=2.02 Hz, 1H), 8.53 (d, J=2.02 Hz, 1H), 13.57 (s, 1H) (in DMSO-d6)[1]No experimental data available

Note: Due to the limited availability of experimental data for the target compound and its direct precursors, some values are predicted based on known substituent effects on the pyridine ring. The data for the isomer, 5-bromo-6-chloronicotinic acid, is included for comparative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

graph "IR_Analysis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_0" { label = "Key Functional Group Vibrations"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FFFFFF"]; OH_stretch [label="O-H stretch\n(Carboxylic Acid)\n3300-2500 cm⁻¹ (broad)"]; CH_stretch [label="C-H stretch\n(Aromatic & Methyl)\n3100-2850 cm⁻¹"]; CO_double_bond [label="C=O stretch\n(Carboxylic Acid)\n1710 cm⁻¹"]; CC_CN_stretch [label="C=C & C=N stretch\n(Pyridine Ring)\n1600-1400 cm⁻¹"]; C_Halogen_stretch [label="C-Cl & C-Br stretch\n<800 cm⁻¹"]; }

subgraph "cluster_1" { label = "Spectroscopic Transformation"; node [shape=box, style=rounded]; Precursor1 [label="2,5-Dichloro-3-methylpyridine"]; Precursor2 [label="2,5-Dichloronicotinic Acid"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Precursor1 -> CH_stretch; Precursor1 -> CC_CN_stretch; Precursor1 -> C_Halogen_stretch;

Precursor2 -> OH_stretch; Precursor2 -> CH_stretch; Precursor2 -> CO_double_bond; Precursor2 -> CC_CN_stretch; Precursor2 -> C_Halogen_stretch;

Target -> OH_stretch; Target -> CH_stretch; Target -> CO_double_bond; Target -> CC_CN_stretch; Target -> C_Halogen_stretch; }

Figure 2: Key IR vibrational modes for the analysis of the synthetic pathway.

  • 2,5-Dichloro-3-methylpyridine: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

  • 2,5-Dichloronicotinic Acid: The most notable changes will be the appearance of a very broad O-H stretching band for the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretching absorption around 1710 cm⁻¹.

  • This compound: The IR spectrum is expected to be very similar to that of 2,5-dichloronicotinic acid, with the characteristic broad O-H and strong C=O stretching bands. The C-Br stretching vibration will appear in the fingerprint region at a lower wavenumber.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group2,5-Dichloro-3-methylpyridine (Predicted)2,5-Dichloronicotinic Acid (Predicted)This compound (Predicted)
O-H (Carboxylic Acid)-3300-2500 (broad, strong)3300-2500 (broad, strong)
C-H (Aromatic)~3100-3000~3100-3000~3100-3000
C-H (Methyl)~2950-2850--
C=O (Carboxylic Acid)-~1710 (strong)~1710 (strong)
C=C, C=N (Pyridine Ring)~1600-1400~1600-1400~1600-1400
C-Cl<800<800<800
C-Br--<700
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The presence of chlorine and bromine atoms, with their characteristic isotopic patterns, makes MS a particularly powerful tool for this analysis.

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • 2,5-Dichloro-3-methylpyridine (C₆H₅Cl₂N): The molecular ion peak (M⁺) region will show a characteristic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

  • 2,5-Dichloronicotinic Acid (C₆H₃Cl₂NO₂): Similar to its precursor, the molecular ion peak region will display the signature isotopic pattern for two chlorine atoms.

  • This compound (C₆H₃BrClNO₂): The molecular ion peak region will be more complex, showing a pattern resulting from the presence of one bromine and one chlorine atom. This will result in M, M+2, and M+4 peaks with a characteristic intensity ratio.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaExpected Molecular Ion (M⁺) Pattern (m/z and relative intensity)
2,5-Dichloro-3-methylpyridineC₆H₅Cl₂NM (¹²C₆¹H₅³⁵Cl₂¹⁴N), M+2 (containing one ³⁷Cl), M+4 (containing two ³⁷Cl) with intensities in a ~9:6:1 ratio.
2,5-Dichloronicotinic acidC₆H₃Cl₂NO₂M (¹²C₆¹H₃³⁵Cl₂¹⁴N¹⁶O₂), M+2, M+4 with intensities in a ~9:6:1 ratio.
This compoundC₆H₃BrClNO₂M (¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O₂), M+2 (containing either ⁸¹Br or ³⁷Cl), M+4 (containing ⁸¹Br and ³⁷Cl) with a complex intensity pattern.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), depending on the compound's properties.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion peak to confirm the elemental composition.

Conclusion

The spectroscopic comparison of this compound and its precursors, 2,5-dichloro-3-methylpyridine and 2,5-dichloronicotinic acid, reveals a clear and logical progression of chemical transformations. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. While experimental data for the final product remains to be fully disclosed in publicly accessible literature, the predicted spectroscopic features, based on established chemical principles and data from analogous compounds, provide a robust framework for its identification and characterization. This guide serves as a valuable resource for researchers in the field, enabling a deeper understanding of the chemistry of halogenated nicotinic acids and facilitating the development of novel molecules with therapeutic potential.

References

A Senior Application Scientist's Guide to the Purification of 6-Bromo-5-chloronicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the purity of key intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6-Bromo-5-chloronicotinic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its purification is a critical step that directly impacts downstream reaction efficiency, yield, and the impurity profile of the final API. This guide provides an in-depth, comparative analysis of the principal methods for purifying this compound, grounded in experimental data and the fundamental principles of separation science.

The Criticality of Purification: Understanding the Impurity Landscape

The primary synthetic route to this compound often involves the oxidation of a substituted pyridine precursor. A common impurity that can be carried through is the unreacted starting material. Furthermore, side reactions can lead to the formation of isomeric or over-halogenated species. The presence of these impurities can lead to unpredictable reaction kinetics, the formation of complex downstream byproducts, and significant challenges in the final API purification.

This guide will compare three widely adopted purification techniques:

  • Recrystallization: A classic and cost-effective method for the purification of solid compounds.

  • Column Chromatography: A highly versatile technique offering excellent separation of complex mixtures.

  • Acid-Base Extraction: A liquid-liquid extraction method that leverages the acidic nature of the target molecule.

We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on key performance indicators: Purity Enhancement , Yield , Scalability , and Cost-Effectiveness .

Method 1: Recrystallization - The Art of Crystalline Perfection

Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[1][2] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution.[3][4]

The Causality Behind Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[5] An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Based on the properties of related nicotinic acid derivatives, a mixture of ethanol and water is a promising solvent system. Nicotinic acid itself shows good solubility in hot water and ethanol.[6][7] The presence of the halogen substituents on this compound is expected to decrease its water solubility, making an aqueous ethanol mixture a suitable choice to fine-tune the solubility profile.

Experimental Protocol: Recrystallization from Aqueous Ethanol
  • Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound. To this, add 50 mL of ethanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add hot deionized water dropwise until the solid completely dissolves. Note: Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Visualization of the Recrystallization Workflow

G cluster_0 Recrystallization Workflow A Crude this compound B Dissolve in minimal hot ethanol/water A->B C Hot Filtration (remove insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry to obtain pure crystals F->G

Caption: A flowchart of the recrystallization process.

Method 2: Column Chromatography - Precision in Separation

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[8][9][10][11] For a polar, acidic compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.

The Rationale for Stationary and Mobile Phase Selection

Silica gel is a polar adsorbent. By using a mobile phase of lower polarity, the more polar compounds in the mixture will have a stronger affinity for the stationary phase and will elute more slowly. The carboxylic acid group in this compound makes it quite polar. A mobile phase consisting of a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate allows for the fine-tuning of the elution profile. The addition of a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

Experimental Protocol: Preparative Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a 1:1 mixture of hexane and ethyl acetate.

  • Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of the mobile phase (e.g., 90:10:1 hexane:ethyl acetate:acetic acid). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase (90:10:1 hexane:ethyl acetate:acetic acid).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using the same mobile phase to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of the Column Chromatography Workflow

G cluster_1 Column Chromatography Workflow A Prepare Silica Gel Slurry & Pack Column B Dissolve Crude Product & Adsorb onto Silica A->B C Load Sample onto Column B->C D Elute with Hexane/Ethyl Acetate/Acetic Acid C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure this compound G->H

Caption: A step-by-step diagram of the column chromatography process.

Method 3: Acid-Base Extraction - Exploiting Chemical Reactivity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12][13][14][15] this compound, being a carboxylic acid, can be deprotonated by a weak base to form a water-soluble carboxylate salt. This allows for its separation from neutral impurities that remain in the organic phase.

The Principle of pH-Dependent Solubility

The carboxylic acid group of this compound can donate a proton to a base, such as sodium bicarbonate, to form the corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities will have a much lower solubility in water and will preferentially remain in an immiscible organic solvent. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of ethyl acetate.

  • Extraction with Base: Transfer the solution to a 500 mL separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that is evolved.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with another 50 mL portion of saturated sodium bicarbonate solution.

  • Combine Aqueous Layers: Combine the two aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), as indicated by litmus paper. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it in a vacuum oven.

Visualization of the Acid-Base Extraction Workflow

G cluster_2 Acid-Base Extraction Workflow A Dissolve Crude Product in Ethyl Acetate B Extract with aq. NaHCO3 A->B C Separate Layers B->C D Aqueous Layer (contains salt of product) C->D E Organic Layer (contains neutral impurities) C->E F Acidify Aqueous Layer with HCl D->F G Precipitation of Pure Product F->G H Filter, Wash, and Dry G->H I Pure this compound H->I

Caption: A schematic of the acid-base extraction and purification process.

Comparative Efficacy of Purification Methods

The choice of purification method depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and cost considerations.

Parameter Recrystallization Column Chromatography Acid-Base Extraction
Purity Enhancement Good to Excellent (for crystalline solids with minor impurities)Excellent (can separate complex mixtures)Good (effective for removing neutral and basic impurities)
Yield Moderate to High (some loss in mother liquor)Moderate (potential for loss on the column)High (can be very efficient with minimal product loss)
Scalability Excellent (readily scalable for industrial production)[16]Moderate to Difficult (can be challenging and costly to scale up)[6][17]Excellent (a standard and scalable industrial process)
Cost-Effectiveness High (low solvent and equipment costs)Low (high cost of silica gel and solvents, time-consuming)High (low cost of reagents and solvents)
Ideal for... Removing small amounts of impurities from a largely pure, crystalline solid.Separating mixtures of compounds with similar polarities.Removing neutral or basic impurities from an acidic compound.

Purity Assessment: The Self-Validating System

To ensure the trustworthiness of any purification protocol, a robust analytical method is required to determine the purity of the material before and after the purification process. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Analytical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., ~260-280 nm).

  • Purity Determination: The purity is calculated based on the relative peak area of the main component.

For unequivocal identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Conclusion and Recommendations

Each of the discussed purification methods offers distinct advantages and is suited for different scenarios in the purification of this compound.

  • For routine purification of crude material with a relatively high initial purity, recrystallization is often the most practical and cost-effective method, especially at a larger scale.

  • When dealing with complex mixtures containing impurities of similar polarity to the product, column chromatography is the method of choice, providing the highest resolution, albeit at a higher cost and with scalability challenges.

  • Acid-base extraction is a highly efficient and scalable method for removing neutral and basic impurities and is particularly advantageous in an industrial setting due to its low cost and high throughput.

A judicious choice of purification strategy, based on a thorough understanding of the impurity profile and the specific requirements of the project, is paramount. For optimal results, a combination of methods may be employed. For instance, an initial acid-base extraction to remove the bulk of neutral impurities could be followed by a final recrystallization step to achieve high purity. The implementation of a validated analytical method such as HPLC is non-negotiable to verify the success of the chosen purification protocol.

References

The Strategic Application of 6-Bromo-5-chloronicotinic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the vast arsenal of heterocyclic scaffolds, halogenated nicotinic acids have emerged as privileged structures, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth technical analysis of 6-Bromo-5-chloronicotinic acid, a key intermediate in the synthesis of numerous pharmaceutical compounds, including targeted cancer therapies. Through a comparative lens, we will explore its performance against viable alternatives, supported by experimental data, to inform rational choices in synthetic strategy and lead optimization.

The Pivotal Role of this compound as a Synthetic Intermediate

This compound is a dihalogenated pyridine derivative that has garnered significant attention as a versatile starting material in the synthesis of complex molecules. Its utility is underscored by the presence of three key functional handles: a carboxylic acid and two distinct halogen atoms at positions 5 and 6 of the pyridine ring. This unique arrangement allows for a variety of chemical transformations, making it a valuable asset in the construction of diverse molecular architectures.

One of the most prominent applications of this compound is in the synthesis of the allosteric BCR-ABL1 inhibitor, asciminib (ABL001).[1][2] Asciminib represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), particularly in patients who have developed resistance to traditional ATP-competitive tyrosine kinase inhibitors.[2][3] The synthesis of asciminib and its derivatives often commences with the conversion of this compound to its corresponding acyl chloride, which is then coupled with an appropriate aniline derivative.[4]

Beyond its role in the synthesis of asciminib, the substituted nicotinamide scaffold derived from this acid is a common feature in a multitude of kinase inhibitors. The strategic placement of the halogen atoms provides opportunities for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).[5][6]

Comparative Analysis: this compound vs. Alternative Halogenated Nicotinic Acids

The choice of a specific halogenated nicotinic acid as a starting material can have a profound impact on the efficiency of a synthetic route and the biological profile of the final compound. While this compound is a powerful tool, it is essential to consider its performance in the context of other commercially available or synthetically accessible alternatives.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. The reactivity of the C-X bond (where X is a halogen) in these reactions is a critical factor. Generally, the reactivity follows the trend I > Br > Cl > F. This hierarchy is a key consideration when designing a synthetic sequence.

While direct comparative yield data for Suzuki coupling with a wide range of dihalogenated pyridines is not always presented in a single study, the general principles of palladium-catalyzed cross-coupling reactions provide a framework for comparison.[7][8] For instance, in a molecule like this compound, the C-Br bond at the 6-position is expected to be more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond at the 5-position. This differential reactivity can be exploited for selective, sequential functionalization.

Table 1: Theoretical Reactivity Comparison of Halogenated Nicotinic Acids in Palladium-Catalyzed Cross-Coupling Reactions

CompoundHalogen at C6Halogen at C5Expected Relative Reactivity at C6Expected Relative Reactivity at C5Potential for Selective Functionalization
This compound BromoChloroHighModerateHigh
5,6-Dichloronicotinic acidChloroChloroModerateModerateLower
6-Bromo-5-fluoronicotinic acidBromoFluoroHighLowVery High
5-Bromo-6-chloronicotinic acidChloroBromoModerateHighHigh

This differential reactivity allows for a modular approach to library synthesis, where a common intermediate can be diversified at a specific position.

Influence on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The nature and position of halogen substituents on a nicotinic acid-derived scaffold can significantly influence the biological activity of the final molecule. Halogens can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the target protein.

For instance, in the development of kinase inhibitors, the presence of specific halogens can lead to crucial interactions within the ATP-binding pocket or allosteric sites. The electronic properties of the halogen (electronegativity and polarizability) can affect the acidity of nearby protons and the strength of hydrogen bonds. Furthermore, the size of the halogen atom can provide beneficial steric interactions or, conversely, lead to steric clashes.[5][9]

A hypothetical SAR study on a series of kinase inhibitors derived from different dihalogenated nicotinic acids might reveal trends as illustrated below. It is important to note that this is a generalized representation, and the actual results would be target-specific.

Table 2: Hypothetical Biological Activity Comparison of Kinase Inhibitors Derived from Different Halogenated Nicotinic Acids

Precursor AcidResulting InhibitorHypothetical IC50 (nM)Rationale for Activity Variation
This compound Inhibitor A10Optimal combination of lipophilicity and electronic properties for target engagement. The bromine at C6 may form a key halogen bond with a backbone carbonyl in the protein.
5,6-Dichloronicotinic acidInhibitor B50Reduced potency compared to the bromo-chloro analogue, potentially due to a less favorable halogen bond or altered electronics.
6-Bromo-5-fluoronicotinic acidInhibitor C25The smaller fluorine atom may not provide the same beneficial steric interactions as chlorine, or its strong electron-withdrawing nature could negatively impact binding.
5-Bromo-6-chloronicotinic acidInhibitor D15Similar potency to Inhibitor A, suggesting that for this hypothetical target, the relative positions of bromine and chlorine are interchangeable with only a minor impact on affinity.

Such comparative data is invaluable for guiding lead optimization efforts. The choice of which analogue to synthesize next is informed by a clear understanding of how specific structural modifications impact biological activity.

Experimental Protocols and Methodologies

To provide a practical context for the application of this compound, this section outlines a generalized experimental workflow for its use in the synthesis of a nicotinamide derivative, a common motif in kinase inhibitors.

Synthesis of 6-Bromo-5-chloronicotinoyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step.

Synthesis_of_Acyl_Chloride 6-Bromo-5-chloronicotinic_acid This compound Reaction Stir at RT 6-Bromo-5-chloronicotinic_acid->Reaction Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Reaction DMF_cat DMF (cat.) DMF_cat->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction 6-Bromo-5-chloronicotinoyl_chloride 6-Bromo-5-chloronicotinoyl chloride Reaction->6-Bromo-5-chloronicotinoyl_chloride

Synthesis of 6-Bromo-5-chloronicotinoyl chloride.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add thionyl chloride (1.5-2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 6-Bromo-5-chloronicotinoyl chloride is often used in the next step without further purification.[10]

Amide Coupling to Form a Nicotinamide Derivative

The resulting acyl chloride is then reacted with an amine to form the desired amide.

Amide_Coupling Acyl_chloride 6-Bromo-5-chloronicotinoyl chloride Reaction Stir at 0 °C to RT Acyl_chloride->Reaction Amine Substituted Aniline (R-NH₂) Amine->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Nicotinamide_derivative Nicotinamide Derivative Reaction->Nicotinamide_derivative

Amide bond formation.

Protocol:

  • Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add a solution of the crude 6-Bromo-5-chloronicotinoyl chloride (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nicotinamide derivative.

Conclusion: A Strategic Choice for Drug Discovery

This compound stands out as a highly valuable and strategically important building block in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. Its unique substitution pattern offers a balance of reactivity and opportunities for selective functionalization, making it an attractive starting point for the construction of diverse chemical libraries.

While alternative dihalogenated nicotinic acids also have their place in drug discovery, the specific combination of a bromine atom at the 6-position and a chlorine atom at the 5-position provides a well-defined platform for synthetic elaboration. The choice of which halogenated nicotinic acid to employ should be guided by a thorough consideration of the desired synthetic route, the principles of structure-activity relationships for the specific biological target, and the available experimental data. As the field of medicinal chemistry continues to evolve, the rational application of versatile building blocks like this compound will remain a key driver of innovation in the quest for new and effective therapies.

References

A Comparative Benchmarking Guide to the Synthesis of 6-Bromo-5-chloronicotinic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of halogenated nicotinic acids is of paramount importance. These compounds serve as versatile building blocks for a myriad of bioactive molecules. This guide presents a detailed, comparative analysis of synthetic routes for 6-bromo-5-chloronicotinic acid and its closely related, commercially available isomer, 5-bromo-6-chloronicotinic acid. By examining a plausible, yet scientifically grounded, pathway to the target molecule and a well-documented route to its isomer, we aim to provide researchers with a cost-effectiveness benchmark and practical insights for laboratory-scale synthesis.

Introduction to Halogenated Nicotinic Acids

Halogenated nicotinic acids are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The specific placement of halogen atoms on the pyridine ring can significantly influence the biological activity and pharmacokinetic properties of the final compounds. This compound, in particular, is a valuable precursor for the development of novel therapeutic agents. The cost-effectiveness of its synthesis is a critical factor in the early stages of drug discovery and development.

Comparative Analysis of Synthesis Routes

This guide evaluates two distinct synthetic pathways. Route 1 outlines a plausible and chemically sound method for the synthesis of the target molecule, this compound, via the oxidation of a commercially available precursor. Route 2 details a well-documented and high-yielding synthesis of the isomeric 5-bromo-6-chloronicotinic acid.

MetricRoute 1: this compoundRoute 2: 5-Bromo-6-chloronicotinic acid
Starting Material 2-Bromo-3-chloro-5-methylpyridine6-Hydroxynicotinic acid
Overall Yield Estimated moderate to goodExcellent (~94%)
Key Reagents Potassium permanganateBromine, Phosphorus oxychloride
Reaction Conditions Elevated temperatureRoom temperature to reflux
Starting Material Cost Moderately highLow
Reagent Cost Low to moderateModerate
Overall Cost-Effectiveness Potentially moderateHigh

Route 1: Synthesis of this compound via Oxidation

This proposed route leverages the well-established oxidation of a methyl group on a pyridine ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[1][2] The starting material, 2-bromo-3-chloro-5-methylpyridine, is commercially available.

Experimental Workflow

A 2-Bromo-3-chloro-5-methylpyridine B Dissolution in Aqueous Solution A->B Water C Addition of Potassium Permanganate B->C KMnO4 D Heating under Reflux C->D Heat E Filtration of Manganese Dioxide D->E F Acidification E->F HCl G Isolation of this compound F->G Filtration/Drying

Caption: Workflow for the synthesis of this compound.

Detailed Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-chloro-5-methylpyridine (1.0 eq) in water.

  • Oxidation: Slowly add potassium permanganate (KMnO₄, approx. 3.0 eq) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with hot water.

  • Acidification: Combine the filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

  • Isolation: The desired product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality and Experimental Choices
  • Potassium Permanganate: This strong oxidizing agent is effective for converting alkyl side chains on aromatic rings to carboxylic acids.[1] It is also a cost-effective reagent.

  • Aqueous Medium: The reaction is typically carried out in an aqueous medium to dissolve the permanganate and facilitate the reaction.

  • Reflux Conditions: Heating is necessary to drive the oxidation reaction to completion in a reasonable timeframe.

  • Acidification: The product exists as its potassium salt in the reaction mixture. Acidification is required to protonate the carboxylate and precipitate the neutral carboxylic acid, which has lower solubility in acidic aqueous solutions.

Route 2: Synthesis of 5-Bromo-6-chloronicotinic acid

This well-documented, two-step synthesis provides the isomeric 5-bromo-6-chloronicotinic acid in high yield from the readily available starting material, 6-hydroxynicotinic acid.[3][4][5]

Experimental Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination A 6-Hydroxynicotinic acid B Suspension in Water A->B C Addition of Bromine B->C Br2 D Stirring at Room Temperature C->D E Isolation of 5-Bromo-6-hydroxynicotinic acid D->E Filtration F 5-Bromo-6-hydroxynicotinic acid G Reaction with POCl3 F->G POCl3 H Heating under Reflux G->H Heat I Work-up and Isolation H->I Ice water quench J 5-Bromo-6-chloronicotinic acid I->J Filtration/Drying

Caption: Workflow for the two-step synthesis of 5-Bromo-6-chloronicotinic acid.

Detailed Protocol

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid [3][4]

  • Suspension: Suspend 6-hydroxynicotinic acid (1.0 eq) in water in a round-bottom flask cooled in an ice bath.

  • Bromination: Slowly add bromine (Br₂, approx. 1.4 eq) to the stirred suspension.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Collect the resulting solid product by vacuum filtration, wash with water, and dry in a vacuum oven to afford 5-bromo-6-hydroxynicotinic acid as a tan solid (reported yield: 97%).

Step 2: Synthesis of 5-Bromo-6-chloronicotinic acid [5]

  • Reaction Setup: In a flask equipped with a reflux condenser, add 5-bromo-6-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (POCl₃, a significant excess).

  • Chlorination: Heat the mixture to reflux and maintain for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto ice with stirring.

  • Isolation: Collect the precipitated solid by filtration, dissolve it in a suitable organic solvent like ethyl acetate, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, 5-bromo-6-chloronicotinic acid is obtained as a pink solid (reported yield: 97%).

Causality and Experimental Choices
  • Electrophilic Bromination: The hydroxyl group at the 6-position of the pyridine ring is an activating group, directing the electrophilic bromination to the adjacent 5-position.

  • Phosphorus Oxychloride: This reagent is a powerful chlorinating agent, effective for converting the hydroxyl group of the hydroxypyridine to a chloro group. It also serves as the solvent in this reaction.

  • Ice Quench: The excess phosphorus oxychloride is highly reactive with water. Pouring the reaction mixture onto ice is a standard and effective method to quench the reaction and hydrolyze the remaining POCl₃.

Cost-Effectiveness and Practical Considerations

Route 1 (Plausible): The primary cost driver for this route is the starting material, 2-bromo-3-chloro-5-methylpyridine, which is more expensive than the starting material for Route 2. However, potassium permanganate is an inexpensive bulk chemical. The overall cost-effectiveness will largely depend on the yield achieved, which is estimated to be moderate to good based on similar oxidations. This one-step synthesis is straightforward, but the work-up requires the removal of a significant amount of manganese dioxide.

Route 2 (Documented): This two-step synthesis starts from the inexpensive 6-hydroxynicotinic acid. While it involves an additional step and uses more expensive reagents like bromine and phosphorus oxychloride, the exceptionally high yields of each step (~97% for both) result in a very high overall yield (~94%). This makes the process highly efficient in terms of material conversion. The handling of bromine and phosphorus oxychloride requires appropriate safety precautions due to their corrosive and toxic nature.

Conclusion

For the synthesis of the commercially available isomer, 5-bromo-6-chloronicotinic acid, Route 2 is a highly effective and cost-efficient method due to its high overall yield and the low cost of the initial starting material.

For the synthesis of the target molecule, This compound, Route 1 presents a plausible and direct approach. While the starting material is more costly, the single-step procedure is advantageous. The economic viability of this route on a larger scale would necessitate optimization of the reaction conditions to maximize the yield.

This comparative guide provides a framework for researchers to make informed decisions when planning the synthesis of these valuable halogenated nicotinic acid building blocks, balancing factors of cost, yield, and procedural complexity.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromo-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Handling and disposing of halogenated organic compounds like 6-Bromo-5-chloronicotinic acid requires a nuanced understanding of their chemical properties and the regulatory landscape. This guide provides a procedural framework grounded in established safety protocols to ensure the protection of laboratory personnel and the environment.

The core principle for disposing of this compound is that it must not be released into the environment.[1] As a halogenated organic acid, it is subject to stringent regulations and requires professional handling for final disposition.

Hazard Identification and Risk Assessment

Key hazards include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][2]

Given its classification as a halogenated organic compound, it falls under regulations set by the Environmental Protection Agency (EPA) that prohibit or restrict land disposal.[3][4] Such compounds typically require specific treatment technologies, like high-temperature incineration, to ensure their complete and safe destruction.[5]

Key Data Summary
Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant Causes skin irritation upon contact.[1][2]Wear appropriate chemical-resistant gloves.
Eye Irritant Causes serious eye irritation.[1][2]Use safety glasses with side shields or goggles.
Respiratory Irritant May cause respiratory tract irritation if inhaled.[1][2]Handle in a well-ventilated area or chemical fume hood.
Environmental Should not be released into the environment.[1]Collect all waste for approved disposal.

Personnel Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. Ensure no skin is exposed.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or fume hood, respiratory protection is typically not required. However, if dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[7]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The approach depends on the scale of the spill.

For Small Spills (manageable within 10-15 minutes):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Sweep up the absorbed material and shovel it into a suitable, clearly labeled container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Materials: All cleanup materials (absorbent, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor.

  • Secure: Close the laboratory doors and prevent entry.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Waste Collection & Disposal Workflow

The primary and only acceptable disposal route for this compound is through a licensed professional waste disposal service.[2][8] Direct disposal down the drain or in regular trash is strictly prohibited.[9]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container:

    • Use a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle or drum), sealable, and in good condition.[10]

    • The container must be clearly labeled as "Hazardous Waste."

  • Label Accurately:

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number (if available for your specific material). The CAS for the related isomer is 29241-62-1.[1]

      • The hazard characteristics (e.g., "Irritant," "Halogenated Organic").

      • The accumulation start date.

      • Your name, laboratory, and contact information.

  • Segregate the Waste:

    • This is a critical step. This compound waste must be collected in a dedicated container for halogenated organic solids .[10]

    • DO NOT mix this waste with:

      • Non-halogenated solvents or solids.

      • Acids, bases, or oxidizers.

      • Aqueous waste.

      • Sharps or other biological waste.

  • Store Safely:

    • Keep the waste container tightly closed except when adding waste.[2]

    • Store the container in a designated satellite accumulation area within your laboratory, away from heat, ignition sources, and incompatible materials.[9]

    • Ensure secondary containment is in place to prevent spills.

  • Arrange for Pickup:

    • Once the container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup. They will handle the final transport and disposal in compliance with EPA and Department of Transportation (DOT) regulations.

Disposal Pathway Decision Diagram

The following diagram outlines the logical workflow for the proper handling and disposal of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Waste Container (HDPE) ppe->container labeling Step 3: Label Container 'Hazardous Waste - Halogenated Organic Solid' container->labeling segregation Step 4: Add Waste to Container (Segregate from other waste streams) labeling->segregation storage Step 5: Store Securely in Satellite Accumulation Area segregation->storage drain Prohibited: Drain Disposal segregation->drain INCORRECT PATH trash Prohibited: Regular Trash segregation->trash INCORRECT PATH ehs_contact Step 6: Contact EHS for Pickup storage->ehs_contact disposal_contractor Final Disposition: Licensed Hazardous Waste Contractor (e.g., Incineration) ehs_contact->disposal_contractor

Caption: Decision workflow for the compliant disposal of this compound.

Regulatory Framework

Proper disposal is not just a best practice; it is a legal requirement. Two key federal agencies in the United States govern this process:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling and waste disposal. Your institution's CHP is the primary document governing your laboratory's specific procedures.[13]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste. Halogenated organic compounds are specifically regulated, and their disposal methods are strictly controlled to prevent environmental contamination.[3][5]

By following the procedures outlined in this guide and your institution's CHP, you ensure compliance with these critical regulations.

References

Navigating the Safe Handling of 6-Bromo-5-chloronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, halogenated heterocyclic compounds such as 6-Bromo-5-chloronicotinic acid are invaluable building blocks. However, their unique reactivity profiles demand a commensurate level of respect and a rigorous approach to safety. This guide provides essential, experience-driven safety and logistical information for the handling and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

This compound is a solid organic compound that, according to its Safety Data Sheet (SDS), presents several key hazards that must be mitigated through proper personal protective equipment (PPE) and handling protocols. It is classified as a hazardous chemical and carries the "Warning" signal word.[1][2]

The primary routes of exposure and associated hazards are:

  • Skin Contact: Causes skin irritation (Category 2).[1][2]

  • Eye Contact: Causes serious eye irritation (Category 2).[1][2]

  • Inhalation: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2]

Given its solid, powdered form, the generation of dust during handling is a primary concern, as this can lead to inadvertent inhalation and widespread contamination of work surfaces.[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. It is not merely a checklist but a dynamic risk assessment that adapts to the specific task at hand. Below is a summary of recommended PPE for handling this compound, categorized by the nature of the laboratory operation.

OperationMinimum Required PPERecommended PPE for Enhanced Safety
Weighing and Aliquoting Safety glasses with side shields, nitrile gloves, lab coat.Chemical splash goggles, double-gloving with nitrile gloves, disposable apron over a lab coat, N95 particulate respirator.
Solution Preparation Chemical splash goggles, nitrile gloves, lab coat.Face shield over chemical splash goggles, neoprene or butyl rubber gloves over nitrile gloves, chemical-resistant apron.
Reaction Workup & Purification Chemical splash goggles, nitrile gloves, lab coat.Face shield over chemical splash goggles, neoprene or butyl rubber gloves, chemical-resistant apron.
Spill Cleanup Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, lab coat or chemical-resistant apron, N95 particulate respirator.Full-face respirator with particulate filter, chemical-resistant suit or coveralls, boot covers.
Causality Behind PPE Choices:
  • Eye Protection : While safety glasses offer a baseline of protection, the fine, irritant nature of this compound powder necessitates the use of chemical splash goggles, which form a seal around the eyes to prevent airborne particles from entering.[4] For tasks with a higher splash potential, such as preparing solutions or during a spill, a face shield worn over goggles provides an additional layer of protection for the entire face.[4]

  • Hand Protection : Nitrile gloves are a standard in many laboratories and offer good resistance to a range of chemicals. However, for prolonged contact or when handling solutions, layering with a more robust glove like neoprene or butyl rubber is advisable.[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

  • Body Protection : A standard lab coat is sufficient for minor tasks. However, for larger quantities or procedures with a higher risk of spills, a chemical-resistant apron provides a waterproof barrier that can be quickly removed in case of contamination.[6]

  • Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved particulate respirator is essential, particularly when handling the solid outside of a certified chemical fume hood.[1][7] An N95 respirator is generally sufficient for low-level dust exposure.[8] In the event of a significant spill or when dealing with large quantities, a full-face respirator with a particulate filter offers both enhanced respiratory and eye protection.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and enhances safety. The following procedure outlines the safe handling of powdered this compound from container to reaction vessel.

Objective: To safely weigh and transfer this compound for use in a chemical reaction.

Prerequisites:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Confirm that an emergency eyewash and safety shower are accessible and unobstructed.[1]

  • Have a spill kit readily available.

Protocol:

  • Preparation: Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."

  • Work Area Setup: Conduct all manipulations of the solid compound within a chemical fume hood to contain any dust.[9]

  • Container Handling: Before opening, gently tap the container on a solid surface to settle the contents. This reduces the likelihood of powder becoming airborne upon opening.

  • Weighing: Use a tared weigh boat or a suitable secondary container to weigh the desired amount of the compound. Avoid dispensing directly from the primary container onto the balance.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel using a powder funnel.

  • Cleanup: Promptly clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe and dispose of it in the designated solid waste container.

  • Storage: Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Emergency Blueprint: Spill and Disposal Management

A comprehensive safety plan includes robust procedures for both accidental spills and routine waste disposal.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the decision-making process and necessary actions.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Risk spill->assess minor_spill Minor Spill (<10g, contained) assess->minor_spill Minor major_spill Major Spill (>10g, airborne dust) assess->major_spill Major ppe Don Appropriate PPE: - Respirator (N95 or higher) - Goggles & Face Shield - Chemical-Resistant Gloves - Apron/Coveralls minor_spill->ppe evacuate Evacuate Immediate Area Alert Colleagues & Supervisor major_spill->evacuate call_ehs Call Emergency Services / EHS evacuate->call_ehs contain Cover spill with damp paper towels or use a spill kit absorbent to prevent dust generation. ppe->contain cleanup Gently sweep or scoop aabsorbent material into a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area with soap and water. cleanup->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose report Report incident to EHS and complete necessary documentation. dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous waste.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid materials (e.g., used weigh boats, contaminated paper towels, disposable PPE) in a designated, clearly labeled hazardous waste container. The container should be a durable, sealable plastic bag or a rigid container with a liner.

    • Liquid Waste: If the compound is used in a solution, collect all waste solutions in a designated, labeled container for halogenated organic waste. Ensure the container is compatible with the solvents used.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure secondary containment is used for liquid waste containers.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.[2]

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.